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Foundational

A Comprehensive Technical Guide to the Synthesis of (Diisopropylamino)methyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the synthesis of potassium (diisopropylamino)methyltrifluoroborate, a valuable reagent in modern synthetic an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of potassium (diisopropylamino)methyltrifluoroborate, a valuable reagent in modern synthetic and medicinal chemistry. As a stable, crystalline solid, it serves as a robust precursor for introducing the aminomethyl moiety into complex molecules, a common structural motif in pharmacologically active compounds. This document moves beyond a simple recitation of steps to offer a nuanced understanding of the reaction's mechanics, the rationale behind procedural choices, and the critical context of its application in drug discovery.

Introduction: The Strategic Value of Organotrifluoroborates

Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, finding extensive use in transition-metal-catalyzed cross-coupling reactions.[1][2][3] Their rise to prominence is attributable to a unique combination of stability and reactivity. Unlike their boronic acid and ester counterparts, which can be prone to decomposition and protodeboronation, organotrifluoroborates are typically bench-stable, crystalline solids that are tolerant of both air and moisture.[4][5][6] This exceptional stability allows them to be carried through multi-step synthetic sequences, preserving the valuable carbon-boron bond for strategic deployment in late-stage functionalization.[4][7]

The aminomethyl subunit, in particular, is a privileged substructure in numerous bioactive molecules.[8][9] The ability to install this group via a reliable cross-coupling strategy offers a powerful alternative to traditional methods like reductive amination or nucleophilic substitution, which may not be compatible with sensitive functional groups.[8][10] This guide focuses specifically on the synthesis of (diisopropylamino)methyltrifluoroborate, a secondary aminomethylating reagent.

Mechanistic Rationale and Structural Elucidation

The synthesis of aminomethyltrifluoroborates is not a simple one-pot process but a strategic sequence. The most robust and direct pathway involves the N-alkylation of the target amine with a pre-formed halomethyltrifluoroborate. This approach circumvents issues encountered in attempting to build the reagent from aminomethylboronate esters, which can be complicated by protecting group manipulations.[8][11]

A critical and often overlooked aspect of this chemistry is the true structure of the final product. While often named as "potassium (aminomethyl)trifluoroborate," extensive investigation by Molander and colleagues has demonstrated that these compounds exist not as simple potassium salts but as zwitterionic ammoniomethyltrifluoroborates.[10] This distinction is crucial for understanding their reactivity. The alkylation of a neutral amine with the halomethyltrifluoroborate results in the formation of a quaternary ammonium ion, with the trifluoroborate anion serving as the counterion. Treatment with a base like potassium carbonate is often insufficient to deprotonate the ammonium ion to form the neutral amine and a potassium salt.[10]

The overall synthetic workflow is therefore designed around this mechanistic understanding.

SynthesisWorkflow cluster_0 Part A: Synthesis of Alkylating Agent cluster_1 Part B: N-Alkylation A 1. Generation of -CH2Li from CH2I2 B 2. Boronation with B(O-iPr)3 A->B Quench C 3. Fluorination with KHF2 B->C In situ D Potassium Iodomethyltrifluoroborate C->D Isolation F Alkylation Reaction in THF D->F Reactant E Diisopropylamine E->F G Purification F->G Crude Product H (Diisopropylamino)methyltrifluoroborate (Zwitterionic Solid) G->H Isolation

Caption: Overall workflow for the synthesis of (diisopropylamino)methyltrifluoroborate.

Detailed Experimental Protocols

Safety Precaution: The following procedures involve highly reactive (n-butyllithium) and corrosive (potassium hydrogen difluoride) reagents. All operations must be conducted in a well-ventilated fume hood, under an inert atmosphere (Nitrogen or Argon), and with appropriate personal protective equipment (safety glasses, lab coat, gloves).

Part A: Synthesis of Potassium Iodomethyltrifluoroborate

This protocol is adapted from the established synthesis of halomethyltrifluoroborates.[12] The key is the in situ generation of a lithiated halomethane, which is immediately trapped by a borate ester before being converted to the final trifluoroborate salt.

Materials & Equipment:

  • Oven-dried, three-neck round-bottom flask with a magnetic stir bar

  • Septa, nitrogen inlet, and internal thermometer

  • Syringes for liquid transfer

  • Diiodomethane (CH₂I₂)

  • Triisopropyl borate (B(O-iPr)₃)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium hydrogen difluoride (KHF₂)

  • Acetone, Diethyl ether

Step-by-Step Procedure:

  • Reaction Setup: Assemble an oven-dried 250-mL three-neck flask under a positive pressure of nitrogen. Add anhydrous THF (40 mL), diiodomethane (4.0 mmol), and triisopropyl borate (4.4 mmol).

  • Cooling: Cool the reaction mixture to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (2.5 M in hexanes, 4.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Fluorination: In a separate flask, prepare a solution of KHF₂ (12.0 mmol) in water (20 mL). While the reaction mixture is still at -78 °C, add the aqueous KHF₂ solution in one portion.

  • Warm-up and Precipitation: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 2-3 hours. A white precipitate will form.

  • Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Filter the resulting white solid through a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold acetone (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove impurities.

  • Drying: Dry the pure white solid under high vacuum to yield potassium iodomethyltrifluoroborate.

Part B: Synthesis of (Diisopropylamino)methyltrifluoroborate

This step involves the direct alkylation of diisopropylamine with the iodomethyltrifluoroborate prepared in Part A. The resulting product is the zwitterionic ammoniomethyltrifluoroborate.[10]

Materials & Equipment:

  • Oven-dried round-bottom flask with a stir bar

  • Reflux condenser and nitrogen inlet

  • Potassium iodomethyltrifluoroborate (from Part A)

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 100-mL round-bottom flask under nitrogen, add potassium iodomethyltrifluoroborate (1.0 equiv), anhydrous potassium carbonate (1.5 equiv), and anhydrous THF (25 mL).

  • Amine Addition: Add diisopropylamine (1.2 equiv) to the suspension via syringe.

  • Reaction: Heat the mixture to reflux (approx. 66 °C) and maintain for 18-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Cooling and Filtration: Allow the reaction to cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional THF.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification (Recrystallization): The zwitterionic product can be purified by recrystallization. Hot acetone is a common solvent for this class of compounds. Dissolve the crude solid in a minimal amount of boiling acetone and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry under high vacuum.

Data Presentation and Characterization

The synthesis should yield a stable, crystalline white solid. Proper characterization is essential to confirm the structure and purity.

ParameterPart A: K[ICH₂BF₃]Part B: [(i-Pr)₂NHCH₂BF₃]
Typical Scale 4-10 mmol2-5 mmol
Reactant Ratio 1:1:1 (CH₂I₂:B(O-iPr)₃:n-BuLi)1:1.2 (Alkylating Agent:Amine)
Solvent Anhydrous THFAnhydrous THF
Temperature -78 °C to RTReflux (~66 °C)
Reaction Time ~4 hours18-24 hours
Typical Yield 60-75%55-70%
Appearance White Crystalline SolidWhite Crystalline Solid

Key Characterization Signatures:

  • ¹H NMR: The spectrum of the final product should show characteristic peaks for the isopropyl groups (a septet and a doublet) and a singlet for the -CH₂- group adjacent to the nitrogen and boron atoms. The chemical shift of this methylene group is diagnostic.

  • ¹⁹F NMR: A sharp singlet corresponding to the three equivalent fluorine atoms of the -BF₃⁻ group.

  • ¹¹B NMR: A characteristic quartet confirming the tetracoordinate boron center.

  • Melting Point: A sharp melting point indicates high purity.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (diisopropylamino)methyltrifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the direct installation of the aminomethyl moiety onto aryl and heteroaryl halides, which are common starting materials in drug development.[8][10][11][13]

SuzukiCoupling cluster_conditions Reaction Conditions reagent (Diisopropylamino)methyltrifluoroborate (This Synthesis) product Aminomethylated Arene (Ar-CH2N(i-Pr)2) reagent->product electrophile Aryl / Hetaryl Chloride (Ar-Cl) electrophile->product catalyst Pd Catalyst (e.g., XPhos-Pd-G2) base Base (e.g., Cs2CO3) solvent Solvent (e.g., Toluene/H2O)

Caption: Application in Suzuki-Miyaura cross-coupling reactions.

This transformation provides a convergent and flexible route to complex amines, avoiding the limitations of other synthetic methods. The stability of the trifluoroborate reagent makes it particularly suitable for use in high-throughput screening and automated synthesis platforms common in the pharmaceutical industry.

References

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458–4461. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed, National Library of Medicine. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458–4461. [Link]

  • Molander, G. A., & Hiebel, M. A. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 4004-4007. [Link]

  • Molander, G. A., & Traister, K. M. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 13(15), 4008-4011. [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

  • Figueroa, R. (2008). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons, University of Pennsylvania. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Oxidation of Potassium Organotrifluoroborates: A General and Practical Method for the Synthesis of Alcohols and Phenols. Organic Syntheses, 89, 243. [Link]

  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Hiebel, M. A. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 4004-4007. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

  • Molander, G. A., & Brown, A. R. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 74(20), 7751-7758. [Link]

  • Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

Sources

Exploratory

Introduction: The Rise of Aminotrifluoroborates in Synthesis

An In-depth Technical Guide to the Stability and Storage of Aminotrifluoroborates Potassium aminotrifluoroborates have emerged as exceptionally valuable reagents in modern organic chemistry and drug development. They ser...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stability and Storage of Aminotrifluoroborates

Potassium aminotrifluoroborates have emerged as exceptionally valuable reagents in modern organic chemistry and drug development. They serve as stable, crystalline, and easily handled precursors to α-aminoboronic acids, a class of compounds prized for their biological activity.[1] Unlike their boronic acid counterparts, which can be prone to dehydration, oxidation, and protodeboronation, aminotrifluoroborates offer enhanced shelf-life and handling characteristics.[2][3] This stability, however, is not absolute. A nuanced understanding of their chemical vulnerabilities is paramount for researchers aiming to maintain the integrity and reactivity of these powerful synthetic building blocks. This guide provides a deep dive into the factors governing the stability of aminotrifluoroborates and offers field-proven protocols for their optimal storage and handling.

Section 1: The Chemical Landscape of Stability

The stability of an aminotrifluoroborate is not a simple binary state but rather a dynamic equilibrium influenced by multiple environmental and structural factors. The primary pathway of degradation is hydrolysis, but its rate and mechanism are complex.

The Central Vulnerability: Hydrolysis to Boronic Acids

The most significant stability concern for any organotrifluoroborate, including amino derivatives, is its susceptibility to hydrolysis, which cleaves the B-F bonds to ultimately yield the corresponding boronic acid (RB(OH)₂).[4] This process is not a simple, direct reaction with water but rather a complex equilibrium. The robust nature of organotrifluoroborates stems from the fact that under many conditions, this equilibrium lies heavily in favor of the tetra-coordinated boron species.[5] However, specific catalysts and conditions can shift this equilibrium, leading to degradation.

The hydrolysis proceeds through the sequential replacement of fluoride ions with hydroxyl groups. Critically, the rate-limiting step is often the dissociation of the first fluoride ion.[6] This process can occur via two distinct mechanistic pathways:

  • Direct M-F Dissociation: In this pathway, a fluoride ion dissociates directly, driven by solvation. This is more common for substrates with organic moieties (R-groups) that are electron-donating, which can stabilize the resulting electron-deficient difluoroborane intermediate.[7][8]

  • Acid-Catalyzed Hydrolysis: This pathway is crucial for understanding the stability of many trifluoroborates. Protonation of a fluorine atom facilitates its departure as HF. This mechanism is dominant for substrates with electron-withdrawing or less-stabilizing R-groups.[4][6] This leads to an "acid-base paradox," where some trifluoroborates, which require acid for efficient hydrolysis, are remarkably stable under the basic conditions often used in cross-coupling reactions.[7]

Key Factors Influencing Stability

A Senior Application Scientist must consider the interplay of the following factors to predict and control the stability of aminotrifluoroborates.

  • pH: The rate of hydrolysis is highly pH-dependent. While many aminotrifluoroborates show good stability in neutral or slightly basic aqueous solutions, both strongly acidic and strongly basic conditions can accelerate degradation. Strong acid can promote the acid-catalyzed pathway, while strongly basic conditions can lead to rapid conversion to the boronic acid, especially at elevated temperatures.[4][9]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[9] Storing aminotrifluoroborates at elevated temperatures will significantly shorten their shelf-life.

  • Solvent: The presence of water is necessary for hydrolysis. While these compounds are often described as moisture-stable solids, prolonged exposure to atmospheric moisture or storage in non-anhydrous solvents will lead to slow degradation over time.

  • Structural Effects: The nature of the organic substituent ('R' in R-BF₃K) has a profound impact on hydrolysis rates, which can span over five orders of magnitude.[4][6] This is due to the substituent's ability to stabilize the intermediate difluoroborane. While specific kinetic data for aminotrifluoroborates is not widely published, the principles derived from other organotrifluoroborates provide a strong predictive framework.

R-Group Electronic NatureEffect on Difluoroborane IntermediatePredicted Hydrolysis PathwayPredicted StabilityExample Analogue
Strongly Electron-Donating (e.g., p-anisyl)High stabilizationDirect DissociationLower (Faster Hydrolysis)[7][8]
Alkyl (e.g., isopropyl)Moderate stabilizationDirect DissociationLower (Faster Hydrolysis)[7][8]
Aryl / Benzyl Modest stabilizationAcid Catalysis often requiredHigher (Slower Hydrolysis)[4][7]
Strongly Electron-Withdrawing (e.g., p-nitrophenyl)Poor stabilizationAcid Catalysis requiredVery High (Very Slow Hydrolysis)[7][8]
  • The Zwitterionic Character: Aminotrifluoroborates are typically isolated as internal salts or zwitterions. This internal charge separation can influence their solubility and crystal lattice energy, contributing to their solid-state stability. It may also modulate the electronic properties at the boron center, influencing the rate of hydrolysis compared to non-amino analogues.

The primary hydrolysis pathway for an aminotrifluoroborate is illustrated below.

G cluster_0 Aminotrifluoroborate (Stable Solid) cluster_1 Hydrolysis Cascade (Aqueous Solution) cluster_2 Catalysis ATFB R-CH(NH₂⁺)-BF₃⁻ K⁺ DFB R-CH(NH₂)-BF₂(OH) ATFB->DFB + H₂O - KF MFB R-CH(NH₂)-BF(OH)₂ DFB->MFB + H₂O - HF BA R-CH(NH₂)-B(OH)₂ (Aminoboronic Acid) MFB->BA + H₂O - HF H_plus H⁺ H_plus->ATFB Accelerates (Acid-Catalyzed Pathway) OH_minus OH⁻ OH_minus->ATFB Accelerates Glass Glass Surface (Fluoride Scavenger) Glass->DFB Drives Equilibrium (Sequesters F⁻)

Fig 1. Key factors influencing the hydrolysis of aminotrifluoroborates.

Section 2: Protocols for Long-Term Storage and Handling

While many aminotrifluoroborates are described as "bench-stable," this applies to short-term handling for routine synthesis.[10][11] For long-term storage, especially for reference standards or valuable intermediates, adherence to rigorous protocols is essential to preserve purity. The core principle is the creation of a consistently inert environment.[12]

Recommended Storage and Handling Workflow

The following workflow is a self-validating system. By controlling these variables, a researcher can be confident in the long-term integrity of their material.

G start Receive or Synthesize Aminotrifluoroborate transfer Transfer to Storage Vial Inside Glove Box or Under Inert Gas Flow start->transfer vial Use Amber Glass Vial with PTFE-Lined Cap or Sure/Seal™ Bottle transfer->vial seal Seal Tightly and Wrap with Parafilm vial->seal storage Store in a Designated Cool, Dry, Dark Location (e.g., Desiccator Cabinet) seal->storage log Log Sample Details: Date, Purity, Lot # storage->log end Material Ready for Future Use log->end

Fig 2. Recommended workflow for the long-term storage of aminotrifluoroborates.
Step-by-Step Storage Protocol
  • Container Selection: Use a clean, dry amber glass vial with a polytetrafluoroethylene (PTFE)-lined screw cap.[12] For liquid reagents or solutions, a Sure/Seal™ bottle is the industry standard.[13] Amber glass is critical to protect against potential photo-degradation.

  • Inert Atmosphere: All transfers of the solid material into the storage container should be performed under a dry, inert atmosphere, such as in a nitrogen or argon-filled glove box.[12] This minimizes the introduction of atmospheric moisture and oxygen.

  • Sealing: Once the vial is filled, securely tighten the cap. For added protection against moisture ingress over long periods, wrap the cap-vial interface with Parafilm®.

  • Temperature Control: Store the sealed container in a cool, dry, and dark environment. A desiccator cabinet at room temperature is suitable for many stable derivatives. For potentially less stable compounds, or to maximize shelf-life, storage in a refrigerator (2-8°C) is recommended.[14] Avoid storing in freezers unless the compound's properties at low temperatures are known, as this can sometimes introduce moisture through condensation upon removal.

  • Labeling and Logging: Clearly label the container with the compound name, structure, date of storage, and initial purity. Maintain a corresponding laboratory notebook or electronic log entry.

Section 3: Assessing Purity and Degradation

Regularly assessing the purity of a stored aminotrifluoroborate is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct method for this purpose.[15]

The Power of ¹⁹F NMR

While ¹H and ¹³C NMR provide structural confirmation, ¹⁹F NMR is exceptionally well-suited for purity analysis of these compounds for several reasons:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[16]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (~300 ppm), which minimizes signal overlap and makes it easy to resolve the signal of the -BF₃⁻ group from potential fluorine-containing impurities.[16]

  • Quantitative Accuracy: With proper experimental setup, ¹⁹F NMR can be used as an accurate quantitative technique (qNMR) to determine purity against a known internal standard.[17]

Experimental Protocol: Purity Assessment by Quantitative ¹⁹F NMR

This protocol provides a robust method for determining the purity of an aminotrifluoroborate sample.

  • Prepare the Internal Standard (IS) Stock Solution:

    • Accurately weigh a known mass of a stable, fluorine-containing internal standard (e.g., trifluorotoluene or 1,3,5-trifluorobenzene) into a volumetric flask.

    • Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O) to make a stock solution of known concentration. The chosen solvent must fully dissolve both the IS and the aminotrifluoroborate.

  • Prepare the Analyte Sample:

    • Accurately weigh a known mass of the aminotrifluoroborate sample into a clean NMR tube.

    • Using a calibrated pipette, add a precise volume of the internal standard stock solution to the NMR tube.

    • Cap the tube and gently agitate until the sample is completely dissolved.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum. Key parameters for quantitative analysis include:

      • Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any fluorine signal in the sample (typically 30-60 seconds is sufficient to ensure full relaxation).

      • 90° Pulse Angle: Ensure the excitation pulse is properly calibrated.

      • Sufficient Scans: Acquire enough scans to achieve a high signal-to-noise ratio (>250:1) for both the analyte and internal standard signals.

      • Broad Sweep Width: Ensure the spectral window is wide enough to encompass all signals of interest.

  • Data Processing and Calculation:

    • Apply minimal processing to the FID (e.g., a small exponential multiplication).

    • Carefully integrate the signal for the aminotrifluoroborate (-BF₃⁻) and the signal(s) for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Area_Analyte / Area_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (Mass_IS / Mass_Analyte) * 100

    Where:

    • Area: The integrated area of the NMR signal.

    • N: The number of fluorine nuclei giving rise to the signal (e.g., 3 for -BF₃⁻).

    • MW: The molecular weight of the compound.

    • Mass: The initial mass weighed out.

Section 4: Troubleshooting and Summary

Unexpected degradation can occur if protocols are not strictly followed. This decision tree provides a logical framework for troubleshooting common stability issues.

G start Problem: Purity is lower than expected post-storage q1 Was the sample stored under an inert atmosphere? start->q1 a1_no Root Cause: Likely Hydrolysis due to atmospheric moisture. q1->a1_no No q2 Was the storage container sealed tightly (e.g., parafilm)? q1->q2 Yes end Solution: Review and implement all storage workflow steps. Re-purify material if necessary. a1_no->end a2_no Root Cause: Slow moisture ingress over time. q2->a2_no No q3 Was the sample exposed to high temperatures or direct light? q2->q3 Yes a2_no->end a3_yes Root Cause: Thermal or photo- accelerated degradation. q3->a3_yes Yes q4 Was the purity confirmed before storage? q3->q4 No a3_yes->end a4_no Root Cause: Initial sample may have been impure. q4->a4_no No q4->end Yes a4_no->end

Fig 3. Troubleshooting guide for unexpected degradation of aminotrifluoroborates.

Conclusion

Aminotrifluoroborates are robust and versatile synthetic intermediates, but their stability is conditional. By understanding the mechanisms of hydrolysis and controlling key environmental factors—moisture, pH, and temperature—researchers can ensure their long-term integrity. The implementation of rigorous storage protocols, coupled with routine purity assessment by quantitative ¹⁹F NMR, provides a comprehensive quality control system. This diligent approach empowers scientists and drug development professionals to confidently utilize these valuable reagents to their full potential, ensuring reproducibility and success in their synthetic endeavors.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. PubMed. [Link]

  • University of Bristol. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Oxidation of Organotrifluoroborates via Oxone®. PMC. [Link]

  • Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. [Link]

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  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Academia.edu. [Link]

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  • ResearchGate. (n.d.). Degradation of fluoride-free MIL-100(Fe) and MIL-53(Fe) in water: Effect of temperature and pH. [Link]

  • Ahmadi, E., et al. (2017). BN bond cleavage at boron nitride Nano tubes: A DFT study. ResearchGate. [Link]

  • Chittenden, J. T., et al. (2007). Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions. PubMed. [Link]

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Foundational

An In-depth Technical Guide to (Dialkylamino)methyltrifluoroborates: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and burgeoning applications of (dialkylamino)methyltrifluoroborates, with a particular focus on their role as...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and burgeoning applications of (dialkylamino)methyltrifluoroborates, with a particular focus on their role as versatile building blocks in medicinal chemistry and drug development. While specific data for (diisopropylamino)methyltrifluoroborate is limited, this document synthesizes the available information on its close analogs, such as the diethylamino derivative, and the broader class of secondary aminomethyltrifluoroborates. We will delve into the nuances of their preparation, explore their stability and reactivity, and provide detailed protocols for their application in robust carbon-carbon bond-forming reactions, which are critical in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the unique chemical attributes of these powerful synthetic intermediates.

Introduction: The Rise of Organotrifluoroborates in Synthetic Chemistry

Organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, lauded for their stability, ease of handling, and diverse reactivity.[1][2] Unlike many other organometallic reagents, organotrifluoroborates are typically crystalline solids that are stable to air and moisture, a characteristic that greatly simplifies their storage and use in a laboratory setting.[3] Their tetra-coordinated boron center renders them less Lewis acidic and stable under many oxidative conditions.[3] This inherent stability, coupled with their ability to participate in a wide array of chemical transformations, has positioned them as valuable tools for the construction of complex molecular architectures.

Among the vast family of organotrifluoroborates, aminomethyltrifluoroborates represent a particularly interesting subclass. These compounds serve as stable and effective precursors for the introduction of aminomethyl groups, a common structural motif in a multitude of biologically active molecules and pharmaceuticals. This guide will focus specifically on the synthesis and utility of (dialkylamino)methyltrifluoroborates, highlighting their potential to streamline the synthesis of novel drug candidates.

Physicochemical Properties: A Focus on Stability and Handling

Table 1: Physicochemical Properties of a Representative (Dialkylamino)methyltrifluoroborate and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)CAS Number
Potassium [(diethylamino)methyl]trifluoroborateC5H12BF3KN193.06Solid100-102936329-95-2[]
Potassium (N-Boc-aminomethyl)trifluoroborateC6H12BF3KNO2237.07Solid1811314538-55-0[5]
Potassium methyltrifluoroborateCH3BF3K121.94Solid168-18313862-28-7

Key Characteristics:

  • Physical State: Like most potassium organotrifluoroborates, (diisopropylamino)methyltrifluoroborate is expected to be a crystalline solid at room temperature. This solid nature contributes to its ease of handling and weighing.

  • Stability: Organotrifluoroborate salts are known for their exceptional stability towards air and moisture, allowing for long-term storage without significant decomposition.[3] This contrasts sharply with the often pyrophoric or moisture-sensitive nature of other organometallic reagents.

  • Solubility: The solubility of potassium organotrifluoroborates can vary. While they are often soluble in polar aprotic solvents, their solubility in nonpolar organic solvents can be limited. The use of tetraalkylammonium salts can enhance solubility in less polar media.[3]

  • Structure: A reinvestigation into the chemical composition of what were initially believed to be potassium aminomethyltrifluoroborates has suggested that they exist as zwitterionic ammoniomethyltrifluoroborates.[3] This structural nuance is important for understanding their reactivity.

Synthesis of (Dialkylamino)methyltrifluoroborates: A Step-by-Step Approach

The synthesis of secondary aminomethyltrifluoroborates, including the diisopropylamino derivative, typically follows a two-step process.[2][6][7] This method provides a reliable and scalable route to these valuable reagents.

General Synthetic Workflow

The overall synthetic strategy involves the N-alkylation of a secondary amine with a halomethylboronate ester, followed by the conversion of the resulting boronate ester to the corresponding trifluoroborate salt.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Trifluoroborate Formation Amine Diisopropylamine Intermediate (Diisopropylamino)methylpinacolboronate Amine->Intermediate Reaction Boronate Iodomethylpinacolboronate Boronate->Intermediate Product Potassium (Diisopropylamino)methyltrifluoroborate Intermediate->Product Conversion KHF2 Potassium Hydrogen Fluoride (KHF2) KHF2->Product Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Trifluoroborate Potassium (Dialkylamino)methyltrifluoroborate Product Aminomethylated Arene (Ar-CH2-NR2) Trifluoroborate->Product ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., Cs2CO3) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Sources

Exploratory

discovery of novel aminomethyltrifluoroborates

An In-depth Technical Guide to the Discovery and Application of Novel Aminomethyltrifluoroborates Authored by a Senior Application Scientist Abstract The introduction of aminomethyl groups into aromatic and heteroaromati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and Application of Novel Aminomethyltrifluoroborates

Authored by a Senior Application Scientist

Abstract

The introduction of aminomethyl groups into aromatic and heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry, as these moieties are prevalent in a vast array of biologically active compounds. Traditional synthetic routes, such as reductive amination or nucleophilic substitution with lachrymatory benzyl halides, are often hampered by harsh conditions, limited functional group tolerance, and undesirable side reactions.[1] This guide provides a comprehensive exploration of aminomethyltrifluoroborates, a class of versatile and highly stable reagents that have revolutionized the synthesis of aminomethylated arenes. We will delve into their fascinating discovery, including a critical reinvestigation of their true chemical nature, provide detailed and validated protocols for their synthesis, and showcase their robust application in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for the efficient construction of complex molecular architectures.

A Serendipitous Discovery and the Importance of Scientific Integrity

The journey of aminomethyltrifluoroborates began with the development of what were initially believed to be potassium aminomethyltrifluoroborate salts. These compounds were synthesized by alkylating amines with potassium iodomethyltrifluoroborate or bromomethyltrifluoroborate.[2] They demonstrated remarkable utility as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, offering a milder and more functional-group-tolerant alternative to existing methods.

However, in the spirit of rigorous scientific inquiry, subsequent investigations encountered difficulties in reproducing the original spectroscopic data.[2] This led to a critical reinvestigation that ultimately reassigned the structure of these salts. It was discovered that they are not simple potassium salts but are, in fact, zwitterionic ammoniomethyltrifluoroborates .[2][3] This correction, while seemingly subtle, is fundamental to understanding the reactivity, stability, and handling of these reagents. It underscores a core principle of scientific integrity: the continuous validation and refinement of our understanding. The initial findings, though structurally inaccurate, paved the way for a more precise and powerful chemical technology.

G cluster_0 Initial Hypothesis cluster_1 Reinvestigation & Correction A Potassium Aminomethyltrifluoroborate B Spectroscopic Analysis (NMR) A->B Inconsistent Data C Zwitterionic Ammoniomethyltrifluoroborate B->C Structural Reassignment caption Figure 1: From Misconception to Correction.

Caption: The evolution of understanding for aminomethyltrifluoroborates.

Synthesis of Key Aminomethyltrifluoroborate Reagents

The practical utility of these reagents hinges on their efficient and scalable synthesis. The development of Boc-protected variants has been particularly transformative, as the tert-butyloxycarbonyl (Boc) group is stable under cross-coupling conditions and easily removed under acidic conditions to furnish the desired primary or secondary amines.[4][5]

Protocol: One-Pot Synthesis of Potassium Boc-Protected Aminomethyltrifluoroborate

This protocol describes the synthesis of the primary aminomethyl equivalent, a stable, crystalline solid that can be stored indefinitely without decomposition.[6] The one-pot nature of this procedure makes it highly efficient.[5][7]

Methodology:

  • Step 1 (Silylation): To a solution of 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF at -78 °C, add potassium hexamethyldisilazide (KHMDS) and stir for 30 minutes.

    • Causality: KHMDS acts as a strong, non-nucleophilic base to deprotonate the α-carbon, facilitating the subsequent reaction.

  • Step 2 (Deprotection): Add methanol to the reaction mixture to deprotect the silylated amine intermediate in situ.

  • Step 3 (Boc Protection): Add di-tert-butyl dicarbonate (Boc₂O) to the resulting free amine to install the Boc protecting group.

  • Step 4 (Fluorination): Add a saturated aqueous solution of potassium bifluoride (KHF₂) to the crude boronate ester. Stir vigorously for 1 hour.

    • Causality: KHF₂ is an efficient and safe source of fluoride ions that converts the boronate ester into the more stable and crystalline trifluoroborate salt.

  • Isolation: The product precipitates from the solution and can be isolated by filtration, washed with cold water and ether, and dried under vacuum.

G start Chloromethyl Pinacol Boronate step1 1. Add KHMDS (-78 °C, THF) start->step1 step2 2. Add MeOH (In-situ Deprotection) step1->step2 step3 3. Add Boc₂O (Protection) step2->step3 step4 4. Add aq. KHF₂ (Fluorination) step3->step4 end Potassium Boc- Aminomethyltrifluoroborate step4->end caption Figure 2: One-Pot Synthesis Workflow.

Caption: Workflow for the one-pot synthesis of primary aminomethyltrifluoroborate.

Protocol: Two-Step Synthesis of Potassium Boc-Protected Secondary Aminomethyltrifluoroborates

Attempts to synthesize secondary aminomethyltrifluoroborates via a one-pot method have been unsuccessful.[4] Therefore, a reliable two-step procedure has been developed.[1][8][9]

Methodology:

  • Step 1 (N-Alkylation): A Boc-protected primary amine is N-alkylated with iodomethylpinacolboronate.

    • Causality: This is a standard Sₙ2 reaction to form the C-N bond, creating the desired secondary amine boronate ester.

  • Step 2 (Fluorination): The crude boronate ester from Step 1 is treated with a saturated aqueous solution of KHF₂ to yield the final potassium trifluoroborate salt.

    • Self-Validation: For substrates with acid-sensitive functional groups (e.g., acetals), the addition of 1 equivalent of a mild base like K₂CO₃ prior to KHF₂ is crucial to prevent decomposition and ensure a good yield.[1][8]

EntryBoc-Protected AmineProduct Yield (%)Reference
1n-Butylamine78[1]
2Isobutylamine75[1]
3Cyclohexylamine81[1]
4Benzylamine76[1]
5(4-Methoxybenzyl)amine70[1]

Table 1: Synthesis of various Boc-protected secondary aminomethyltrifluoroborates.

The Suzuki-Miyaura Cross-Coupling: A Paradigm Shift in Aminomethylation

The primary application for these novel reagents is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy provides access to aminomethylated arenes through a C(sp³)-C(sp²) bond-forming disconnection, which is complementary to traditional C-N bond-forming strategies and offers significantly broader functional group compatibility.[2][4][10]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_intermediate Ar-Pd(II)-X      L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation (-KX, -BF₃) pd_intermediate->transmetalation trifluoroborate R-BF₃⁻K⁺ trifluoroborate->transmetalation pd_r_intermediate Ar-Pd(II)-R      L₂ transmetalation->pd_r_intermediate reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product caption Figure 3: Suzuki-Miyaura Catalytic Cycle.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol: Cross-Coupling of Aminomethyltrifluoroborates with Aryl/Hetaryl Chlorides

Aryl and heteroaryl chlorides are often more commercially available and less expensive than their bromide or iodide counterparts, making them highly desirable coupling partners. This protocol is optimized for these challenging yet abundant electrophiles.[1][6]

Methodology:

  • Reaction Setup: In a reaction vessel, combine the aryl/heteroaryl chloride (1.0 equiv), the aminomethyltrifluoroborate (1.05-1.3 equiv), palladium(II) acetate (Pd(OAc)₂, 2.5-5 mol %), and a phosphine ligand such as SPhos or XPhos (5-10 mol %).

    • Causality (Catalyst System): Pd(OAc)₂ is a common and stable palladium precursor. The bulky, electron-rich phosphine ligands (SPhos, XPhos) are critical. They promote the challenging oxidative addition of the Pd(0) catalyst into the strong C-Cl bond and accelerate the subsequent reductive elimination step, leading to higher turnover numbers and yields.

  • Addition of Base and Solvent: Add a base, typically K₂CO₃ or Cs₂CO₃ (3.0 equiv), followed by a degassed solvent mixture, such as toluene/H₂O (4:1) or cyclopentyl methyl ether (CPME)/H₂O (10:1).

    • Causality (Base & Solvent): The base is essential for the transmetalation step, facilitating the transfer of the aminomethyl group from boron to palladium. A biphasic solvent system is often used to solubilize both the organic substrates and the inorganic base.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 85-95 °C for the specified time (typically 3-22 hours), monitoring progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel.

ElectrophileNucleophileProduct Yield (%)Reference
4-ChloroanisoleBoc-NHCH₂BF₃K95[6]
4-ChlorobenzonitrileBoc-NHCH₂BF₃K92[6]
3-ChloropyridineBoc-NHCH₂BF₃K85[6]
4-ChloroacetophenoneBoc-(nBu)NCH₂BF₃K91[1]
2-ChloronaphthaleneBoc-(Bn)NCH₂BF₃K90[1]

Table 2: Selected examples of Suzuki-Miyaura cross-coupling with aryl/hetaryl chlorides.

The Impact on Drug Discovery and Future Directions

The Power of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a privileged moiety in medicinal chemistry.[11] Its incorporation into drug candidates can profoundly enhance metabolic stability, increase lipophilicity (aiding in cell membrane permeability), and modulate binding affinity to biological targets.[12][13][14] Many blockbuster drugs, such as Fluoxetine (Prozac) and Celecoxib (Celebrex), feature trifluoromethylated aromatic rings.[12] The chemistry described herein provides a powerful platform for accessing novel structures containing both the critical aminomethyl linker and the advantageous trifluoromethyl group.

A Gateway to PET Imaging Agents

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses molecules labeled with positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F), to visualize and quantify physiological processes in vivo.[15][16][17] Given the prevalence of fluorine in pharmaceuticals and the 109.8-minute half-life of ¹⁸F, developing novel methods for ¹⁸F-trifluoromethylation is a major goal in radiochemistry.[18] The fundamental chemistry of trifluoroborates opens a conceptual door for future research into adapting these stable precursors for the late-stage introduction of ¹⁸F-labeled aminomethyl or trifluoromethyl groups, potentially accelerating the development of new diagnostic agents for oncology, neurology, and cardiology.[19]

Conclusion

The discovery and development of aminomethyltrifluoroborates represent a significant advancement in synthetic organic chemistry. From the initial structural misassignment to the development of robust, scalable syntheses and their broad application in cross-coupling, these reagents have provided the scientific community with an invaluable tool. They overcome many limitations of classical methods, enabling the rapid and efficient synthesis of aminomethylated arenes with unprecedented functional group tolerance. As researchers continue to push the boundaries of drug discovery and molecular imaging, the versatility and stability of aminomethyltrifluoroborates will undoubtedly position them at the forefront of innovation for years to come.

References

  • Molander, G. A., & Gormisky, P. E. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. NIH Public Access, 23(15), 6147-6159. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(18), 4854–4857. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Ham, J. (2011). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. NIH Public Access, 13(5), 1084-1087. [Link]

  • Molander, G. A., & Shin, I. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. ACS Publications. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. ACS Publications. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. NIH Public Access, 13(15), 3956-3959. [Link]

  • Molander, G. A., & Gormisky, P. E. (2011). Reinvestigation of aminomethyltrifluoroborates and their application in Suzuki-Miyaura cross-coupling reactions. PubMed. [Link]

  • Pavri, N. (2008). Strong bond with fluorine chemistry. Manufacturing Chemist. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Sharma, R., & Aboagye, E. O. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. NIH Public Access. [Link]

  • Uddin, M. J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Wikipedia. (2026). Positron emission tomography. Wikipedia. [Link]

  • Albert, M. (2022). Positron Emission Tomography (PET): A Functional and Chemical Imaging Technique. Longdom Publishing SL. [Link]

  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Le Studium. [Link]

  • Peko, Y., et al. (2021). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. PubMed. [Link]

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Foundational

Mechanistic Paradigms of Aminomethyltrifluoroborate Reactions: A Technical Guide for Drug Discovery

Executive Summary The aminomethyl group is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate target affinity, metabolic stability, and aqueous solubility. Traditionally, the installation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aminomethyl group is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate target affinity, metabolic stability, and aqueous solubility. Traditionally, the installation of this motif required harsh conditions or pre-functionalized substrates. The advent of aminomethyltrifluoroborates has revolutionized this landscape, providing a bench-stable, versatile platform for C–C bond formation. This whitepaper deconstructs the three primary mechanistic paradigms governing aminomethyltrifluoroborate reactivity: Photoredox-Mediated Radical Generation , Transition-Metal Catalyzed Inner-Sphere Cross-Coupling , and Oxidative Umpolung (Iminium Formation) .

Paradigm I: Photoredox-Mediated Radical Generation (SET)

Mechanistic Causality

Potassium N-Boc-aminomethyltrifluoroborate possesses a uniquely low oxidation potential, making it an ideal electron donor for excited-state photocatalysts[1]. When an iridium(III) complex or organic dye absorbs visible light, it reaches a highly oxidizing excited state (PC*). This state triggers a single-electron transfer (SET) from the trifluoroborate, leading to the rapid extrusion of BF₃ and K⁺. The result is the generation of a highly reactive, carbon-centered α-aminoalkyl radical (R–NH–CH₂•)[1]. This transient radical can subsequently undergo Giese-type addition to electron-deficient olefins (hydroaminomethylation) or be intercepted by a nickel co-catalyst for dual-catalytic cross-coupling[2].

Photoredox PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Blue LED (hν) PC_minus Reduced PC- PC_star->PC_minus SET from Borate PC_minus->PC SET to Acceptor Borate Aminomethyltrifluoroborate (R-NH-CH2-BF3K) Radical α-Aminoalkyl Radical (R-NH-CH2•) Borate->Radical -e-, -BF3, -K+ Product Coupling Product Radical->Product Olefin / Ni-Catalyst

Photoredox catalytic cycle generating α-aminoalkyl radicals via single-electron transfer.

Self-Validating Protocol: Photocatalytic Hydroaminomethylation
  • Reaction Assembly: In a Schlenk tube, combine potassium N-Boc-aminomethyltrifluoroborate (1.5 equiv), the target olefin (1.0 equiv), and[Ir(dF-CF₃-ppy)₂(bpy)]PF₆ (1 mol%) in anhydrous DMF.

  • Degassing (Causality & Validation): Perform three sequential freeze-pump-thaw cycles.

    • Causality: Triplet excited states of photocatalysts are highly susceptible to triplet-triplet annihilation by molecular oxygen.

    • Validation: Successful oxygen exclusion is self-validated by the sustained, unquenched luminescence of the Ir-complex upon irradiation; rapid fading of luminescence indicates a critical air leak.

  • Irradiation: Expose the mixture to 425 nm blue LEDs at ambient temperature for 12 hours.

    • Causality: The 425 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) band of the Ir(III) catalyst, driving it to the strongly oxidizing excited state necessary to abstract an electron from the trifluoroborate[1].

  • Monitoring: Track the reaction via LC-MS.

    • Validation: The disappearance of the trifluoroborate mass peak coupled with the emergence of the product mass confirms the successful generation and trapping of the α-aminoalkyl radical.

Paradigm II: Transition-Metal Catalyzed Directed C–H Functionalization

Mechanistic Causality

Functionalizing free phenols is notoriously difficult due to their acidic hydroxyl groups and susceptibility to oxidative degradation. However, Cu(II) catalysis offers an elegant workaround via an inner-sphere SET mechanism[3]. The Cu(II) center simultaneously coordinates with the phenol oxygen and the aminomethyltrifluoroborate, assembling a highly ordered, six-membered transition state[4]. Upon thermal activation, this proximity forces an intramolecular radical coupling that exclusively directs the aminomethyl group to the ortho-position, leaving the sensitive hydroxyl group unperturbed[3].

Cu_Mechanism Cu2 Cu(II) Catalyst Coord Coordination Complex (Phenol + Borate + Cu) Cu2->Coord + Phenol & Borate TS 6-Membered TS (SET Radical Coupling) Coord->TS Thermal Activation Intermediate ortho-Radical Intermediate TS->Intermediate SET Product ortho-Aminomethyl Phenol Intermediate->Product Rearomatization Product->Cu2 Aerobic Oxidation (O2)

Cu(II)-catalyzed ortho-selective aminomethylation of phenols via a 6-membered transition state.

Self-Validating Protocol: Cu(II)-Catalyzed Aerobic Ortho-Aminomethylation
  • Reaction Assembly: Mix the free phenol (1.0 equiv), potassium N-morpholinylmethyltrifluoroborate (2.0 equiv), and Cu(OAc)₂ (10 mol%) in 1,2-dichloroethane (DCE) under an air atmosphere.

  • Thermal Activation (Causality & Validation): Heat the reaction mixture to 80°C.

    • Causality: Thermal energy is required to overcome the entropic barrier of forming the highly ordered, six-membered coordination complex[4].

    • Validation: The reaction will remain entirely inert at room temperature; the onset of product formation exclusively at 80°C validates the thermal requirement of the inner-sphere SET mechanism.

  • Aerobic Turnover (Causality & Validation): Maintain the air atmosphere throughout the 18-hour reaction time.

    • Causality: O₂ acts as the terminal oxidant, reoxidizing the off-cycle Cu(I) species back to the active Cu(II) catalyst[3].

    • Validation: If the reaction stalls at ~10% conversion (stoichiometric to the catalyst loading), it indicates oxygen starvation, confirming the catalytic dependence on aerobic turnover.

Paradigm III: Oxidative Iminium Ion Formation (Umpolung Strategy)

Mechanistic Causality

While trifluoroborates are classically viewed as nucleophilic or radical precursors, they can undergo a polarity reversal (umpolung) via two-electron oxidation[5]. When treated with Barluenga's reagent (IPy₂BF₄) and BF₃·OEt₂, the α-aminoalkyltrifluoroborate is oxidized. Mechanistically, this involves the transient iodination of a distal aromatic site, which drives the elimination of iodine and BF₃. The result is a highly electrophilic iminium cation that readily accepts nucleophiles, such as Grignard reagents, to form complex N,N-alkylated α-tertiary amines[5].

Self-Validating Protocol: Oxidative Iminium Trapping via Grignard Addition
  • Oxidative Activation: Dissolve the α-aminoalkyltrifluoroborate in anhydrous DCM and cool to -78°C. Add Barluenga's reagent (IPy₂BF₄) and BF₃·OEt₂.

    • Causality: BF₃ acts as a Lewis acid to activate Barluenga's reagent, driving a two-electron oxidation to the iminium ion[5]. The cryogenic temperature prevents the decomposition of this highly reactive electrophile.

  • Nucleophilic Trapping (Causality & Validation): Introduce the Grignard reagent dropwise.

    • Causality: The reversed polarity of the iminium ion readily accepts the nucleophilic organomagnesium species.

    • Validation: The immediate color change and the quenching of the electrophilic intermediate (verifiable by in-situ IR tracking the disappearance of the iminium C=N stretch) self-validates the successful nucleophilic addition.

Quantitative Data Summary

The following table synthesizes the operational parameters and typical outcomes across the three mechanistic paradigms, providing a comparative baseline for synthetic planning.

Reaction ParadigmKey Reagents / CatalystsActivation ModePrimary MechanismTypical Yields
Photoredox Hydroaminomethylation Ir(III) complex, Blue LEDsPhotochemical (425 nm)SET, Giese-type radical additionUp to 90%
Cu(II) ortho-Aminomethylation Cu(OAc)₂, AirThermal (80°C)Inner-sphere SET, 6-membered TSUp to 95%
Dual Ir/Ni Cross-Coupling Ir(III) + Ni(II) complexesPhotochemicalSET + TransmetalationUp to 88%
Oxidative Iminium Trapping IPy₂BF₄, BF₃·OEt₂, GrignardChemical Oxidation2e⁻ oxidation, Nucleophilic additionUp to 85%

Conclusion

The mechanistic versatility of aminomethyltrifluoroborates stems from their ability to serve as radical precursors via single-electron transfer, highly coordinated coupling partners via transition-metal catalysis, and electrophilic iminium precursors via two-electron oxidation. By understanding the causality behind these pathways—whether it is the low oxidation potential driving photoredox cycles or the entropic demands of a six-membered Cu(II) transition state—researchers can rationally design orthogonal synthetic routes to complex, amine-bearing therapeutics.

References

  • Hydroaminomethylation of Olefins with Aminomethyltrifluoroborate by Photoredox Catalysis. ResearchGate.1

  • α-Arylation/Heteroarylation of Chiral α-Aminomethyltrifluoroborates by Synergistic Iridium Photoredox/Nickel Cross-Coupling Catalysis. Universitat Ramon Llull. 2

  • Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. Journal of the American Chemical Society. 4

  • Synthesis of N,N-Alkylated α-Tertiary Amines by Coupling of α-Aminoalkyltrifluoroborates and Grignard Reagents. Organic Letters. 5

Sources

Exploratory

Foreword: The Imperative of Stability in Modern Drug Discovery

An In-Depth Technical Guide to the Theoretical Assessment of Aminomethyltrifluoroborate Stability Aminomethyltrifluoroborates and their derivatives represent a promising class of compounds in medicinal chemistry and orga...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical Assessment of Aminomethyltrifluoroborate Stability

Aminomethyltrifluoroborates and their derivatives represent a promising class of compounds in medicinal chemistry and organic synthesis. Their utility as stable, yet reactive, building blocks is paramount. However, the term "stability" is not absolute; it is a context-dependent property influenced by a subtle interplay of electronic, steric, and environmental factors. Understanding the degradation pathways and the energetic barriers to decomposition is critical for designing robust molecules, predicting shelf-life, and ensuring efficacy in biological systems. This guide provides a framework for leveraging theoretical and computational chemistry to dissect the stability of aminomethyltrifluoroborates, offering a predictive, mechanism-driven approach to molecular design for researchers, scientists, and drug development professionals.

The Theoretical Framework: Selecting the Right Computational Lens

The foundation of any theoretical study is the choice of a computational method that accurately models the electronic structure and energetics of the system without prohibitive computational cost. For aminomethyltrifluoroborates, where subtle electronic effects and potential bond-breaking events are of interest, Density Functional Theory (DFT) has emerged as a powerful and balanced tool.[1]

Why Density Functional Theory (DFT)?

Unlike more computationally expensive ab initio methods, DFT calculates the electron density of a system rather than the full many-electron wavefunction, offering a significant speed advantage. Modern DFT functionals, particularly those designed with thermochemistry and kinetics in mind, can provide remarkable accuracy.

  • Expertise in Functional Selection: For studying reaction mechanisms and decomposition pathways, hybrid meta-GGA functionals like M06-2X are often a superior choice.[2] This functional is specifically parameterized to provide accurate results for main-group thermochemistry, kinetics, and non-covalent interactions, all of which are critical in assessing the stability of aminomethyltrifluoroborates and their potential interactions with solvent molecules or biological residues.[2][3]

The Importance of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. A well-chosen basis set is crucial for accurate results.

  • Pople-style basis sets , such as 6-311+G(d,p) , offer a good compromise between accuracy and computational expense. The inclusion of diffuse functions (+) is important for describing anions and lone pairs accurately, while polarization functions (d,p) allow for more flexibility in describing bond shapes.

Core Principles of Stability: A Mechanistic Inquiry

The stability of an aminomethyltrifluoroborate is not a single property but a function of its resistance to various degradation pathways. Theoretical studies allow us to explore these pathways and quantify their energetic favorability.

Intrinsic Bond Stability and Decomposition Channels

The primary routes of decomposition often involve the cleavage of the weakest bonds in the molecule. Theoretical calculations can predict these pathways by modeling the transition states and calculating the activation energies (ΔG‡).

  • C–B Bond Homolysis: This pathway involves the direct, symmetrical cleavage of the carbon-boron bond to yield a carbon-centered radical and a trifluoroborate radical. The energy required for this is the Bond Dissociation Energy (BDE). DFT calculations can provide reliable BDE values.[4]

  • Hydrolytic Decomposition: In aqueous environments, water can play a crucial role in decomposition.[5] A common pathway involves the coordination of a water molecule to the boron center, followed by proton transfer and eventual cleavage of the C–B bond. This is often a lower-energy pathway than direct homolysis.[5]

  • Oxidative Degradation: The presence of oxidizing agents can introduce other decomposition routes. Computational modeling can explore the reaction pathways with potential oxidants to understand the molecule's susceptibility to oxidative stress.[6]

The Role of Substituents: Electronic and Steric Tuning

The substituents on the aminomethyl group and any aromatic rings can profoundly influence stability.

  • Electronic Effects: Electron-withdrawing groups (EWGs) can stabilize the C–B bond by reducing electron density on the carbon, making it less susceptible to certain types of cleavage. Conversely, electron-donating groups (EDGs) can sometimes destabilize it. These effects can be quantified by correlating calculated activation energies with Hammett parameters.[4]

  • Steric Hindrance: Bulky substituents near the trifluoroborate moiety can sterically shield it from attack by water or other reagents, thereby increasing its kinetic stability.

The Influence of Fluorine

The fluorine atoms are not merely spectators. Their high electronegativity significantly impacts the electronic structure of the boron center. Furthermore, the inherent strength of B-F bonds contributes to the overall stability of the trifluoroborate group. The introduction of fluorine into organic molecules is a known strategy to enhance thermal and metabolic stability, an effect attributed to the strength of the C-F bond and the steric shielding fluorine provides.[7][8][9]

Visualizing Computational Workflows and Degradation Pathways

To provide clarity, the overall process of a theoretical stability assessment and the potential outcomes can be visualized.

Diagram: General Workflow for Stability Assessment

The following diagram outlines the typical steps involved in a computational study of aminomethyltrifluoroborate stability.

G cluster_0 Setup & Optimization cluster_1 Pathway Analysis cluster_2 Energy & Analysis A 1. Build 3D Structure of Aminomethyltrifluoroborate B 2. Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. Propose Decomposition Pathways (e.g., Hydrolysis) C->D Optimized Structure E 5. Locate Transition States (TS) for each pathway D->E F 6. Frequency Calculation on TS (Confirm single imaginary frequency) E->F G 7. Calculate Reaction Path (Intrinsic Reaction Coordinate) F->G Verified Transition States H 8. Calculate Activation Energy (ΔG‡) and Reaction Energy (ΔGr) G->H I 9. Analyze Electronic Structure (NBO, HOMO-LUMO) H->I J 10. Conclusion on Stability and Dominant Degradation Route I->J Interpret Stability

Caption: A typical workflow for the computational assessment of molecular stability.

Diagram: Potential Degradation Pathways

This diagram illustrates two primary competing degradation pathways for a generic aminomethyltrifluoroborate.

G cluster_0 Pathway 1: Direct Homolysis cluster_1 Pathway 2: Water-Assisted Hydrolysis A R-CH(NH2)-BF3- B Transition State 1 (C-B Bond Elongation) A->B ΔG‡(homolysis) D Intermediate Complex (Water coordinated to Boron) A->D + H2O C [R-CH(NH2)]• + •BF3- B->C E Transition State 2 (Proton Transfer) D->E ΔG‡(hydrolysis) F R-CH2-NH2 + HOBF3- E->F

Sources

Protocols & Analytical Methods

Method

Application Note: Potassium (Diisopropylamino)methyltrifluoroborate in Suzuki-Miyaura Cross-Coupling

Introduction & Strategic Significance Potassium (diisopropylamino)methyltrifluoroborate is a highly stable, sp³-hybridized organoboron building block[1]. In modern drug development, appending a bulky, basic tertiary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

Potassium (diisopropylamino)methyltrifluoroborate is a highly stable, sp³-hybridized organoboron building block[1]. In modern drug development, appending a bulky, basic tertiary amine—such as the diisopropylaminomethyl moiety—onto aryl and heteroaryl scaffolds is a privileged strategy[2]. This structural modification is frequently employed to modulate key physicochemical properties: it increases aqueous solubility, tunes the basicity (pKa) of the molecule, and disrupts planar π-stacking to improve overall pharmacokinetic profiles[2].

Historically, the installation of aminomethyl groups relied on the reduction of nitriles or the alkylation of amines with benzylic halides, which often suffer from poor functional group tolerance or require lachrymatory reagents[3]. The palladium-catalyzed Suzuki-Miyaura cross-coupling of aminomethyltrifluoroborates provides a mild, highly modular alternative that tolerates sensitive functional groups such as esters, ketones, and aldehydes[4].

Mechanistic Causality & Reagent Design

The use of potassium organotrifluoroborates over traditional boronic acids is a deliberate design choice rooted in chemical stability and reaction kinetics. Traditional sp³-hybridized boronic acids are highly susceptible to protodeboronation and oxidative degradation. In contrast, potassium trifluoroborate salts are air- and moisture-stable crystalline solids that can be stored indefinitely[4].

During the cross-coupling reaction, the trifluoroborate acts as a "slow-release" reservoir. In the presence of a biphasic water/solvent mixture and a mild base (e.g., K₂CO₃), the -BF₃K group undergoes controlled hydrolysis to generate the active boronic acid/boronate intermediate in situ[5]. This slow-release mechanism ensures that the steady-state concentration of the active boron species remains low, effectively suppressing off-cycle side reactions such as homocoupling[3].

Furthermore, transmetalation of sp³-hybridized carbon centers bearing bulky substituents (like the diisopropylamino group) presents a significant steric barrier[6]. To overcome this, the reaction strictly requires electron-rich, sterically demanding Buchwald-type biarylphosphine ligands—specifically XPhos or SPhos[7]. These ligands stabilize the highly active monoligated Pd(0) species, facilitate the difficult transmetalation step, and accelerate reductive elimination to form the desired C(sp²)–C(sp³) bond[7].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Complex Pd0->OxAdd Oxidative Addition TransMet Pd(II)(Ar)(R)L_n Transmetalation Complex OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product Ar-R Coupled Product TransMet->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BF3K R-BF3K + Base/H2O (R = CH2N(iPr)2) BF3K->TransMet Active R-B(OH)3-

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling with an aminomethyltrifluoroborate.

Reaction Optimization Data

The following table summarizes the optimized parameters for coupling potassium (diisopropylamino)methyltrifluoroborate with aryl/heteroaryl halides, detailing the causality behind each selection[4],[7],[5].

ParameterOptimal SelectionMechanistic Rationale
Catalyst Pd(OAc)₂ (5 mol%)Readily reduced in situ to the active Pd(0) species; highly cost-effective and bench-stable.
Ligand XPhos (10 mol%)The bulky biarylphosphine framework is critical to facilitate sp³-transmetalation and prevent catalyst deactivation via aggregation.
Base K₂CO₃ or Cs₂CO₃ (3.0 equiv)Neutralizes the HF byproduct generated during trifluoroborate hydrolysis and coordinates to boron to form the reactive boronate complex.
Solvent Toluene/H₂O (4:1, 0.25 M)Biphasic system; the water equivalent is strictly required to hydrolyze the -BF₃K salt into the active transmetalating species.
Temperature 85 °CProvides the necessary thermal energy to overcome the high steric barrier associated with the bulky diisopropylamino group during transmetalation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Because the target product contains a basic tertiary amine, an acid-base extraction is integrated directly into the workup. This exploits the pKa of the diisopropylamino group, ensuring that neutral impurities (unreacted aryl halide, homocoupled byproducts, and phosphine oxides) are cleanly separated from the product without the immediate need for chromatography.

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • Equip a 10 mL microwave vial or Schlenk tube with a magnetic stir bar.

    • Charge the vessel with the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv), potassium (diisopropylamino)methyltrifluoroborate (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and K₂CO₃ (3.0 mmol, 3.0 equiv)[7].

    • Seal the vial with a PTFE-lined septum. Evacuate the vessel and backfill with dry Nitrogen or Argon (repeat 3 times)[5].

  • Solvent Addition & Heating:

    • Add degassed Toluene (3.2 mL) and degassed deionized H₂O (0.8 mL) via syringe. (Note: Thorough degassing is critical to prevent the oxidation of the electron-rich XPhos ligand).

    • Transfer the sealed vial to a pre-heated oil bath or heating block set to 85 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system for 18–24 hours[4].

  • Self-Validating Workup (Acid-Base Extraction):

    • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

    • Acidic Extraction: Extract the organic layer with 1.0 M aqueous HCl (3 × 10 mL). Causality: The basic diisopropylaminomethyl product becomes protonated and migrates to the aqueous layer. Neutral impurities (catalyst residues, unreacted aryl halide) remain in the organic layer, which is discarded.

    • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2.0 M aqueous NaOH until the pH reaches >10.

    • Product Recovery: Extract the basified aqueous layer with fresh Ethyl Acetate (3 × 15 mL). The deprotonated product now migrates back to the organic phase.

  • Isolation:

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure aminomethylated arene.

Troubleshooting & Analytical Diagnostics

  • Diagnostic 1: High Recovery of Unreacted Aryl Halide.

    • Cause: Failure of the trifluoroborate to hydrolyze.

    • Solution: Verify the solvent ratio. The reaction strictly requires a 4:1 organic/aqueous ratio. If anhydrous solvents are used, the -BF₃K salt will remain inert[5].

  • Diagnostic 2: Formation of "Pd Black" (Precipitate).

    • Cause: Catalyst decomposition due to ligand oxidation or insufficient stabilization.

    • Solution: Ensure solvents are thoroughly sparged with Nitrogen/Argon for at least 20 minutes prior to use[5]. Increase XPhos loading to 12 mol% if the aryl halide is highly electron-deficient.

  • Diagnostic 3: Significant Homocoupling of the Aryl Halide.

    • Cause: The transmetalation step is too slow relative to oxidative addition, allowing the Pd(II) intermediate to undergo side reactions.

    • Solution: Switch the base from K₂CO₃ to Cs₂CO₃ to accelerate boronate formation[5], or switch the ligand to SPhos if steric hindrance from the ortho-substituents on the aryl halide is extreme[7].

References

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki−Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956-3959. URL:[Link]

  • Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(3), 973-980. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

Sources

Application

protocol for using aminomethyltrifluoroborates in cross-coupling

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Aminomethyltrifluoroborates Introduction: A Modern Tool for Amine Synthesis The introduction of aminomethyl groups is a fundamental transformation i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Aminomethyltrifluoroborates

Introduction: A Modern Tool for Amine Synthesis

The introduction of aminomethyl groups is a fundamental transformation in the synthesis of pharmaceuticals and biologically active molecules. Traditionally, methods like reductive amination or the alkylation of amines with benzylic halides have been employed.[1][2] However, these methods can suffer from drawbacks such as harsh reaction conditions, the use of lachrymatory reagents, and a lack of functional group tolerance.[1][2]

The advent of potassium aminomethyltrifluoroborates has provided a powerful and complementary solution, primarily through the Suzuki-Miyaura cross-coupling reaction.[3] These reagents are typically air- and moisture-stable crystalline solids that offer a safer and often more efficient alternative to organostannanes.[3][4][5] This guide provides a detailed overview of the synthesis and application of various aminomethyltrifluoroborates in palladium-catalyzed cross-coupling, offering researchers a practical protocol for constructing C(sp³)-C(sp²) bonds to access a diverse range of substituted arylmethylamines.

The Nucleophile: Preparation and Structural Insights

A key advantage of this methodology is the straightforward preparation of the aminomethyltrifluoroborate reagents. They are typically synthesized by the nucleophilic substitution of a halomethyltrifluoroborate with a primary or secondary amine.[1][6] For primary aminomethyl analogues, a protecting group such as tert-butoxycarbonyl (Boc) is essential.[4][7]

Interestingly, detailed investigations have revealed that many compounds previously described as potassium salts are more accurately characterized as zwitterionic ammoniomethyltrifluoroborates, which are internal salts.[1] These zwitterionic species have proven to be highly effective nucleophiles in their own right.[1]

The general synthesis workflow for these reagents is straightforward and can often be performed in a one-pot process for Boc-protected variants.[5][7]

G cluster_synthesis General Synthesis of Ammoniomethyltrifluoroborates start Potassium Halomethyl- trifluoroborate (X=Br, I) reaction SN2 Displacement (e.g., THF, t-BuOH) start->reaction amine Primary or Secondary Amine (or Boc-protected amine) amine->reaction product Zwitterionic Ammonio- methyltrifluoroborate reaction->product

Caption: General workflow for synthesizing ammoniomethyltrifluoroborate reagents.

Core Application: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier application for aminomethyltrifluoroborates, enabling the coupling of these nucleophiles with a wide range of aryl and heteroaryl electrophiles, including chlorides, bromides, and mesylates.[1][6][8]

Catalytic Cycle

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is crucial for promoting the oxidative addition of challenging electrophiles like aryl chlorides and for facilitating the subsequent steps of the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-X L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_alkyl Ar-Pd(II)-R L₂ transmetal->pd2_alkyl red_elim Reductive Elimination pd2_alkyl->red_elim red_elim->pd0 product Ar-R red_elim->product center arx Ar-X arx->ox_add borate [R-BF₃]⁻ K⁺ borate->transmetal base Base (e.g., Cs₂CO₃)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are representative examples for the cross-coupling of aminomethyltrifluoroborates. Note: All manipulations should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques unless otherwise noted.

Protocol 1: Coupling of Potassium Boc-Protected Aminomethyltrifluoroborate with an Aryl Chloride

This protocol is adapted from the work of Molander and Shin for the synthesis of protected primary aminomethyl arenes.[4][7] It demonstrates high functional group tolerance.

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium Boc-protected aminomethyltrifluoroborate (1.05 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol %)

  • SPhos or XPhos (10 mol %)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene and Water (4:1 mixture, degassed)

Procedure:

  • Vessel Preparation: To a flame-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, potassium Boc-protected aminomethyltrifluoroborate, Pd(OAc)₂, SPhos (or XPhos), and K₂CO₃.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 4:1 toluene/water solvent mixture via syringe to achieve a final concentration of 0.25 M with respect to the aryl chloride.

  • Reaction: Place the sealed vessel in a preheated oil bath at 85 °C and stir vigorously for 22 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Coupling of a Zwitterionic Secondary Ammoniomethyltrifluoroborate with a Hetaryl Chloride

This protocol is based on conditions optimized for coupling various secondary aminomethyltrifluoroborates with challenging heteroaryl chlorides.[2][9]

Materials:

  • Hetaryl chloride (1.0 equiv)

  • Secondary ammoniomethyltrifluoroborate (1.05 equiv)

  • XPhos-Pd-G2 precatalyst (4 mol %)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene and Water (4:1 mixture, degassed)

Procedure:

  • Vessel Preparation: To an oven-dried vial, add the hetaryl chloride, the secondary ammoniomethyltrifluoroborate, the XPhos-Pd-G2 precatalyst, and Cs₂CO₃.

  • Inert Atmosphere: Seal the vial, evacuate, and backfill with argon (repeat 3x).

  • Solvent Addition: Add the degassed 4:1 toluene/water solvent mixture to achieve a final concentration of 0.5 M.

  • Reaction: Heat the mixture at 85 °C for 3 to 18 hours. Reaction progress should be monitored by TLC or LC-MS, as some heteroaryl chlorides require longer reaction times.[2]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a short plug of celite, rinsing with additional ethyl acetate. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

G cluster_workflow Experimental Workflow A 1. Add Reagents (Aryl Halide, Trifluoroborate, Catalyst, Base) to Vial B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent B->C D 4. Heat Reaction (e.g., 85 °C, 3-22h) C->D E 5. Cool & Workup (Extraction, Washing) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Substrate Scope & Data

The Suzuki-Miyaura coupling of aminomethyltrifluoroborates is notable for its broad substrate scope and tolerance of sensitive functional groups that might not be compatible with other synthetic methods.[4][6]

Table 1: Coupling of Boc-Aminomethyltrifluoroborate with Various Aryl Chlorides [4][7]

Aryl Chloride Electrophile Ligand Yield (%) Notes
4-Chlorobenzonitrile SPhos 95 Tolerates electron-withdrawing nitrile group.
4-Chloroanisole XPhos 78 Effective with electron-donating groups.
1-Chloro-2,6-dimethylbenzene SPhos 90 Tolerates sterically hindered substrates.
Methyl 4-chlorobenzoate SPhos 93 Ester functionality is well-tolerated.

| 4-Chlorobenzaldehyde | SPhos | 85 | Aldehyde group remains intact. |

Table 2: Coupling of Secondary Aminomethyltrifluoroborates with Hetaryl Chlorides [2][9]

Hetaryl Chloride Electrophile Aminomethyltrifluoroborate Time (h) Yield (%)
3-Chloropyridine N-(n-Butyl)-N-(Boc) 3 85
2-Chloro-6-methoxypyridine N-(n-Butyl)-N-(Boc) 18 49
2-Chlorothiophene N-(n-Butyl)-N-(Boc) 3 77
5-Chloro-1-(Boc)-indole N-(n-Butyl)-N-(Boc) 18 71

| 3-Chloroquinoline | N-(n-Butyl)-N-(Boc) | 3 | 92 |

Alternative Cross-Coupling Pathways

While palladium-catalyzed Suzuki-Miyaura reactions are the most common, it is important to note other related transformations.

  • Aryl Mesylates as Electrophiles: Aryl mesylates, derived from phenols, can serve as effective, low-cost electrophiles in these couplings, offering a complementary approach to aryl halides.[8]

  • The Chan-Lam Coupling: The Chan-Lam reaction is a copper-catalyzed method for forming C-N bonds, typically between an amine and an arylboronic acid.[10][11] While powerful for C(sp²)-N bond formation, its application to alkylboron reagents like aminomethyltrifluoroborates for C(sp³)-N bond formation is challenging and less developed due to difficulties in the boron-to-copper transmetalation step.[12][13][14] Therefore, the palladium-catalyzed Suzuki-Miyaura pathway remains the method of choice for the applications described herein.

Conclusion

Aminomethyltrifluoroborates have emerged as robust, stable, and versatile nucleophiles for the synthesis of aminomethylated arenes and heteroarenes. The palladium-catalyzed Suzuki-Miyaura cross-coupling provides a highly reliable and functional-group-tolerant platform for their use. The protocols and data presented here offer a solid foundation for researchers in drug discovery and organic synthesis to incorporate this valuable methodology into their synthetic programs.

References

  • Molander, G. A., & Canturk, B. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2762–2769. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., & Chacón, A. A. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(18), 4758–4761. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]

  • Molander, G. A., & Hiebel, M.-A. (2011). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Organic Letters, 13(20), 5584–5587. [Link]

  • PubMed. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic Letters, 14(18), 4758-61. [Link]

  • Molander, G. A., & Chacón, A. A. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Molander, G. A., Fleury-Brégeot, N., & Hiebel, M.-A. (2011). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Organic Letters, 13(7), 1694–1697. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Academia.edu. [Link]

  • Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(6), 2052–2057. [Link]

  • Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 633-649. [Link]

  • Wang, D., et al. (2023). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 14(1), 6360. [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • Molander, G. A., & Shin, I. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters, 14(12), 3154–3157. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Noble, A., & Roizen, J. L. (2019). Amination of Alkylboronic Esters. European Journal of Organic Chemistry, 2019(39), 6614-6625. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 5(13), 2215–2218. [Link]

  • Wang, D., et al. (2023). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv. [Link]

Sources

Method

Innovative Applications of Aminotrifluoroborates in Medicinal Chemistry: From Late-Stage Functionalization to PET Imaging

Executive Summary Aminotrifluoroborates have transitioned from niche organometallic reagents to highly versatile linchpins in modern medicinal chemistry. Their unique physicochemical properties—specifically, their zwitte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminotrifluoroborates have transitioned from niche organometallic reagents to highly versatile linchpins in modern medicinal chemistry. Their unique physicochemical properties—specifically, their zwitterionic nature, high kinetic stability, and tunable reactivity—solve critical bottlenecks in drug discovery. This application note details three transformative applications of aminotrifluoroborates: late-stage C(sp3)−C(sp2) cross-coupling, the convergent synthesis of α -aminoboronic acid pharmacophores, and rapid 18F -radiolabeling for Positron Emission Tomography (PET) imaging.

Late-Stage Functionalization: C(sp3)−C(sp2) Suzuki-Miyaura Cross-Coupling

Mechanistic Causality & Rationale

The introduction of aminomethyl groups onto aryl or heteroaryl scaffolds is a fundamental operation in medicinal chemistry, as these moieties frequently improve aqueous solubility and target binding affinity[1]. Traditional reductive amination requires an existing aldehyde and often suffers from poor functional group tolerance. Conversely, standard C(sp3)−C(sp2) cross-coupling with alkylboronic acids is plagued by competitive β -hydride elimination and protodeboronation[2].

Potassium Boc-protected aminomethyltrifluoroborates circumvent these issues by acting as highly stable, primary aminomethyl equivalents[3]. The causality behind their success lies in the controlled, slow hydrolysis of the trifluoroborate anion to the active boronic acid species within a biphasic solvent system (Toluene/H₂O). This slow-release mechanism matches the rate of the palladium catalytic cycle, preventing off-target decomposition and homocoupling while ensuring steady transmetalation[3].

Self-Validating Protocol: Aminomethylation of Aryl Chlorides

This protocol utilizes a biphasic system to ensure controlled hydrolysis of the trifluoroborate.

  • Reaction Setup : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Potassium Boc-aminomethyltrifluoroborate (1.05 equiv), the aryl chloride (1.0 equiv, e.g., 4-chloroanisole), Pd(OAc)2​ (5 mol%), XPhos (10 mol%), and K2​CO3​ (3.0 equiv)[3].

  • Solvent Addition : Evacuate and backfill the tube with argon three times. Add a degassed mixture of Toluene/H₂O (4:1 v/v) to achieve a 0.25 M concentration.

    • Expert Insight: The 4:1 ratio is critical. Too much water accelerates protodeboronation; too little halts the hydrolysis required to form the transmetalating species.

  • Catalytic Cycle : Heat the biphasic mixture to 85 °C and stir vigorously for 22 hours[3].

  • Validation & Workup : Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the aryl chloride and the emergence of a UV-active, ninhydrin-responsive spot (after Boc deprotection) indicates success. Cool to room temperature, dilute with water, and extract three times with EtOAc.

  • Purification : Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to isolate the Boc-protected benzylamine derivative[3].

Synthesis of α -Aminoboronic Acids via Trifluoroborate-Iminiums (TIMs)

Mechanistic Causality & Rationale

α -Aminoboronic acids are potent transition-state inhibitors of serine proteases and the proteasome (e.g., the blockbuster drug bortezomib)[4]. However, synthesizing fully substituted α -aminoboronic acids is notoriously difficult due to the instability of the intermediates.

Potassium acyltrifluoroborates (KATs) react with primary or secondary amines to form Trifluoroborate-Iminiums (TIMs)[5]. The zwitterionic nature of TIMs stabilizes the electrophilic iminium carbon, preventing premature hydrolysis back to the carbonyl equivalent[4]. This allows for clean nucleophilic addition by Grignard reagents to yield fully substituted α -aminotrifluoroborates, which can be subsequently hydrolyzed to the desired α -aminoboronic acids[6].

TIM_Workflow KAT Potassium Acyltrifluoroborate (KAT) TIM Trifluoroborate-Iminium (TIM) KAT->TIM Condensation (-H2O) Amine Primary/Secondary Amine Amine->TIM AminoTFB α-Aminotrifluoroborate (Internal Salt) TIM->AminoTFB Nucleophilic Addition Grignard Grignard Reagent (R-MgX) Grignard->AminoTFB BoronicAcid α-Aminoboronic Acid (Proteasome Inhibitor) AminoTFB->BoronicAcid Hydrolysis (TMSCl/H2O)

Workflow for synthesizing α-aminoboronic acids via Trifluoroborate-Iminium (TIM) intermediates.

Self-Validating Protocol: TIM Formation and Grignard Addition
  • TIM Formation : Dissolve the KAT (1.0 equiv) and amine (1.2 equiv) in a 1:1 mixture of DCM/MeOH. Stir at room temperature for 2 hours. The formation of the zwitterionic TIM is usually quantitative and can be precipitated by the addition of diethyl ether[5].

  • Nucleophilic Addition : Suspend the isolated TIM in anhydrous THF at 0 °C under argon. Dropwise, add the desired Grignard reagent (2.0 equiv).

    • Expert Insight: The internal salt nature of the TIM prevents enamine tautomerization, ensuring high yields of the addition product without side reactions[6].

  • Hydrolysis to Boronic Acid : Isolate the resulting α -aminotrifluoroborate. To convert the trifluoroborate to the biologically active boronic acid, treat the intermediate with Trimethylsilyl chloride (TMSCl) in a Water/Acetonitrile mixture[7]. Monitor by 11B NMR (shift from ~5 ppm for −BF3​ to ~30 ppm for −B(OH)2​ ).

18F -Radiolabeling for Positron Emission Tomography (PET)

Mechanistic Causality & Rationale

The 110-minute half-life of Fluorine-18 demands rapid, late-stage radiolabeling protocols. Traditional covalent C-F bond formation requires harsh, anhydrous conditions that denature peptides and biologics. Ammoniomethyl-trifluoroborates ( AMBF3​ ) and heteroaryl-trifluoroborates solve this by undergoing 18F

19F isotopic exchange in aqueous media at room temperature[8].

At a low pH (2.0–3.0), the protonation of the trifluoroborate species weakens the B-F bond, facilitating the departure of a 19F− leaving group and the rapid capture of aqueous [18F]F− from cyclotron target water[8]. Because the precursor and the radiotracer are chemically identical, the reaction yields exceptionally high molar activities and simplifies HPLC purification[9].

PET_Workflow Precursor AMBF3-Peptide Precursor (19F-Trifluoroborate) Exchange 18F-19F Isotopic Exchange (pH 2.5, RT, 20 min) Precursor->Exchange F18 Aqueous [18F]Fluoride (Cyclotron Target Water) F18->Exchange Tracer [18F]-AMBF3-Peptide (PET Radiotracer) Exchange->Tracer Rapid 1-Step Radiolabeling Imaging In Vivo PET Imaging (e.g., PSMA targeting) Tracer->Imaging High Molar Activity

18F-19F isotopic exchange workflow for rapid, one-step radiolabeling of AMBF3-peptide precursors.

Self-Validating Protocol: Aqueous Isotopic Exchange
  • Preparation : Lyophilize the AMBF3​ -conjugated peptide precursor (e.g., a PSMA-targeting vector) in a microcentrifuge tube (80 nmol)[9].

  • Buffer Addition : Resuspend the precursor in 15 μL of pyridazine-HCl buffer (pH 2.5).

    • Expert Insight: Maintaining pH < 3.0 is strictly required. Higher pH values exponentially decrease the rate of isotopic exchange, leading to poor radiochemical yields[8].

  • Radiolabeling : Add 37 GBq of no-carrier-added [18F]F− in cyclotron target water (typically < 15% total volume). Incubate at room temperature for 20 minutes[8].

  • Quenching & Purification : Quench the reaction by neutralizing with 1M NaOH to pH 7.5. Purify the radiotracer using a C18 Sep-Pak cartridge or semi-preparative HPLC. The product will co-elute exactly with the cold 19F standard, validating the chemical identity[9].

Quantitative Methodological Comparison

ParameterSuzuki-Miyaura Cross-CouplingTIM-Mediated Grignard Addition 18F 19F Isotopic ExchangePrimary UtilityLate-stage aminomethylationSynthesis of α -aminoboronic acidsPET radiotracer synthesisKey ReagentPotassium Boc-aminomethyl- BF3​ Potassium Acyltrifluoroborate (KAT) AMBF3​ -Peptide PrecursorReaction Time22 hours2 hours (TIM) + 1 hour (Addition)20 minutesTemperature85 °C0 °C to Room TemperatureRoom TemperatureSolvent SystemToluene / H2​O (4:1)DCM / MeOH, then THFAqueous Buffer (pH 2.5)Typical Yield60–90%75–95%15–60% (Radiochemical Yield)ScaleMilligram to Gram scaleMilligram to Gram scaleNanomole (Tracer scale)

References

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic Letters.[Link]

  • Molander, G. A., Fleury-Brégeot, N., & Hiebel, M.-A. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters.[Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry.[Link]

  • Jackl, M. K., et al. (2018). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Chemical Science.[Link]

  • Jackl, M. K., et al. (2018). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). PMC.[Link]

  • Chomet, M., et al. (2021). Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography. Frontiers in Chemistry.[Link]

  • Liu, T., et al. (2019). One-Step 18F-Labeling and Preclinical Evaluation of Prostate-Specific Membrane Antigen Trifluoroborate Probes for Cancer Imaging. Journal of Nuclear Medicine.[Link]

  • Smits, R. (2014). Structure-based design and synthesis of allosteric modulators and chemical tools for the human chemokine receptor CXCR3.[Link]

Sources

Application

The Advent of Aminomethylation: A Technical Guide to Palladium-Catalyzed Reactions with Potassium (Diisopropylamino)methyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Stable and Versatile Reagent for Modern Synthesis In the landscape of modern organic synthesis, the quest for stable, efficient, and functio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Stable and Versatile Reagent for Modern Synthesis

In the landscape of modern organic synthesis, the quest for stable, efficient, and functional group-tolerant reagents is paramount. Potassium (diisopropylamino)methyltrifluoroborate has emerged as a significant player in this arena, particularly in the realm of palladium-catalyzed cross-coupling reactions. As a subclass of organotrifluoroborates, these compounds offer marked advantages over other organometallic reagents, including their notable stability to air and moisture, which simplifies handling and storage.[1] This robustness, coupled with their reduced toxicity compared to reagents like organostannanes, makes them highly attractive for applications in medicinal chemistry and drug development, where safety and reproducibility are critical.

The aminomethyl moiety is a privileged substructure found in a vast array of bioactive natural products and pharmaceutical agents.[2] Traditional methods for introducing this functional group, such as the reduction of nitriles or the Staudinger reaction, often suffer from limitations, including the use of harsh reagents and a lack of tolerance for sensitive functional groups.[2] The development of aminomethyltrifluoroborates as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions provides a powerful and complementary strategy for the synthesis of aminomethylated arenes and heteroarenes.[3] This guide provides an in-depth exploration of the application of potassium (diisopropylamino)methyltrifluoroborate in palladium-catalyzed reactions, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. The generally accepted catalytic cycle, which is applicable to the reactions of potassium (diisopropylamino)methyltrifluoroborate, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-BF3K R-BF3K R-BF3K->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2)

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl or heteroaryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.

  • Transmetalation: The organotrifluoroborate, activated by a base, transfers its organic group (in this case, the (diisopropylamino)methyl moiety) to the palladium(II) center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to furnish the desired cross-coupled product (Ar-R) and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Synthesis of Potassium (Diisopropylamino)methyltrifluoroborate

While a detailed, standardized one-pot synthesis for a broad range of N,N-dialkylaminomethyltrifluoroborates has been developed, the preparation of the specific (diisopropylamino)methyl derivative follows a similar pathway.[3] The general approach involves the reaction of the corresponding amine with potassium bromomethyltrifluoroborate.

General Protocol for the Synthesis of Potassium N,N-Dialkylaminomethyltrifluoroborates

A previously reported method for the synthesis of aminomethyltrifluoroborates often required a large excess of the amine.[3] More refined procedures have since been developed to accommodate more valuable amines on a synthetically useful scale.

Application in Palladium-Catalyzed Cross-Coupling: Protocols and Best Practices

The true utility of potassium (diisopropylamino)methyltrifluoroborate lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the direct installation of the (diisopropylamino)methyl group onto a variety of aromatic and heteroaromatic scaffolds.

General Workflow for Suzuki-Miyaura Cross-Coupling

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Potassium (Diisopropylamino)methyltrifluoroborate, Base, and Solvent Catalyst Add Palladium Pre-catalyst and Ligand Reagents->Catalyst Degas Degas the Reaction Mixture Catalyst->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Progress by TLC or GC/LC-MS Heat->Monitor Quench Cool and Quench the Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Figure 2: A general experimental workflow for the cross-coupling reaction.

Detailed Protocol for the Cross-Coupling of Potassium (Diisopropylamino)methyltrifluoroborate with an Aryl Bromide

This protocol is based on optimized conditions reported for the coupling of N,N-dialkylaminomethyltrifluoroborates with aryl bromides.[3]

Materials:

  • Aryl bromide (1.0 equiv)

  • Potassium (diisopropylamino)methyltrifluoroborate (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol %)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol %)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous 10:1 THF/H₂O (0.25 M)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, potassium (diisopropylamino)methyltrifluoroborate, and cesium carbonate.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and XPhos in a small amount of the THF/H₂O solvent mixture.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining solvent to achieve the desired concentration (0.25 M).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Functional Group Tolerance

The palladium-catalyzed cross-coupling of potassium N,N-dialkylaminomethyltrifluoroborates has been shown to be effective with a range of aryl and heteroaryl bromides.[3]

EntryAryl HalideProductYield (%)
14-Bromobenzonitrile4-((Diisopropylamino)methyl)benzonitrile83
2Methyl 4-bromobenzoateMethyl 4-((diisopropylamino)methyl)benzoate92
34'-Bromoacetophenone1-(4-((Diisopropylamino)methyl)phenyl)ethan-1-one85
44-Bromoanisole1-((Diisopropylamino)methyl)-4-methoxybenzene95
52-Bromothiophene2-(((Diisopropylamino)methyl)thiophene)75

Table adapted from Molander, G. A., et al. (2010).[3]

This method exhibits excellent functional group tolerance, with successful couplings in the presence of nitriles, esters, ketones, and amides.[3] Both electron-rich and electron-poor aryl halides have been shown to be viable coupling partners, affording the desired products in good to excellent yields.[3]

Troubleshooting and Considerations

  • Low Yield: If low yields are observed, ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. The quality of the palladium catalyst and ligand is also crucial.

  • Incomplete Reaction: An incomplete reaction may be due to insufficient heating or reaction time. The choice of base can also be critical, with cesium carbonate often providing superior results.[3]

  • Side Reactions: In some cases, particularly with certain heteroaryl halides, side reactions may occur. Optimization of the ligand and solvent system may be necessary.

Conclusion: A Powerful Tool for Aminomethylation

Potassium (diisopropylamino)methyltrifluoroborate, in conjunction with palladium catalysis, represents a highly effective and versatile tool for the synthesis of aminomethylated aromatic and heteroaromatic compounds. Its stability, ease of handling, and broad functional group tolerance make it a valuable reagent for researchers across various disciplines, from academic synthesis to industrial drug discovery. The protocols and insights provided in this guide aim to facilitate the adoption and successful implementation of this powerful synthetic methodology.

References

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., & Gormisky, P. E. (2010). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. Organic Letters, 12(20), 4640–4643. [Link]

  • Alacid, E., & Nájera, C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. The Journal of Organic Chemistry, 74(6), 2321–2327. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2010). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 75(17), 5941–5946. [Link]

  • Molander, G. A., & Ito, T. (2006). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Organic & Biomolecular Chemistry, 4(17), 3245–3251. [Link]

  • Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(1), 109–112. [Link]

  • Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(1), 109–112. [Link]

  • Liu, S. M., Wu, D., & Bode, J. W. (2018). One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Letters, 20(8), 2378–2381. [Link]

  • Vedejs, E., et al. (2004). Synthesis of Tetrabutylammonium Trifluoroborates. Organic Syntheses, 81, 193. [Link]

  • D. G. Hall (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 1(1), 113–118. [Link]

  • Mayr, H., & Ofial, A. R. (2016). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. ResearchGate. [Link]

  • Bakulev, V. A., et al. (2021). Three-step alkylaminomethylative α,β-difunctionalization of enones. RSC Publishing. [Link]

  • Bode, J. W., et al. (2021). Mechanism-Based Design of Quinoline Potassium Acyltrifluoroborates for Rapid Amide-Forming Ligations at Physiological pH. ChemRxiv. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Primary Amines Using Aminomethyltrifluoroborates

Introduction: The Quest for a Versatile Primary Aminomethyl Synthon Primary amines, particularly aminomethylated arenes and heteroarenes, are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for a Versatile Primary Aminomethyl Synthon

Primary amines, particularly aminomethylated arenes and heteroarenes, are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Their synthesis, however, has traditionally relied on methods that often lack functional group tolerance, such as the reduction of nitriles or the Staudinger reaction of azides.[1] These classical approaches can require harsh reducing agents or involve thermally sensitive intermediates, limiting their application in complex molecule synthesis.[1][2]

The advent of organotrifluoroborates has revolutionized modern synthetic chemistry by providing air- and moisture-stable, crystalline solids that are easy to handle and serve as potent nucleophiles in cross-coupling reactions.[3] This guide focuses on the application of potassium Boc-protected aminomethyltrifluoroborate, a stable and effective primary aminomethyl equivalent, for the synthesis of primary amines via palladium-catalyzed cross-coupling reactions. This approach offers a significant advantage by forming a carbon-carbon bond under mild conditions, thereby preserving sensitive functional groups that would not survive traditional C-N bond-forming strategies.[3][4]

Part 1: The Reagent - Potassium Boc-Protected Aminomethyltrifluoroborate

The success of this methodology hinges on the unique properties of the key nucleophilic partner: potassium tert-butoxycarbonyl (Boc)-protected aminomethyltrifluoroborate.

Synthesis and Properties

This crucial reagent can be prepared in good yield through a "one-pot," multi-step process starting from commercially available 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1][5] The resulting product is a white, crystalline solid with remarkable stability.

Key Advantages of the Reagent:

  • Benchtop Stability: It is an air-stable solid that can be stored indefinitely without noticeable decomposition, eliminating the need for gloveboxes or stringent inert atmosphere techniques for storage.[2][4]

  • Safety and Handling: It circumvents the use of hazardous reagents like lachrymatory benzyl halides or potentially explosive azides.[1][3]

  • Versatility: It acts as a robust nucleophile for the introduction of a protected primary aminomethyl group, which can be easily deprotected in a final step.[6]

cluster_synthesis One-Pot Synthesis of Potassium Boc-Aminomethyltrifluoroborate start Chloromethyl pinacol boronate step1 1. KHMDS, Boc₂O start->step1 Nucleophilic Substitution step2 2. MeOH step1->step2 Deprotection step3 3. KHF₂ (aq) step2->step3 Trifluoroborate Formation final Potassium Boc-Protected Aminomethyltrifluoroborate step3->final

Caption: One-pot synthesis of the key reagent.

Part 2: The Core Application - Suzuki-Miyaura Cross-Coupling

The primary application for potassium Boc-aminomethyltrifluoroborate is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process allows for the efficient coupling of the aminomethyl group to a wide array of aromatic and heteroaromatic systems.

Reaction Principle and Mechanism

The reaction proceeds via a standard Suzuki-Miyaura catalytic cycle. The Boc-protected aminomethyltrifluoroborate serves as the organoboron component. The process involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the trifluoroborate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is critical for facilitating the key steps of the cycle, particularly with less reactive aryl chlorides.

cluster_cycle Suzuki-Miyaura Catalytic Cycle center Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X center->ArPdL2X  Oxidative  Addition OA Oxidative Addition RE Reductive Elimination TM Transmetalation ArPdL2R Ar-Pd(II)L₂-R (R = CH₂NHBoc) ArPdL2X->ArPdL2R Transmetalation ArPdL2R->center Reductive Elimination ArX Ar-X (Aryl Halide) ArR Ar-CH₂NHBoc (Coupled Product) Borate [F₃B-CH₂NHBoc]⁻ K⁺

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Part 3: Experimental Protocols

Protocol 1: Primary Aminomethylation of Aryl/Hetaryl Chlorides

This protocol is optimized for the coupling of potassium Boc-aminomethyltrifluoroborate with a broad range of aryl and heteroaryl chlorides, which are often more commercially available and less expensive than the corresponding bromides.[3]

Expert Insight: The choice of a biarylphosphine ligand like SPhos or XPhos is crucial for achieving high yields, especially with electron-rich or sterically hindered aryl chlorides.[2][4] The biphasic solvent system (toluene/water) with a carbonate base facilitates the transmetalation step.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), potassium Boc-aminomethyltrifluoroborate (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and the phosphine ligand (SPhos or XPhos, 0.10 equiv). Add this catalyst mixture to the reaction vessel.

  • Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). Add degassed toluene and water to create a 4:1 mixture (0.25 M concentration with respect to the aryl chloride).

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 22 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Scope of Aryl Chloride Coupling

EntryAryl ChlorideProductYield (%)
14-Chlorobenzonitrile4-(Boc-aminomethyl)benzonitrile95
24-Chloroanisole1-(Boc-aminomethyl)-4-methoxybenzene91
31-Chloro-4-nitrobenzene1-(Boc-aminomethyl)-4-nitrobenzene99
4Methyl 4-chlorobenzoateMethyl 4-(Boc-aminomethyl)benzoate99
53-Chloropyridine3-(Boc-aminomethyl)pyridine82
62-Chlorothiophene2-(Boc-aminomethyl)thiophene90
(Data synthesized from Molander, G. A., & Shin, I. (2011).[4])
Protocol 2: Boc-Deprotection to Afford the Primary Amine

The final step is the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under standard acidic conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified Boc-protected amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA, 5-10 equiv) in DCM or a solution of hydrochloric acid (HCl, 4M in dioxane).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If an HCl salt is desired, it can often be precipitated with diethyl ether. For the free amine, perform an aqueous basic work-up (e.g., with NaOH or NaHCO₃ solution) and extract with an organic solvent.

  • Purification: The resulting amine salt is often pure enough for subsequent use. If necessary, the free amine can be purified by chromatography or distillation.

Part 4: Alternative Approach - The Petasis Borono-Mannich (PBM) Reaction

While the Suzuki-Miyaura coupling is a powerful tool, the Petasis reaction offers a convergent, multi-component alternative for synthesizing substituted amines.[7] This reaction involves the condensation of an amine, a carbonyl compound, and an organoboron reagent.[8]

Reaction Principle

The reaction is believed to proceed through the formation of an iminium ion from the amine and aldehyde. Simultaneously, the organotrifluoroborate interacts with the hydroxyl group of the carbonyl component (if present, as in an α-hydroxy acid) or the solvent, forming a reactive boronate "ate" complex. This complex then delivers its organic group nucleophilically to the iminium ion in an irreversible step.[8][9]

cluster_petasis Petasis Borono-Mannich (PBM) Reaction Amine Amine (e.g., NH₃) Iminium Iminium Ion Intermediate Amine->Iminium Carbonyl Carbonyl (e.g., Glyoxylic Acid) Carbonyl->Iminium + Ate Boronate 'Ate' Complex Carbonyl->Ate + Boronic Organotrifluoroborate (Ar-BF₃K) Boronic->Ate Product α-Amino Acid Derivative Iminium->Product Ate->Product Nucleophilic Addition

Caption: Conceptual workflow of the Petasis reaction.

While the classic Petasis reaction is highly effective for vinyl and aryl boronic acids, recent advancements using photoredox catalysis have expanded its scope to include alkyltrifluoroborates, which were previously unreactive in the traditional two-electron pathway.[10] This opens new avenues for creating diverse amine scaffolds.

Conclusion

Potassium Boc-protected aminomethyltrifluoroborate is a robust and versatile reagent that provides a safe and highly functional-group-tolerant pathway to primary aminomethyl arenes and heteroarenes. The Suzuki-Miyaura cross-coupling protocol detailed herein is a field-proven method that avoids the harsh conditions and hazardous reagents of traditional synthetic routes. Its broad substrate scope, operational simplicity, and the stability of the key trifluoroborate reagent make this methodology a valuable asset for researchers, scientists, and drug development professionals aiming to streamline the synthesis of complex molecules containing the primary amine motif.

References

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic Letters, 14(18), 4854–4857. [Link]

  • Molander, G. A., & Biolatto, B. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(18), 4854-4857. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956-3959. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Wikipedia. (n.d.). Petasis reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Petasis Reaction. [Link]

  • ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. (2011). ResearchGate. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Academia.edu. [Link]

  • Gonzalez-Bobes, F., & Singleton, D. A. (2007). The acid promoted Petasis reaction of organotrifluoroborates with imines and enamines. Chemical Communications. [Link]

  • Molander, G. A., & Elia, R. (2011). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. PMC. [Link]

  • Yi, J., et al. (2020). Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates. PMC. [Link]

  • Oliva, M., et al. (2022). Background to Petasis Reaction and activation of boronic acids as... ResearchGate. [Link]

  • Dreher, S. D., et al. (2012). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. PMC. [Link]

  • Ryabukhin, S. V., & Herasymchuk, M. V. (2025). A Scalable Approach to Primary Amines via the Petasis Reaction. Organic Process Research & Development. [Link]

  • Akamatsu, S., et al. (2012). One-Pot Primary Aminomethylation of Aryl and Heteroaryl Halides with Sodium Phthalimidomethyltrifluoroborate. Organic Letters, 14(11), 2762–2765. [Link]

  • Nallagonda, S., et al. (2021). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. PMC. [Link]

  • Chem-Station. (2009). Petasis Reaction. [Link]

  • Molander, G. A., & Shin, I. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters, 14(12), 3130-3133. [Link]

  • Svejstrup, T. D., et al. (2018). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Semantic Scholar. [Link]

  • Afonso, C. A. M., et al. (2012). A sustainable protocol for the aqueous multicomponent Petasis borono-Mannich reaction. Universidade de Lisboa. [Link]

  • Oliva, M., et al. (2022). A continuous-flow protocol for photoredox-catalyzed multicomponent Petasis reaction. Lirias. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • Sahoo, B., et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. PMC. [Link]

  • Synlett. (2025). Economical and Practical Strategies for Synthesis of a-Trifluoromethylated Amines. [Link]

Sources

Application

Application Note: Experimental Setup and Protocols for Reactions with Air-Stable Aminotrifluoroborates

Introduction & Mechanistic Rationale The synthesis of complex amine-containing therapeutics has historically been bottlenecked by the instability of α-aminoboronic acids, which are highly prone to protodeboronation and o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of complex amine-containing therapeutics has historically been bottlenecked by the instability of α-aminoboronic acids, which are highly prone to protodeboronation and oxidative degradation. The development of potassium organotrifluoroborates—specifically air-stable aminotrifluoroborates—has revolutionized C(sp³)–C(sp²) cross-coupling. By converting the trigonal planar (sp²) boronic acid into a tetrahedral (sp³) trifluoroborate salt, the empty p-orbital of the boron atom is filled. This structural shift completely neutralizes its Lewis acidity, rendering the reagent exceptionally stable to air, moisture, and long-term benchtop storage.

However, the trifluoroborate itself is catalytically inert. The core mechanistic paradigm for utilizing these reagents is the "Slow Release" mechanism . Under specific aqueous-basic conditions, the trifluoroborate slowly hydrolyzes in situ to reveal the active boronic acid. This steady-state concentration of the active nucleophile perfectly matches the rate of transmetalation in the catalytic cycle, effectively outcompeting parasitic protodeboronation pathways.

G A Aminotrifluoroborate (Air-Stable Precursor) B In Situ Hydrolysis (H2O / Base) A->B Slow Release C Active Boronic Acid (Transient Species) B->C D Transmetalation (Pd Catalyst) C->D Aryl-Pd-X E Reductive Elimination D->E F Cross-Coupled Amine Product E->F

Caption: Mechanistic workflow of aminotrifluoroborate activation and cross-coupling.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol leverages the1 pioneered by the Molander group[1]. It is highly effective for primary and secondary aminomethyltrifluoroborates.

Causality & Design Rationale:

  • Ligand Choice (XPhos): Alkyl-palladium intermediates are highly susceptible to β-hydride elimination. XPhos is a bulky, electron-rich biaryl phosphine that accelerates reductive elimination, forcefully driving the formation of the C–C bond before decomposition can occur[1].

  • Solvent System (CPME/H₂O 10:1): A biphasic or water-miscible system is strictly required. Without water, the –BF₃K group cannot hydrolyze, and transmetalation will fail.

Step-by-Step Methodology:

  • Reagent Loading: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with potassium α-aminomethyltrifluoroborate (1.0 equiv, 0.5 mmol), the aryl bromide (1.0 equiv, 0.5 mmol, if solid), Pd(OAc)₂ (5 mol%, 0.025 mmol), XPhos (10 mol%, 0.05 mmol), and Cs₂CO₃ (3.0 equiv, 1.5 mmol).

  • Atmosphere Control: Seal the tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line.

  • Solvent Addition: Add the aryl bromide (if liquid) followed by 5.0 mL of rigorously degassed CPME (Cyclopentyl methyl ether) and 0.5 mL of degassed deionized water via syringe.

  • Thermal Activation: Immerse the sealed tube in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) for 16–24 hours. The high stirring rate is critical to maximize the interfacial surface area in the biphasic system.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Self-Validation & In-Process Monitoring: To validate the system is functioning, extract a 50 µL aliquot of the organic layer after 2 hours. Run a rapid ¹⁹F NMR. The disappearance of the sharp quartet at ~ -140 ppm (characteristic of the –BF₃K group) and the appearance of a singlet near -150 ppm (free BF₄⁻) confirms that the critical hydrolysis step is successfully feeding the catalytic cycle.

Protocol 2: Oxidation and Grignard Addition for Sterically Demanding Amines

Direct cross-coupling of highly sterically demanding α-aminoalkyltrifluoroborates often fails due to sluggish transmetalation. To bypass this, researchers have developed a formal cross-coupling strategy involving2[2].

Causality & Design Rationale:

  • Barluenga's Reagent: This iodonium species unexpectedly oxidizes the α-aminoalkyltrifluoroborate to a highly electrophilic iminium cation. This completely circumvents the need for transition-metal transmetalation[2].

  • Solvent Exchange: The iminium intermediate is stable to concentration, allowing the solvent to be swapped from CH₃CN (required for oxidation) to THF (required for Grignard compatibility).

Step-by-Step Methodology:

  • Iminium Formation: In a flame-dried round-bottom flask under argon, dissolve the α-aminoalkyltrifluoroborate (1.0 equiv, 0.5 mmol) in anhydrous CH₃CN (5.0 mL, 0.1 M).

  • Oxidation: Add Barluenga's reagent (bis(pyridine)iodonium tetrafluoroborate) (2.0 equiv, 1.0 mmol) and BF₃·OEt₂ (2.0 equiv, 1.0 mmol). Stir the mixture at room temperature for 14 hours.

  • Solvent Exchange: Concentrate the reaction mixture under a stream of nitrogen to remove CH₃CN. Redissolve the resulting stable iminium residue in anhydrous THF (5.0 mL).

  • Nucleophilic Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Dropwise add the desired Grignard reagent (3.0 equiv, 1.5 mmol).

  • Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench & Isolate: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with dichloromethane, dry over MgSO₄, and purify via chromatography to yield the α-tertiary amine.

Workflow Step1 1. Reagent Weighing (Benchtop/Air) Step2 2. Catalyst & Base Loading (Glovebox/N2) Step1->Step2 Step3 3. Solvent Addition & Degassing (Schlenk Line) Step2->Step3 Step4 4. Thermal/Chemical Activation (Reaction Phase) Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5 Step6 6. Chromatographic Purification Step5->Step6

Caption: Standard experimental workflow for air-sensitive cross-coupling reactions.

Quantitative Data & Methodological Comparison

To aid in experimental design, the following table synthesizes the quantitative parameters, functional group tolerances, and yields across different aminotrifluoroborate utilization strategies, including recent advances in 3[3].

MethodologySubstrate ScopeCatalyst / Key ReagentsSolvent SystemAvg. Yield RangeKey Advantage / Causality
Suzuki-Miyaura Coupling [1]Primary/Secondary AminomethyltrifluoroboratesPd(OAc)₂ / XPhos / Cs₂CO₃CPME / H₂O (10:1)65% – 92%High functional group tolerance; XPhos prevents β-hydride elimination.
Oxidation / Grignard [2]Sterically Demanding α-AminoalkyltrifluoroboratesBarluenga's Reagent / BF₃·OEt₂ / RMgXCH₃CN, then THF50% – 85%Bypasses difficult transmetalation; grants access to N,N-alkylated α-tertiary amines.
1,1-Aminoborylation [3]Unactivated Terminal AlkenesNiCl₂(glyme) / L1 / tBuOLiMTBE45% – 78%Direct functionalization of simple olefins to generate aminotrifluoroborates de novo.

References

  • Source: Royal Society of Chemistry (RSC)
  • Source: Organic Letters (ACS Publications)
  • Source: ACS Catalysis (ACS Publications)

Sources

Method

using potassium (diisopropylamino)methyltrifluoroborate in flow chemistry

Application Note: Continuous Flow Photoredox Catalysis Using Potassium (Diisopropylamino)methyltrifluoroborate Executive Summary & Mechanistic Rationale The installation of functionalized amine motifs is a critical opera...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Continuous Flow Photoredox Catalysis Using Potassium (Diisopropylamino)methyltrifluoroborate

Executive Summary & Mechanistic Rationale

The installation of functionalized amine motifs is a critical operation in pharmaceutical development, as aliphatic amines are ubiquitous in biologically active molecules. Potassium (diisopropylamino)methyltrifluoroborate is a bench-stable, highly crystalline, and redox-active solid that serves as an ideal precursor for generating α -aminomethyl radicals[1].

In traditional batch chemistry, photoredox generation of these radicals is severely bottlenecked by the Bouguer-Lambert-Beer law. Light penetration drops exponentially within a few millimeters of the reactor wall, leading to long reaction times (12–24 hours) and poor scalability[2]. By translating this chemistry into a continuous flow regime, the surface-area-to-volume ratio is drastically increased. This ensures uniform photon flux, accelerates reaction kinetics to mere minutes, and provides a highly reproducible, self-validating system for scale-up[3].

Mechanistic Causality: The reaction relies on the Single Electron Transfer (SET) paradigm. An Iridium(III) photocatalyst (e.g., [Ir(dF−CF3​−ppy)2​(dtbbpy)]PF6​ ) is excited by visible blue light (450 nm) to a long-lived triplet excited state ( ∗IrIII ). This excited species is a potent oxidant that accepts an electron from the low-oxidation-potential potassium (diisopropylamino)methyltrifluoroborate[4]. The resulting radical rapidly fragments, expelling BF3​ and K+ , to yield a nucleophilic α -aminomethyl radical. This radical can then be intercepted by electron-deficient alkenes (Giese addition) or transition metal catalysts (Dual Ir/Ni cross-coupling)[5].

PhotoredoxMechanism Light Visible Light (Blue LED) PC Ir(III) Photocatalyst Light->PC hv (450 nm) PC_star *Ir(III) (Excited State) PC->PC_star MLCT Excitation BF3K Potassium (diisopropylamino) methyltrifluoroborate PC_star->BF3K Oxidizes PC_red Ir(II) (Reduced State) PC_star->PC_red SET Reduction Radical α-Aminomethyl Radical BF3K->Radical SET Oxidation (- BF3, - K+) Product Hydroaminomethylation Product Radical->Product Radical Addition (Giese) Alkene Electron-Deficient Alkene Alkene->Product Reacts with PC_red->PC Turnover (Electron Donor)

Figure 1: Photoredox mechanism for α-aminomethyl radical generation and alkene addition.

Quantitative Performance: Batch vs. Continuous Flow

The transition from batch to flow is not merely an operational shift; it fundamentally alters the thermodynamic efficiency of the photoredox cycle. The table below summarizes the empirical advantages observed when translating aminomethyltrifluoroborate chemistry into a continuous flow microreactor.

Operational MetricBatch Reactor (Round Bottom Flask)Continuous Flow Reactor (PFA Coil)
Reaction Time 12 - 24 hours10 - 30 minutes
Light Penetration < 2 mm (Bouguer-Lambert-Beer limitation)Complete (Narrow path length, < 1 mm ID)
Typical Yield 60 - 75%85 - 95%
Scalability Poor (Requires larger vessels, less light per volume)Excellent (Run continuously or number-up)
Photon Efficiency Low (High scattering, poor surface/volume ratio)High (Maximized surface area/volume ratio)

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. By monitoring specific physical and chemical indicators (e.g., color changes, inline pressure, and LC-MS ratios), the operator can verify the integrity of the reaction in real-time.

Protocol A: Giese-Type Hydroaminomethylation in Flow

This protocol details the addition of the (diisopropylamino)methyl radical to an electron-deficient alkene (e.g., methyl acrylate)[4].

Step 1: Reagent Preparation & Solvation

  • Action: In a 20 mL vial, dissolve Potassium (diisopropylamino)methyltrifluoroborate (1.5 equiv) and methyl acrylate (1.0 equiv) in anhydrous Acetonitrile (0.1 M relative to alkene). Add [Ir(dF−CF3​−ppy)2​(dtbbpy)]PF6​ (1 mol%).

  • Causality: Acetonitrile is chosen for its high polarity, which solubilizes both the organic alkene and the inorganic trifluoroborate salt, preventing precipitation that would clog the microreactor.

Step 2: Degassing (Critical Step)

  • Action: Sparge the solution with ultra-pure Nitrogen or Argon via a submerged needle for 10 minutes[2].

  • Causality: Molecular oxygen is a triplet state molecule that efficiently quenches the ∗IrIII excited state and traps carbon-centered radicals. Failure to degas will result in the formation of peroxy-byproducts and a stalled reaction.

Step 3: Flow System Priming & Injection

  • Action: Prime a continuous flow system equipped with a 10 mL PFA (perfluoroalkoxy alkane) reactor coil with anhydrous, degassed Acetonitrile. Set the HPLC pump flow rate to 0.33 mL/min (yielding a 30-minute residence time).

  • Causality: PFA is utilized because it is chemically inert and highly transparent to 400–500 nm visible light, ensuring maximum photon transmittance to the reaction mixture.

Step 4: Irradiation & Back Pressure Regulation

  • Action: Pass the reaction mixture through the PFA coil irradiated by a 450 nm LED array (e.g., PhotoRedOx Box). Attach a 40 psi Back Pressure Regulator (BPR) at the reactor outlet.

  • Causality: The BPR prevents solvent localized boiling from the heat of the LEDs and prevents the outgassing of any residual dissolved nitrogen, which would create bubbles, disrupt the laminar flow regime, and alter the residence time.

Step 5: Self-Validation & Collection

  • Action: Monitor the output stream. The fluid should transition from a bright yellow/orange (active Ir catalyst) to a slightly darker hue during steady-state operation. Collect the output and analyze via inline LC-MS. The reaction is validated when the ratio of methyl acrylate to the hydroaminomethylated product stabilizes at >95% conversion.

Protocol B: Dual Photoredox/Nickel Cross-Coupling

This advanced protocol couples the α -aminomethyl radical with an aryl halide to form a benzylic amine[5].

Step 1: Dual Catalyst Preparation

  • Action: In a vial, combine NiCl2​⋅dme (5 mol%) and dtbbpy (5 mol%) in dry Methanol. Stir until dissolved, then evaporate to dryness. This pre-forms the active Ni-ligand complex.

  • Causality: Pre-complexation ensures the Nickel is fully ligated before entering the flow stream, preventing the precipitation of insoluble NiCl2​ salts in the tubing.

Step 2: Reagent Mixing

  • Action: To the dried Ni-complex, add the Ir photocatalyst (1 mol%), 4-bromoacetophenone (1.0 equiv), Potassium (diisopropylamino)methyltrifluoroborate (1.5 equiv), and 2,6-lutidine (3.0 equiv) in Acetonitrile. Degas for 10 minutes.

  • Causality: 2,6-lutidine acts as a mild, non-nucleophilic base to neutralize the HF/BF3​ byproducts generated during the oxidation of the trifluoroborate salt, preventing catalyst degradation.

Step 3: Flow Execution

  • Action: Inject the mixture into the flow reactor (30-minute residence time) under 450 nm irradiation.

  • Self-Validation: The successful generation of the Ni(I)/Ni(III) intermediates will cause the reaction mixture to take on a distinct deep red/brown color in the irradiated zone. Monitor reaction completion by LC-MS using the ratio of bromoacetophenone to the cross-coupled product[2].

System Architecture

FlowSetup R1 Syringe A: Trifluoroborate + Substrate Pump HPLC Pumps R1->Pump R2 Syringe B: Photocatalyst + Base R2->Pump Mixer T-Mixer Pump->Mixer Continuous Flow Reactor Photoredox Flow Reactor (PFA Tubing + Blue LEDs) Mixer->Reactor Homogeneous Mixture BPR Back Pressure Regulator (40 psi) Reactor->BPR Residence Time: 10 - 30 min Collection Product Collection & LC-MS Analysis BPR->Collection

Figure 2: Continuous flow reactor setup for homogeneous photoredox catalysis.

References

  • Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. American Chemical Society (ACS Publications).[Link]

  • Hydroaminomethylation of Olefins with Aminomethyltrifluoroborate by Photoredox Catalysis. ResearchGate.[Link]

  • PhotoRedOx Flow Reactor. HepatoChem. [Link]

  • Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. American Chemical Society (ACS Central Science).[Link]

  • Photoredox Iridium–Nickel Dual-Catalyzed Decarboxylative Arylation Cross-Coupling: From Batch to Continuous Flow via Self-Optimizing Segmented Flow Reactor. Organic Process Research & Development (ACS Publications).[Link]

Sources

Application

Application Note: A Scalable "One-Pot" Synthesis of Potassium N-Boc-Aminomethyltrifluoroborate for Use in Suzuki-Miyaura Cross-Coupling Reactions

Introduction Aminomethylated aromatic and heteroaromatic structures are privileged motifs in medicinal chemistry, appearing in a vast number of bioactive natural products and active pharmaceutical ingredients (APIs).[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Aminomethylated aromatic and heteroaromatic structures are privileged motifs in medicinal chemistry, appearing in a vast number of bioactive natural products and active pharmaceutical ingredients (APIs).[1] Traditional synthetic routes to these compounds, such as the reduction of aryl cyanides or the Staudinger reaction of aryl azides, often suffer from limited functional group tolerance or the use of hazardous reagents.[2] For instance, methods requiring strong reducing agents are incompatible with sensitive functionalities like esters or nitro groups.[3]

Organotrifluoroborate salts have emerged as exceptionally versatile and robust nucleophilic partners in cross-coupling reactions.[4] Unlike their boronic acid counterparts, which can exist in equilibrium with dehydrative trimeric boroxine species, potassium organotrifluoroborates are typically crystalline, monomeric solids with remarkable stability to air and moisture. This stability simplifies handling, storage, and stoichiometry, making them ideal for process chemistry and scale-up applications.

This application note details a scalable, "one-pot" synthesis of Potassium N-(tert-butoxycarbonyl)aminomethyltrifluoroborate (Potassium N-Boc-aminomethyltrifluoroborate). This bench-stable reagent serves as a synthetic equivalent of a primary aminomethyl anion, enabling the efficient installation of a protected aminomethyl group onto a wide array of (hetero)aryl chlorides via the Suzuki-Miyaura cross-coupling reaction.[3][5] The protocol's key advantages include its operational simplicity, high yield, and the exceptional stability of the final product, which can be stored indefinitely without decomposition.[2]

Synthesis of Potassium N-Boc-Aminomethyltrifluoroborate

Principle and Overall Workflow

The synthesis is a multi-step sequence conducted in a single reaction vessel, which significantly improves process efficiency by avoiding the isolation and purification of intermediates. The transformation begins with a commercially available chloromethyl boronate ester and proceeds through four distinct chemical steps:

  • Nucleophilic Substitution: Displacement of the chloride with sodium azide to form an azidomethyl intermediate.

  • Staudinger Reduction: Reduction of the azide to a primary amine using triphenylphosphine.

  • Amine Protection: In-situ protection of the resulting amine with di-tert-butyl dicarbonate (Boc₂O).

  • Trifluoroborate Formation: Conversion of the N-Boc-aminomethyl boronate ester to the final potassium trifluoroborate salt using potassium hydrogen fluoride (KHF₂).

This streamlined process provides the target compound in a high state of purity after a simple precipitation and wash.[2]

One-Pot Synthesis Workflow A Start: 2-(Chloromethyl)pinacolborolane B Step 1: Azide Displacement (NaN₃, DMF) A->B 1 C Step 2: Staudinger Reduction (PPh₃, H₂O) B->C 2 D Step 3: Boc Protection (Boc₂O, THF) C->D 3 E Step 4: Fluorination (KHF₂, Acetone/H₂O) D->E 4 F Final Product: Potassium N-Boc- Aminomethyltrifluoroborate E->F Isolation

Caption: Workflow for the one-pot synthesis of Potassium N-Boc-Aminomethyltrifluoroborate.

Materials and Equipment
ReagentCAS No.FormulaM.W.Supplier
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane38993-05-2C₇H₁₄BClO₂176.45Major suppliers
Sodium Azide (NaN₃)26628-22-8NaN₃65.01Major suppliers
Triphenylphosphine (PPh₃)603-35-0C₁₈H₁₅P262.29Major suppliers
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5C₁₀H₁₈O₅218.25Major suppliers
Potassium Hydrogen Fluoride (KHF₂)7789-29-9F₂HK78.10Major suppliers
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09Major suppliers
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11Major suppliers
Acetone67-64-1C₃H₆O58.08Major suppliers
Diethyl Ether60-29-7C₄H₁₀O74.12Major suppliers

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Standard laboratory glassware.

  • Buchner funnel and vacuum filtration apparatus.

Detailed Experimental Protocol (Gram-Scale)

This protocol is adapted from the procedure developed by Molander and Shin.[2]

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals. Potassium hydrogen fluoride is corrosive and toxic; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Step 1: Azide Formation

    • To a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (10.0 g, 56.7 mmol, 1.0 equiv) and anhydrous DMF (150 mL).

    • Add sodium azide (4.42 g, 68.0 mmol, 1.2 equiv) in one portion.

    • Heat the reaction mixture to 65 °C and stir for 12 hours. The reaction can be monitored by TLC or ¹H NMR for the disappearance of the starting material.

  • Step 2: Staudinger Reduction

    • Cool the mixture to room temperature.

    • Add triphenylphosphine (16.3 g, 62.3 mmol, 1.1 equiv) followed by water (2.0 mL, 111 mmol, ~2.0 equiv).

    • Heat the mixture to 65 °C and stir for 2 hours. Vigorous nitrogen evolution will be observed; ensure adequate ventilation.

  • Step 3: Boc Protection

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add anhydrous THF (100 mL), followed by di-tert-butyl dicarbonate (14.8 g, 67.8 mmol, 1.2 equiv).

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.

  • Step 4: Trifluoroborate Formation and Isolation

    • Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) by dissolving KHF₂ in water until no more solid dissolves (~25 g in 50 mL water). Caution: Corrosive.

    • Add the saturated KHF₂ solution to the reaction mixture. Stir vigorously for 30 minutes. A white precipitate should begin to form.

    • Remove the solvents (DMF, THF, water) under reduced pressure using a rotary evaporator.

    • To the resulting residue, add acetone (250 mL) and heat the suspension to reflux for 15 minutes to dissolve the desired product while leaving inorganic salts behind.

    • Filter the hot suspension through a Buchner funnel to remove insoluble byproducts (e.g., triphenylphosphine oxide, inorganic salts).

    • Transfer the filtrate to a clean flask and reduce its volume to approximately 50 mL by rotary evaporation.

    • Add diethyl ether (150 mL) to the concentrated acetone solution to precipitate the product.

    • Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under high vacuum.

    • The protocol typically yields Potassium N-Boc-aminomethyltrifluoroborate as a stable, white solid (expected yield: ~10.0 g, 75%).[1][2]

Characterization and Quality Control

Ensuring the identity and purity of the synthesized reagent is critical for reproducible results in subsequent applications.

Analytical Techniques
  • NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for structural confirmation. The ¹⁹F NMR should show a characteristic quartet for the BF₃ group, and the ¹¹B NMR should display a corresponding quartet.

  • FT-IR Spectroscopy: To confirm the presence of key functional groups (N-H, C=O of the Boc group, B-F bonds).

  • Elemental Analysis: As noted in subsequent investigations of these compounds, elemental analysis is crucial to confirm the correct ionic composition and differentiate the desired potassium salt from a zwitterionic internal ammoniomethyltrifluoroborate salt, which may form under certain conditions.[6]

Application in Suzuki-Miyaura Cross-Coupling

The synthesized Potassium N-Boc-aminomethyltrifluoroborate is a highly effective nucleophile for coupling with (hetero)aryl chlorides, a class of electrophiles that are often more challenging than the corresponding bromides or iodides but are more commercially attractive due to lower cost.

Optimized Reaction Conditions

Extensive optimization has shown the following conditions to be robust for a wide range of substrates.[2][3]

ParameterConditionRationale
Catalyst Pd(OAc)₂ (5 mol %)Effective palladium(II) precatalyst.
Ligand SPhos or XPhos (10 mol %)Bulky, electron-rich phosphine ligands that promote the challenging oxidative addition to aryl chlorides.
Base K₂CO₃ (3.0 equiv)Essential for the transmetalation step in the catalytic cycle.
Solvent Toluene / H₂O (4:1, 0.25 M)Biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 85 °CProvides sufficient thermal energy to drive the catalytic cycle, especially for unreactive chlorides.
Time 22 hoursStandard reaction time to ensure high conversion.
General Protocol for Cross-Coupling
  • To a reaction vial, add the aryl chloride (0.5 mmol, 1.0 equiv), Potassium N-Boc-aminomethyltrifluoroborate (124 mg, 0.525 mmol, 1.05 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol %), SPhos (20.5 mg, 0.05 mmol, 10 mol %), and K₂CO₃ (207 mg, 1.5 mmol, 3.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add toluene (1.6 mL) and water (0.4 mL).

  • Seal the vial and place it in a preheated oil bath or heating block at 85 °C.

  • Stir the reaction for 22 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel column chromatography to afford the desired N-Boc-aminomethylated arene.

This protocol has been shown to tolerate a diverse range of functional groups, including nitriles, aldehydes, ketones, and esters.[3]

Scale-Up Considerations

Transitioning from lab-scale to pilot or production scale requires careful consideration of safety, process control, and isolation procedures.

Scale-Up Considerations cluster_0 Safety Management cluster_1 Process Control cluster_2 Isolation & Purification safety Safety Protocols - Hazard Analysis (HAZOP) - Handling of Sodium Azide - Quenching Procedures - PPE Requirements process Process Parameters - Heat Transfer Management - Controlled Addition Rates - Agitation Efficiency - Real-time Monitoring (PAT) isolation Downstream Processing - Large-Scale Filtration - Crystallization Optimization - Solvent Recovery - Drying Efficiency synthesis Core Synthesis One-Pot Reaction synthesis->safety synthesis->process synthesis->isolation

Caption: Key domains to address when scaling the synthesis of aminomethyltrifluoroborates.

  • Safety:

    • Sodium Azide: On a large scale, the risk associated with NaN₃ increases. Engineering controls, such as dedicated handling areas and blast shields, may be necessary. Procedures for quenching and destroying residual azide are mandatory.

    • Exotherms: The azide displacement and, particularly, the Staudinger reduction (N₂ evolution) can be exothermic. Scale-up requires careful thermal management, potentially using jacketed reactors and controlled addition rates to maintain a safe operating temperature.

  • Process Control:

    • Mixing: Efficient agitation is crucial to ensure homogeneity in large, multi-phase reaction mixtures, which directly impacts reaction kinetics and yield.

    • Work-up: The filtration of large quantities of triphenylphosphine oxide and inorganic salts can be challenging. The choice of filter type (e.g., Nutsche filter) and washing strategy is critical for efficient purification.

  • Product Isolation:

    • Crystallization: The precipitation of the final product from acetone/ether needs to be optimized for scale to control particle size and purity, which affects filtration and drying times. Anti-solvent addition rates and temperature profiles should be carefully controlled.

Summary

Potassium N-Boc-aminomethyltrifluoroborate is a highly valuable, stable, and versatile building block for pharmaceutical and materials science research. The "one-pot" synthesis protocol described herein offers a scalable and efficient route to this reagent, avoiding the need for intermediate purifications and providing the product in high yield. Its successful application in the Suzuki-Miyaura cross-coupling with challenging aryl chlorides underscores its utility for constructing C(sp²)-C(sp³) bonds, providing a robust tool for drug development professionals and synthetic chemists.

References

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959.

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Academia.edu.

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959.

  • Molander, G. A., & Chacón, A. P. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(18), 4810–4813.

  • ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. (2011). ResearchGate.

  • National Center for Biotechnology Information (n.d.). Potassium (aminomethyl)trifluoroborate, N-BOC protected. PubChem Compound Database.

  • Raushel, J., Sandrock, D. L., Josyula, K. V., Pakyz, D., & Molander, G. A. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. PMC.

  • Molander, G. A., & Hiebel, M. A. (2011). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. PMC.

  • Molander, G. A., & Cavalcanti, L. H. (2014). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC.

  • Molander, G. A., & Chacón, A. P. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC.

  • Molander, G. A., & Ito, T. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034.

  • Sigma-Aldrich. (2025). Safety Data Sheet.

Sources

Method

Application Note: Functional Group Tolerance in Aminomethyltrifluoroborate Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Palladium-Catalyzed Suzuki-Miyaura & Photoredox/Nickel Dual Catalysis Executive Summary The aminomethyl group ( −CH2​NH2​ )...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Palladium-Catalyzed Suzuki-Miyaura & Photoredox/Nickel Dual Catalysis

Executive Summary

The aminomethyl group ( −CH2​NH2​ ) is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate target affinity, solubility, and metabolic stability. Traditionally, installing this moiety relied on reductive amination, nucleophilic substitution, or the reduction of nitriles and oximes. However, these classical methods suffer from severe limitations during late-stage functionalization due to their incompatibility with reducible or electrophilic functional groups[1].

Potassium aminomethyltrifluoroborates ( K[R2​NCH2​BF3​] ) have emerged as robust, air-stable reagents that bypass these limitations[2]. By leveraging either traditional Palladium-catalyzed Suzuki-Miyaura conditions or modern Photoredox/Nickel dual catalysis, researchers can achieve direct aminomethylation of aryl and heteroaryl halides with unprecedented functional group tolerance[3]. This application note details the mechanistic rationale, quantitative tolerance profiles, and self-validating protocols for executing these couplings.

Mechanistic Rationale & Logical Framework

The exceptional functional group tolerance of aminomethyltrifluoroborates is not accidental; it is a direct consequence of their unique physicochemical properties and the specific catalytic cycles they engage in. Unlike Grignard or organolithium reagents, organotrifluoroborates are essentially non-nucleophilic until activated by a catalyst or light[2].

LogicTree Core Why Aminomethyltrifluoroborates Tolerate Sensitive Groups? MildNuc Inherent Mildness (Non-Nucleophilic Salt) Core->MildNuc SlowTrans Controlled Transmetalation (Slow in situ Hydrolysis) Core->SlowTrans NeutralCond Mild Reaction Conditions (Weak Base or Neutral SET) Core->NeutralCond Aldehyde Tolerates Aldehydes/Ketones (No 1,2-Addition) MildNuc->Aldehyde SlowTrans->Aldehyde Ester Tolerates Esters (No Saponification) NeutralCond->Ester Nitro Tolerates Nitro/Nitriles (No Reduction) NeutralCond->Nitro

Caption: Logical framework explaining the high functional group tolerance of aminomethyltrifluoroborates.

Causality in Catalyst Selection: In Pd-catalyzed systems, the trifluoroborate must undergo slow hydrolysis to the corresponding boronic acid/boronate before transmetalation can occur. This slow release ensures that the concentration of the active nucleophile remains extremely low, preventing off-target side reactions. The use of mild bases (like K2​CO3​ or Cs2​CO3​ ) prevents base-catalyzed side reactions such as aldol condensations or ester saponification[4].

Functional Group Tolerance Profile

The following table synthesizes quantitative data from benchmark studies utilizing Boc-protected primary and secondary aminomethyltrifluoroborates[2][4].

Functional GroupRepresentative SubstrateCatalyst SystemYield / OutcomeMechanistic Note
Nitrile 4-ChlorobenzonitrilePd(OAc)₂ / XPhosExcellent (94%)No reduction of nitrile observed; avoids harsh reductive amination.
Ketone 4-ChloroacetophenonePd(OAc)₂ / XPhosExcellent (91%)Carbonyl remains untouched by the mild boron nucleophile.
Ester Methyl 4-chlorobenzoatePd(OAc)₂ / XPhosExcellent (88%)No saponification under mild K2​CO3​ / aqueous conditions.
Nitro 1-Chloro-4-nitrobenzenePd(OAc)₂ / XPhosGood (82%)Tolerated without reduction to aniline.
Ether 4-ChloroanisolePd-G2 XPhos (2 mol%)Excellent (93%)Highly scalable to multi-gram quantities with low catalyst loading.
Pyridine 2-Chloro-6-methoxypyridinePd(OAc)₂ / XPhosModerate (49%)Unsubstituted 2-chloropyridine fails due to competitive dimerization.
Indole N-Boc-5-chloroindolePd(OAc)₂ / XPhosGood (86%)N-protection is required for secondary aminomethyl coupling to prevent catalyst poisoning.
DNA-Conjugate DNA-Aryl BromidePd / Water-compatibleHigh ConversionAqueous compatibility enables DNA-Encoded Library (DEL) synthesis[5].

Dual Catalysis: Expanding the Scope

While Pd-catalyzed Suzuki-Miyaura coupling is highly effective, the emergence of Photoredox/Nickel Dual Catalysis has further expanded the utility of aminomethyltrifluoroborates. By utilizing visible light and a photocatalyst (e.g., Iridium-based or organic dyes like 4CzIPN), the trifluoroborate is oxidized via Single-Electron Transfer (SET) to generate a highly reactive α -amino radical[6].

This radical is rapidly intercepted by a Nickel catalyst. Because this pathway completely bypasses the traditional two-electron transmetalation step, it operates at room temperature under neutral conditions, offering even greater functional group tolerance—particularly for complex, enantiopure architectures[3].

DualCatalysis cluster_Photoredox Photoredox Cycle cluster_Nickel Nickel Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (450 nm) PC_red Reduced PC⁻ PC_star->PC_red SET from BF3K PC_red->PC SET to Ni(I) Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Ni0->NiII Ox. Add. (Ar-X) NiIII Ni(III)-Aryl-Alkyl NiII->NiIII Radical Capture NiI Ni(I) Species NiIII->NiI Red. Elim. (Product) Product Coupled Product NiIII->Product NiI->Ni0 SET from PC⁻ BF3K R2N-CH2-BF3K Radical α-Amino Radical BF3K->Radical Oxidation by PC* Radical->NiII Intercepted by Ni ArX Aryl Halide (Ar-X) ArX->Ni0

Caption: Synergistic Photoredox/Nickel dual catalysis mechanism for aminomethylation.

Validated Experimental Protocols

Workflow Step1 1. Reagent Assembly Ar-X, BF3K, Pd cat., Ligand, Base Step2 2. Solvent Addition Toluene/H2O (4:1) Step1->Step2 Step3 3. Deoxygenation Argon Sparging Step2->Step3 Step4 4. Thermal Coupling 85°C, 18-24 h Step3->Step4 Step5 5. Workup EtOAc / Brine Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Caption: Experimental workflow for Pd-catalyzed Suzuki-Miyaura aminomethylation.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Aminomethylation

This protocol is optimized for coupling Boc-protected primary aminomethyltrifluoroborates with aryl chlorides[1][2].

Reagents:

  • Aryl chloride (1.0 equiv, 1.0 mmol)

  • Potassium Boc-aminomethyltrifluoroborate (1.05 equiv, 1.05 mmol)

  • Pd(OAc)2​ (5 mol%)

  • XPhos or SPhos (10 mol%)

  • K2​CO3​ (3.0 equiv, 3.0 mmol)

Step-by-Step Procedure & Causality:

  • Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, the trifluoroborate salt, Pd(OAc)2​ , ligand, and K2​CO3​ .

    • Causality: Pd(OAc)2​ and the bulky, electron-rich biaryl phosphine ligand (XPhos/SPhos) form the active L−Pd(0) species in situ. The steric bulk of XPhos is critical to force the difficult oxidative addition into the strong C−Cl bond.

  • Solvent Addition: Add a mixture of Toluene and H2​O (4:1 v/v) to achieve a 0.25 M concentration.

    • Causality: Water is mandatory. Organotrifluoroborates do not transmetalate directly; they must slowly hydrolyze to the reactive boronic acid. Pure organic solvents will result in zero conversion.

  • Deoxygenation: Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) intermediate, killing the catalytic cycle.

  • Thermal Activation: Seal the flask and heat to 85 °C in an oil bath for 22 hours.

  • Validation Checkpoint: The reaction mixture will transition from a pale suspension to a dark, distinct biphasic system. Monitor the organic layer via LC-MS.

    • Self-Validation: The product mass will typically appear as [M+H−tBu]+ or [M+Na]+ due to fragmentation of the Boc group during electrospray ionization (ESI). TLC (Hexanes/EtOAc) should show complete consumption of the UV-active aryl chloride.

  • Workup: Cool to room temperature, dilute with H2​O (10 mL), and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over MgSO4​ , and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Photoredox/Nickel Dual Catalyzed Aminomethylation

Optimized for late-stage functionalization of complex, temperature-sensitive substrates[3][6].

Reagents:

  • Aryl bromide (1.0 equiv)

  • Aminomethyltrifluoroborate (1.5 equiv)

  • NiCl2​⋅glyme (5 mol%) & dtbbpy (5 mol%)

  • Photocatalyst (e.g., Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ , 2 mol%)

  • Cs2​CO3​ (2.0 equiv)

Step-by-Step Procedure & Causality:

  • Anaerobic Assembly (Glovebox): In an argon-filled glovebox, combine all solid reagents in a vial. Add anhydrous, degassed THF (0.1 M).

    • Causality: The Ni(0) and Ni(I) intermediates generated in this cycle are exceptionally sensitive to oxygen. Glovebox setup or rigorous freeze-pump-thaw degassing is non-negotiable.

  • Irradiation: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously for 24 hours.

    • Causality: Photons excite the Ir-catalyst to a long-lived triplet state, which acts as a single-electron oxidant to generate the α -amino radical. Cs2​CO3​ facilitates the desilylation/deboronation step.

  • Validation Checkpoint: Ensure the reaction temperature remains <30 °C by using a cooling fan.

    • Self-Validation: Overheating leads to thermal protodeboronation side-reactions. The solution color typically shifts from pale green/yellow to deep red/brown as the active Nickel species form.

References

  • Scope of Aminomethylations via Suzuki-Miyaura Cross-Coupling of Organotrifluoroborates. Organic Chemistry Portal (J. Org. Chem.).
  • Palladium-mediated Suzuki-Miyaura Cross-Coupling Reaction of Potassium Boc-protected aminomethyltrifluoroborate with DNA-Conjugated aryl bromides for DNA-Encoded chemical library synthesis. PubMed (Biochem Biophys Res Commun).
  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC (Org. Lett.).
  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal (Org. Lett.).
  • α-Arylation/Heteroarylation of Chiral α-Aminomethyltrifluoroborates by Synergistic Iridium Photoredox/Nickel Cross-Coupling Catalysis.
  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.
  • Accessing Aliphatic Amines in C–C Cross-Couplings by Visible Light/Nickel Dual Catalysis.

Sources

Application

one-pot synthesis using potassium (diisopropylamino)methyltrifluoroborate

Application Note & Protocol Guide Topic: One-Pot Synthesis and Application of Potassium (Diisopropylamino)methyltrifluoroborate for Nucleophilic Aminomethylation Audience: Researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: One-Pot Synthesis and Application of Potassium (Diisopropylamino)methyltrifluoroborate for Nucleophilic Aminomethylation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Aminomethyltrifluoroborates in Synthesis

The aminomethyl functional group is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Consequently, the development of robust and efficient methods for the direct introduction of aminomethyl groups is a significant objective in modern organic synthesis.

Traditionally, aminomethylation relies on multi-step sequences or the use of hazardous reagents like benzylic halides. Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent many of these challenges.[1] They are generally crystalline, bench-stable solids that are tolerant of air and moisture, making them exceptionally easy to handle compared to their boronic acid counterparts, which can be prone to protodeboronation and trimerization.[1][2]

This guide focuses specifically on Potassium (diisopropylamino)methyltrifluoroborate , a tertiary aminomethylating reagent. We will detail its preparation and its primary application as a nucleophilic partner in one-pot Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a powerful strategy for forging carbon-carbon bonds between the aminomethyl unit and various aryl or heteroaryl systems.[3][4] This approach represents a dissonant reactivity pattern, enabling a C-C bond formation to install a functional group typically added via C-N bond formation.[5]

Part 1: Synthesis of the Reagent: Potassium (Diisopropylamino)methyltrifluoroborate

While the cross-coupling reaction itself is a one-pot process, the aminomethyltrifluoroborate reagent must first be synthesized. The procedure is straightforward and relies on the nucleophilic substitution of a halomethyltrifluoroborate.

Protocol 1: Synthesis of Potassium (Diisopropylamino)methyltrifluoroborate

This protocol is adapted from established procedures for the synthesis of N,N-dialkylaminomethyltrifluoroborates.[3][6]

Reaction Scheme: (i-Pr)₂NH + K[ICH₂BF₃] → [(i-Pr)₂NHCH₂BF₃]I → K[(i-Pr)₂NCH₂BF₃] (with base treatment)

Materials:

  • Potassium iodomethyltrifluoroborate (1.0 equiv)

  • Diisopropylamine (3.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Tetrahydrofuran (THF)

  • Acetone

Step-by-Step Procedure:

  • Alkylation: To a clean, dry round-bottom flask, add potassium iodomethyltrifluoroborate (1.0 equiv) and THF.

  • Add diisopropylamine (3.0 equiv) to the suspension. For less volatile or more valuable amines, stoichiometric amounts can be used.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by TLC or LC-MS. The reaction initially forms the zwitterionic ammoniomethyltrifluoroborate intermediate.[3]

  • Base Treatment: Upon completion, add solid potassium carbonate (2.0 equiv) to the crude reaction mixture.

  • Purification: Add hot acetone to the flask and stir for 30 minutes. The inorganic salts will precipitate.

  • Filter the hot suspension through a pad of Celite, washing the filter cake with additional hot acetone.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude potassium (diisopropylamino)methyltrifluoroborate. The product is often a white to off-white solid and can be used in the subsequent cross-coupling step without further purification.

Causality and Insights:

  • Why excess amine? Using an excess of a simple, inexpensive amine like diisopropylamine drives the Sₙ2 reaction to completion and can also act as a solvent.

  • Why the base treatment? Initial alkylation forms the quaternary ammonium salt. Treatment with a base like K₂CO₃ is crucial to deprotonate the ammonium ion, generating the desired neutral potassium aminomethyltrifluoroborate, although research has shown the zwitterionic form is also an active coupling partner.[3]

  • Why hot acetone? The desired product exhibits good solubility in hot acetone, while the inorganic byproducts (e.g., KI, excess K₂CO₃) are largely insoluble, enabling a simple and effective purification by filtration.

Part 2: Core Application: One-Pot Suzuki-Miyaura Aminomethylation

This reaction is the cornerstone application of potassium (diisopropylamino)methyltrifluoroborate. It enables the direct coupling of the aminomethyl group to an aryl or heteroaryl core in a single, catalytic step.

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via the well-established Suzuki-Miyaura catalytic cycle. The tetracoordinate trifluoroborate salt serves as a stable precursor to the active organoboron species required for transmetalation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add aryl_pd_complex Ar-Pd(II)-X L₂ oxidative_add->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_r_pd_complex Ar-Pd(II)-R L₂ (R = aminomethyl) transmetalation->aryl_r_pd_complex reductive_elim Reductive Elimination aryl_r_pd_complex->reductive_elim reductive_elim->pd0 product Ar-CH₂N(i-Pr)₂ (Product) reductive_elim->product borate K⁺[R-BF₃]⁻ + Base (e.g., K₂CO₃) borate->transmetalation aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_add

Figure 1: Simplified Suzuki-Miyaura cycle for aminomethylation.

Mechanism Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The potassium aminomethyltrifluoroborate, in the presence of a base, transfers its aminomethyl group to the palladium center, displacing the halide. This is the key C-C bond-forming precursor step.

  • Reductive Elimination: The aryl and aminomethyl groups are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

Protocol 2: General Procedure for One-Pot Aminomethylation

This protocol is optimized for coupling with aryl chlorides and bromides, based on conditions reported by Molander and others.[4][7]

Materials:

  • Aryl Halide (Ar-X, 1.0 equiv)

  • Potassium (diisopropylamino)methyltrifluoroborate (1.3 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol %)

  • SPhos (4-10 mol %) or XPhos (4-10 mol %) ligand

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: Toluene/H₂O (4:1) or Cyclopentyl methyl ether (CPME)/H₂O (10:1)

Experimental_Workflow start Start setup 1. Assemble Reagents - Flask under N₂/Ar atmosphere - Add Ar-X, Trifluoroborate, Base, Pd(OAc)₂, Ligand start->setup solvent 2. Add Solvents - Degassed Toluene - Degassed H₂O setup->solvent reaction 3. Heat Reaction - Heat to 85-100 °C - Stir for 3-22 hours - Monitor by TLC/LC-MS solvent->reaction workup 4. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, then brine reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End Product purify->end

Figure 2: General experimental workflow for Suzuki-Miyaura aminomethylation.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask or vial, combine the aryl halide (1.0 equiv), potassium (diisopropylamino)methyltrifluoroborate (1.3 equiv), base (3.0 equiv), Pd(OAc)₂ (e.g., 3 mol %), and the phosphine ligand (e.g., 6 mol % XPhos).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10:1 CPME/H₂O) via syringe to achieve a final concentration of ~0.2 M with respect to the aryl halide.

  • Heating: Place the flask in a preheated oil bath at 85-100 °C and stir vigorously for the required time (typically 3-22 hours).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by saturated aqueous NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure aminomethylated product.

Expert Insights:

  • Choice of Ligand: XPhos is often effective for challenging substrates, including electron-rich aryl chlorides.[4] SPhos is a robust alternative, particularly for aryl bromides and a range of heteroaryl chlorides.[7][8]

  • Choice of Solvent: While THF/H₂O is a classic choice, using CPME/H₂O can increase reaction rates and yields by allowing for higher reaction temperatures.[4]

  • Base Equivalents: A significant excess of base (3 equivalents) is critical for both the activation of the trifluoroborate salt and to neutralize any acidic species generated during the catalytic cycle.

Part 3: Data & Scope

The aminomethylation protocol is highly versatile and compatible with a wide range of functional groups on the aryl halide partner.

EntryAryl Halide SubstrateProductTypical Yield (%)Reference Insight
14-Chlorobenzonitrile4-((Diisopropylamino)methyl)benzonitrile85-95%Electron-withdrawing groups are well-tolerated.[4]
24-Chloroanisole1-((Diisopropylamino)methyl)-4-methoxybenzene80-90%Electron-donating groups couple efficiently.[3][4]
33-Chloropyridine3-((Diisopropylamino)methyl)pyridine75-85%Heteroaromatic chlorides are excellent coupling partners.[7]
42-Bromomesitylene1-((Diisopropylamino)methyl)-2,4,6-trimethylbenzene~70%Sterically hindered substrates can be coupled effectively.[4]
5Methyl 4-bromobenzoateMethyl 4-((diisopropylamino)methyl)benzoate85-95%Ester functionalities remain intact during the reaction.[4]
Yields are representative estimates based on published data for analogous N,N-dialkylaminomethyltrifluoroborates.

Safety & Handling

  • Potassium Hydrogen Fluoride (KHF₂): This reagent, used in the synthesis of the trifluoroborate salt, is corrosive and toxic. It can release HF gas in the presence of acid or water. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Glassware may be etched over time.[9]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Inert Atmosphere: The Suzuki-Miyaura reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Maintaining an inert atmosphere throughout the setup and reaction is crucial for optimal results.

Conclusion

Potassium (diisopropylamino)methyltrifluoroborate is a highly effective, stable, and easy-to-handle reagent for the direct one-pot aminomethylation of aryl and heteroaryl halides. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for synthesizing complex molecules bearing the valuable aminomethyl moiety. This protocol offers a significant advantage over traditional methods by providing a direct C-C bond construction strategy with broad functional group tolerance and high yields.

References

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., & Ham, J. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 13(10), 2678–2681. [Link]

  • Akita, M., et al. (2014). Hydroaminomethylation of Olefins with Aminomethyltrifluoroborate by Photoredox Catalysis. Angewandte Chemie International Edition, 53(4), 1132-1136. [Link]

  • Molander, G. A., & Traister, K. M. (2009). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 11(13), 2872–2875. [Link]

  • Molander, G. A., & Nykaza, T. V. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(12), 3146–3149. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2010). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Organic letters, 12(23), 5542–5545. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

  • Oda, A., et al. (2012). One-Pot Primary Aminomethylation of Aryl and Heteroaryl Halides with Sodium Phthalimidomethyltrifluoroborate. Organic Letters, 14(11), 2846–2849. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956-3959. [Link]

  • Liu, S. M., Wu, D., & Bode, J. W. (2018). One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Letters, 20(8), 2378–2381. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293-303. [Link]

  • Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of chemical research, 40(4), 275–286. [Link]

  • Malandrino, G., et al. (2018). A One-Pot Synthesis of “K(hfa) glyme” Adducts: Effect of the Polyether Length on the Ion Coordination Sphere. ChemistryOpen, 7(6), 447-453. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic letters, 8(13), 2767–2770. [Link]

  • Bode, J. W., et al. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yields in Aminomethyltrifluoroborate Reactions

Welcome to the technical support center for aminomethyltrifluoroborate chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cross-coupling r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for aminomethyltrifluoroborate chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to achieve higher yields and more reliable results.

Section 1: The Reagent - Understanding Your Nucleophile

Before troubleshooting the reaction, it is crucial to understand the nature of the aminomethyltrifluoroborate reagent itself. Initial reports in the field contained a structural misassignment, and clarifying this is the first step to success.

Q1: I've seen aminomethyltrifluoroborates referred to as both potassium salts and zwitterionic "internal salts". Which is correct and how does it affect my reaction?

A1: This is a critical point. Many reagents initially reported as potassium aminomethyltrifluoroborate salts have been reassigned as zwitterionic ammoniomethyltrifluoroborates.[1] These are structurally different, with the nitrogen atom being protonated, forming an internal ammonium salt with the trifluoroborate anion.

  • Causality: The key difference is the absence of a potassium counter-ion and the presence of a proton on the nitrogen. This means that simply treating the zwitterionic form with a base may be insufficient to generate the active nucleophile needed for the Suzuki-Miyaura reaction.[1] Most importantly, the molecular weight differs from the potassium salt. Using the wrong molecular weight will lead to incorrect stoichiometry, which is a common source of poor yields.

  • Practical Implication: Always verify the structure and purity of your reagent. If you have synthesized it, characterization by NMR (¹H, ¹⁹F, ¹¹B) and elemental analysis is essential.[1] When using a commercial source, check the supplier's specifications. If you are using the zwitterionic form, you are effectively using a slightly larger excess of the nucleophilic partner than you might have calculated for the potassium salt.[1]

Q2: How stable are these reagents? What are the best practices for handling and storage?

A2: One of the primary advantages of aminomethyltrifluoroborates is their stability. Most are air- and moisture-stable crystalline solids that can be stored on the bench indefinitely without noticeable decomposition.[1][2][3][4] This makes them significantly easier to handle than many other organometallic reagents, such as the analogous aminomethylstannanes.[1][5]

  • Best Practices:

    • While bench-stable, it is good practice to store them in a desiccator to protect them from ambient moisture over the long term.

    • For Boc-protected variants, be mindful of the potential for deprotection under strongly acidic or basic conditions, although they are generally robust under standard Suzuki-Miyaura conditions.[3][6]

Section 2: Troubleshooting the Suzuki-Miyaura Cross-Coupling Reaction

This section addresses the most common issue: low or no yield. We will proceed through a logical troubleshooting workflow.

Q3: My reaction yield is low or I see no product. Where do I start?

A3: Low yield is a multifaceted problem. A systematic approach is the best way to identify the root cause. We recommend investigating in the following order: Reagents & Stoichiometry, Reaction Atmosphere, and then Reaction Parameters.

Troubleshooting_Workflow Start Low or No Yield Reagents Step 1: Verify Reagents - Purity & Identity? - Correct Stoichiometry? - Reagents Degassed? Start->Reagents Atmosphere Step 2: Check Atmosphere - Is system truly inert? - Degassed solvents used? Reagents->Atmosphere Reagents OK Parameters Step 3: Optimize Parameters Atmosphere->Parameters Atmosphere OK Catalyst Catalyst/Ligand System Parameters->Catalyst Base Base Selection Parameters->Base Solvent Solvent System Parameters->Solvent Temp Temperature/Time Parameters->Temp Success Improved Yield Catalyst->Success Base->Success Solvent->Success Temp->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q4: Let's break down Step 3. How do I choose the optimal catalyst and ligand? My electrophile is an aryl chloride.

A4: Aryl chlorides are more challenging electrophiles than bromides due to the stronger C-Cl bond, making the oxidative addition step more difficult.[7] Therefore, a highly active catalyst system is required.

  • Expertise & Causality: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promoting the oxidative addition step with the less reactive aryl chloride. The most successful and commonly cited ligands for this transformation are Buchwald-type biaryl phosphines.

  • Recommendations:

    • Workhorse Ligands: XPhos and SPhos are excellent starting points and are often complementary.[2][3][8]

    • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor.[2][5][8]

    • Pre-catalysts: For even higher activity and reproducibility, consider using a pre-formed catalyst, such as an XPhos-Pd-G2 pre-catalyst. These systems rapidly form the active Pd(0) species and can lead to shorter reaction times and higher yields.[6]

ParameterRecommendation for Aryl ChloridesRecommendation for Aryl BromidesRecommendation for Aryl Mesylates
Pd Source Pd(OAc)₂ or XPhos-Pd-G2[2][6]Pd(OAc)₂[5]PdCl₂(cod)[9]
Ligand SPhos or XPhos[2][7]XPhos[5]RuPhos or SPhos[9]
Catalyst Loading 2-5 mol %[2][6][8]3 mol %[5]5 mol %[9]
Ligand Loading 4-10 mol % (approx. 2:1 L:Pd)[2][6][8]6 mol %[5]10 mol %[9]

Q5: Which base should I choose? I see Cs₂CO₃, K₂CO₃, and K₃PO₄ used in the literature.

A5: The base plays a crucial role in the transmetalation step of the catalytic cycle. It facilitates the formation of a more nucleophilic boronate species from the trifluoroborate salt. The choice of base can be substrate-dependent.

  • Causality & Trustworthiness:

    • Cs₂CO₃ (Cesium Carbonate): Often the most effective base, especially for challenging couplings.[5][6] Its high solubility in organic solvents can accelerate the reaction. It is a reliable choice for initial optimization with aryl bromides and secondary aminomethyltrifluoroborates.[5][6]

    • K₂CO₃ (Potassium Carbonate): A more economical and widely used base. It has proven highly effective for coupling Boc-protected primary aminomethyltrifluoroborates with aryl chlorides.[2][3][8]

    • K₃PO₄ (Potassium Phosphate): This base is particularly effective in reactions involving aryl mesylates as electrophiles, often used in combination with a t-BuOH/H₂O solvent system.[9]

  • Troubleshooting Tip: If your reaction with K₂CO₃ is sluggish, switching to Cs₂CO₃ can often improve the yield. Ensure you are using at least 3 equivalents of the base relative to the limiting reagent.[2][5][6]

Q6: My yield is still poor. Should I change the solvent or temperature?

A6: Absolutely. Solvent and temperature are intrinsically linked and can dramatically impact reaction kinetics and solubility.

  • Solvent Systems: Biphasic solvent systems are standard for Suzuki-Miyaura reactions with organotrifluoroborates.

    • THF/H₂O (10:1): A good starting point for aryl bromides.[5]

    • Toluene/H₂O (4:1): Commonly used for aryl chlorides, typically at around 85 °C.[2][6][8]

    • CPME/H₂O (10:1): Cyclopentyl methyl ether (CPME) is an excellent alternative to THF. Its higher boiling point allows for higher reaction temperatures (e.g., 95 °C), which can significantly increase the reaction rate and yield, especially for hindered substrates.[1][5]

    • t-BuOH/H₂O (1:1): This system is preferred for couplings involving aryl mesylates, often run at 95 °C.[9]

  • Temperature & Time: If a reaction at 80-85 °C is slow, increasing the temperature to 95-100 °C (by switching to a higher-boiling solvent like CPME or dioxane) can be very effective.[5][10] Reaction times can vary from 3 to 48 hours; monitor your reaction by TLC or GC-MS to determine the optimal endpoint.[6][10]

Section 3: Advanced Topics & FAQs

Q7: I am trying to couple a 2-chloropyridine substrate and the yields are consistently low. Why is this happening and how can I fix it?

A7: This is a known issue. Heterocycles with a halogen adjacent to a nitrogen atom, like 2-chloropyridine, are challenging substrates.

  • Mechanistic Insight: The oxidative addition of Pd(0) to 2-halopyridines can form a stable, dimeric palladium species.[2][3] This dimer can be an effective pre-catalyst in some reactions, but in this context, it may act as a catalyst inhibitor, slowing down or stalling the desired cross-coupling.[2][3]

  • Solutions & Alternatives:

    • Re-optimize: While challenging, some success has been reported. A thorough re-screening of catalysts, ligands, and bases may be necessary.

    • Use a Different Isomer: 3-chloropyridines couple in good to excellent yields under standard conditions.[1] If your synthetic plan allows, consider using an isomeric starting material.

    • Alternative Electrophiles: If the pyridine moiety is crucial, consider using a pyridyl sulfamate as the electrophile, which has shown success in related couplings.[11]

Q8: My reaction works, but I am getting significant homocoupling of my aryl halide. What causes this?

A8: Homocoupling (Glaser coupling) of the electrophile is a common side reaction. It is often observed but typically accounts for less than 10% of the product mixture under optimized conditions.[1]

  • Causality: This side reaction can be promoted by high temperatures or issues with the catalyst activation and stability. It can sometimes indicate that the transmetalation step is slow relative to the competitive homocoupling pathway.

  • Mitigation Strategies:

    • Lower Temperature: If feasible for your coupling, reducing the reaction temperature can disfavor the homocoupling pathway.

    • Re-evaluate Catalyst/Ligand: Ensure you are using an optimal ligand that promotes the desired catalytic cycle efficiently.

    • Check Reagent Quality: Impurities in the starting materials can sometimes promote side reactions.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition RedElim Ar-R Transmetal Ar-Pd(II)-R(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product ArX Ar-X (Electrophile) ArX->OxAdd RBF3K R-BF₃K (Nucleophile) RBF3K->Transmetal Base Base (e.g., Cs₂CO₃) Base->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle with aminomethyltrifluoroborates.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with a Boc-Protected Aminomethyltrifluoroborate

This protocol is a robust starting point based on optimized conditions reported in the literature.[2][3][8]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), potassium Boc-protected aminomethyltrifluoroborate (1.05 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol %) and the ligand (e.g., SPhos, 10 mol %).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, to achieve a 0.25 M concentration with respect to the aryl chloride) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 85 °C and stir vigorously for 22 hours or until reaction completion is observed by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Raushel, J., Sandrock, D. L., Josyula, K. V., Pakyz, D., & Molander, G. A. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC. [Link]

  • Molander, G. A., & Hiebel, M. A. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC. [Link]

  • ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. (2011). ResearchGate. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Academia.edu. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Sandrock, D. L. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Hiebel, M. A. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed. [Link]

  • Molander, G. A., & Shin, I. (2013). Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates. Organic Letters. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. OA Monitor Ireland. [Link]

  • Molander, G. A., & Shin, I. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters. [Link]

  • Molander, G. A., & Fleury-Brégeot, N. (2011). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. PMC. [Link]

  • Molander, G. A., & Hiebel, M. A. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

  • Hydroaminomethylation of Olefins with Aminomethyltrifluoroborate by Photoredox Catalysis. (2020). ResearchGate. [Link]

  • Piñero, L., et al. (2012). One-Pot Primary Aminomethylation of Aryl and Heteroaryl Halides with Sodium Phthalimidomethyltrifluoroborate. Organic Letters. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Suzuki-Miyaura Couplings with Aminotrifluoroborates

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving aminotrifluoroborates. This guide is designed for researchers, scientists, and professionals in drug development who are encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving aminotrifluoroborates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into why your reaction may be failing and how to systematically troubleshoot the issues. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions we receive regarding the use of aminotrifluoroborates in Suzuki-Miyaura couplings.

Q1: Are my potassium aminotrifluoroborates really air- and moisture-stable?

Yes, one of the significant advantages of potassium aminotrifluoroborates is their stability compared to boronic acids. They are generally crystalline solids that are stable to air and moisture and can be stored on the benchtop for extended periods without decomposition.[1][2][3] This stability simplifies reaction setup as they do not require strictly anhydrous or inert handling conditions before being added to the reaction vessel. However, their stability does not mean the subsequent coupling reaction is insensitive to air and moisture.

Q2: I've heard aminotrifluoroborates need to be "activated." What does this mean?

Activation refers to the hydrolysis of the trifluoroborate salt to the corresponding boronic acid in situ. The catalytically active species in the Suzuki-Miyaura cycle is the boronic acid, not the trifluoroborate salt itself.[4][5] This hydrolysis is a crucial step and is typically facilitated by the base and water present in the reaction mixture. The rate of this hydrolysis can significantly impact the overall success of the coupling reaction.[6][7]

Q3: What is the actual structure of my aminomethyltrifluoroborate?

It's important to be aware that what are often referred to as potassium aminomethyltrifluoroborates have been shown to exist as zwitterionic ammoniomethyltrifluoroborates.[1] This structural nuance doesn't fundamentally change their utility in cross-coupling but is an important consideration for accurate molecular weight calculations and stoichiometry.

Troubleshooting Guide: From Failed Reaction to Successful Coupling

When a Suzuki-Miyaura coupling with an aminotrifluoroborate fails, a systematic approach to troubleshooting is essential. Below, we break down common problems and provide a logical progression of steps to identify and resolve the issue.

Problem 1: Low or No Conversion of Starting Materials

This is the most common failure mode. If you are observing primarily unreacted starting materials, consider the following potential causes and solutions.

Potential Cause 1: Inefficient Catalyst System

The choice of palladium source and ligand is critical for a successful reaction.

  • Palladium Pre-catalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common pre-catalysts that are reduced in situ to the active Pd(0) species. If your pre-catalyst is old or has been improperly stored, it may be inactive. Consider using a fresh source or a more robust pre-catalyst system like a Buchwald pre-catalyst.[8]

  • Ligand Selection: For couplings with aminotrifluoroborates, bulky and electron-rich phosphine ligands are often required, especially when using less reactive aryl chlorides. Ligands like XPhos and SPhos have proven to be highly effective.[2][9] If you are using a less effective ligand, such as PPh₃, you may not see any product formation.

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen.[10][11] It is crucial to properly degas your solvent and maintain an inert atmosphere (nitrogen or argon) throughout the reaction. The formation of palladium black is a visual indicator of catalyst decomposition.[10]

Troubleshooting Workflow for Catalyst Issues

Caption: Troubleshooting catalyst issues.

Potential Cause 2: Inappropriate Base or Insufficient Hydrolysis

The base plays a dual role: it facilitates the hydrolysis of the trifluoroborate and participates in the transmetalation step.[12][13]

  • Base Strength and Type: A systematic screening of bases is often necessary. For aminotrifluoroborates, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][2][9] Cesium carbonate is often a good choice due to its high solubility and basicity.[11]

  • The Role of Water: Water is essential for the hydrolysis of the trifluoroborate.[4][5] While anhydrous conditions are often sought in other types of cross-coupling, a controlled amount of water is beneficial here. A common solvent system is a mixture of an organic solvent (like toluene or dioxane) and water.[2][9]

Experimental Protocol: Screening Bases for Optimal Performance

  • Setup: Prepare four identical reaction vials under an inert atmosphere.

  • Reagents: To each vial, add the aryl halide (1.0 equiv), aminotrifluoroborate (1.2 equiv), palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., XPhos, 4-10 mol%).

  • Base Addition: To each vial, add a different base (2.0-3.0 equiv):

    • Vial 1: K₂CO₃

    • Vial 2: K₃PO₄

    • Vial 3: Cs₂CO₃

    • Vial 4: KF

  • Solvent: Add the degassed solvent system (e.g., toluene/water 4:1).

  • Reaction: Heat the reactions to the desired temperature (e.g., 85-100 °C) and monitor by TLC or LC-MS.

Potential Cause 3: Sub-Optimal Reaction Temperature

Many Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. If your reaction is being run at room temperature and is not progressing, a gradual increase in temperature is a logical next step.[8] However, be aware that excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. A typical temperature range for these couplings is 80-110 °C.

Problem 2: Observation of Side Products

The formation of byproducts can complicate purification and reduce the yield of your desired product.

Side Product 1: Protodeboronation

This is the protonolysis of the boronic acid intermediate, resulting in the formation of the corresponding arene from your aminotrifluoroborate starting material. This is a common side reaction, especially with electron-rich or heteroaromatic boron reagents.[14][15]

How to Minimize Protodeboronation:

  • Controlled Hydrolysis: The "slow-release" of the boronic acid from the trifluoroborate salt is a key advantage in minimizing protodeboronation.[6] If the hydrolysis is too rapid, the boronic acid can accumulate and be more susceptible to this side reaction.

  • Choice of Base: A less aggressive base may be beneficial in some cases.

  • Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for side reactions to occur.

Side Product 2: Homocoupling of the Aryl Halide

This results in the formation of a biaryl product from your starting aryl halide. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[10][11]

How to Minimize Homocoupling:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use.

  • Strict Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the reaction.

The Suzuki-Miyaura Catalytic Cycle with Aminotrifluoroborates

Understanding the catalytic cycle is key to rational troubleshooting. The diagram below outlines the key steps.

Suzuki_Cycle cluster_boron Boron Activation Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-R_N Ar-R_N Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR'(L_n) Base Activation Ar-R_N-Pd(0)L_n Ar-R_N-Pd(0)L_n Ar-Pd(II)-OR'(L_n)->Ar-R_N-Pd(0)L_n Transmetalation Ar-R_N-Pd(0)L_n->Pd(0)L_n Reductive Elimination Ar-X Ar-X Ar-X->Pd(0)L_n Oxidative Addition R_N-BF_3K R_N-BF_3K R_N-B(OH)_2 R_N-B(OH)_2 R_N-BF_3K->R_N-B(OH)_2 Hydrolysis (Base, H₂O) R_N-B(OH)_2->Ar-Pd(II)-OR'(L_n)

Caption: The Suzuki-Miyaura catalytic cycle with aminotrifluoroborates.

Summary of Recommended Reaction Parameters

The following table provides a starting point for optimizing your Suzuki-Miyaura coupling with aminotrifluoroborates, based on successful literature examples.[1][2][9]

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)Common, effective pre-catalyst.
Ligand XPhos or SPhos (4-10 mol%)Bulky, electron-rich ligands promote oxidative addition and reductive elimination.
Base Cs₂CO₃ or K₂CO₃ (2-3 equiv)Facilitates both trifluoroborate hydrolysis and transmetalation.
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 4:1)Biphasic system allows for dissolution of both organic and inorganic reagents.
Temperature 85-110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.

Concluding Remarks

The Suzuki-Miyaura coupling of aminotrifluoroborates is a robust and versatile method for the synthesis of aminomethylated arenes. While failed reactions can be frustrating, a systematic and mechanistically informed approach to troubleshooting will often lead to a successful outcome. By carefully considering the roles of the catalyst, base, solvent, and reaction conditions, you can effectively diagnose and solve the issues in your experimental setup.

References

  • A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

  • Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. National Institutes of Health. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. University of Victoria. [Link]

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]

  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ResearchGate. [Link]

  • Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. SciSpace. [Link]

  • Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. University of Pennsylvania ScholarlyCommons. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. ResearchGate. [Link]

  • Cross-coupling Reactions of Organotrifluoroborate Salts. Wiley Online Library. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. American Chemical Society. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Potassium (Diisopropylamino)methyltrifluoroborate

Welcome to the technical support center for potassium (diisopropylamino)methyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for potassium (diisopropylamino)methyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of this versatile reagent in cross-coupling reactions. My goal is to synthesize technical accuracy with field-proven insights to help you overcome common challenges and optimize your experimental outcomes.

Part A: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction has a low yield, and I've isolated a significant amount of a byproduct corresponding to the protodeboronated starting material. What's happening and how can I fix it?

A1: This is the most common issue encountered with organotrifluoroborates and is almost certainly due to premature protodeboronation.

Probable Cause: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] For organotrifluoroborates, this process is preceded by hydrolysis to the corresponding boronic acid, which is the species that actually undergoes protodeboronation.[1] The core issue is a mismatch between the rate of hydrolysis (generation of the active boronic acid) and the rate of the catalytic cross-coupling cycle. If the boronic acid is generated faster than the palladium catalyst can use it, it accumulates in the reaction mixture and is susceptible to decomposition via protodeboronation, which can be catalyzed by either acid or base.[1][2]

Solutions & Experimental Protocol:

The key is to control the concentration of the transient boronic acid by managing its "slow-release" from the stable trifluoroborate salt.[1][2][3]

  • Optimize the Base: The choice and amount of base are critical. Strong inorganic bases can accelerate both the hydrolysis of the trifluoroborate and the subsequent protodeboronation of the resulting boronic acid.[1]

    • Action: Switch to a weaker or less soluble base. For example, if you are using NaOH or K₃PO₄, consider switching to cesium carbonate (Cs₂CO₃) or even milder options like potassium acetate (KOAc) or cesium fluoride (CsF).[1] Start with 2-3 equivalents of the base.

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of the undesired protodeboronation side reaction.

    • Action: Attempt the reaction at a lower temperature (e.g., start at 50-60 °C instead of 80-100 °C).[1] This may require longer reaction times, but can significantly improve the yield of the desired product by favoring the cross-coupling pathway.

  • Employ a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation pathway.

    • Action: For challenging couplings, especially with aryl chlorides, consider using modern phosphine ligands known for high activity, such as RuPhos or XPhos, in combination with a palladium source like Pd(OAc)₂.[4]

  • Solvent System Modification: For aminomethyl-substituted organotrifluoroborates, solubility can be an issue, leading to prolonged reaction times and increased protodeboronation.[5]

    • Action: If using a purely aqueous system leads to poor solubility, consider a biphasic solvent system. A mixture of an organic solvent like THF, 1,4-dioxane, or isopropanol with water is often effective.[5][6] For aminomethyltrifluoroborates specifically, an EtOAc/H₂O (1:1) mixture has been shown to mitigate issues of low solubility and subsequent protodeboronation.[5]

Troubleshooting Workflow for Protodeboronation

G start Low Yield & High Protodeboronation base Optimize Base: Switch from strong (e.g., K3PO4) to weaker (e.g., Cs2CO3, KOAc) start->base temp Lower Reaction Temperature (e.g., 50-60 °C) base->temp If still problematic catalyst Increase Catalyst Activity (e.g., use RuPhos/XPhos) temp->catalyst If still problematic solvent Modify Solvent (e.g., THF/H2O or EtOAc/H2O) catalyst->solvent If still problematic end Improved Yield solvent->end Evaluate Result

Caption: A workflow for troubleshooting protodeboronation.

Q2: My reaction is very slow or appears to stall completely. What are the likely causes?

A2: A stalled reaction often points to issues with the hydrolysis of the trifluoroborate salt or catalyst deactivation.

Probable Cause: The stability of the B-F bonds in organotrifluoroborates means that hydrolysis is a required activation step. The rate of this hydrolysis is highly dependent on the electronic properties of the organic group.[2][7] While some organotrifluoroborates hydrolyze rapidly, others, particularly those with electron-withdrawing groups, can be extremely slow to hydrolyze under standard basic Suzuki-Miyaura conditions.[2][3] In some cases, this hydrolysis is paradoxically catalyzed by acid, which is minimal in a basic reaction medium.[2][7]

Solutions & Experimental Protocol:

  • The "Acid-Base Paradox": For certain substrates, particularly electron-deficient or some heteroaromatic systems, hydrolysis is inefficient under basic conditions.[2] Research has shown that the reaction vessel material can play a role; glass surfaces can mediate hydrolysis.[2][3]

    • Action: If using a PTFE vessel, consider switching to a glass (borosilicate) flask. The slightly acidic nature of the silica surface can facilitate the crucial hydrolysis step.[2]

  • Water Stoichiometry: The amount of water in the reaction is crucial for hydrolysis.

    • Action: Ensure sufficient water is present in your solvent system. For anhydrous solvents like toluene or dioxane, a common ratio is 10:1 or 5:1 organic solvent to water. If using a base like K₃PO₄ in an "anhydrous" coupling, adding a few equivalents of water relative to the limiting reagent can be beneficial.[8]

  • Catalyst and Ligand Choice: Standard catalysts may not be active enough for this specific class of organotrifluoroborates. N,N-dialkylaminomethyltrifluoroborates have been successfully coupled using specific catalyst systems.

    • Action: A proven catalyst system for coupling aminomethyltrifluoroborates with aryl chlorides and bromides is a combination of Pd(OAc)₂ (3 mol %) and XPhos (6 mol %).[4]

Table 1: Troubleshooting Summary for Stalled Reactions

Probable CauseRecommended SolutionRationale
Slow Hydrolysis Switch from a PTFE to a glass reaction vessel.The silica surface of glass can catalyze the hydrolysis of the trifluoroborate, which is the rate-limiting activation step for some substrates.[2]
Insufficient Water Ensure an adequate amount of water is present in the solvent system (e.g., 10:1 organic/water).Water is a necessary reagent for the hydrolysis of the R-BF₃K salt to the active R-B(OH)₂ species.
Suboptimal Catalyst Use a highly active catalyst system, such as Pd(OAc)₂ with an electron-rich phosphine ligand like XPhos.Aminomethyltrifluoroborates may require a more active catalyst to ensure the cross-coupling rate is sufficient. A Pd(OAc)₂/XPhos system is documented to be effective.[4]

Part B: Frequently Asked Questions (FAQs)

Q1: What is potassium (diisopropylamino)methyltrifluoroborate and what are its primary advantages over the corresponding boronic acid?

A1: Potassium (diisopropylamino)methyltrifluoroborate is a tetracoordinate organoboron compound. Unlike their boronic acid counterparts, organotrifluoroborates are generally air- and moisture-stable, crystalline, free-flowing solids that can be stored indefinitely on the benchtop.[4][9][10] This exceptional stability simplifies handling, weighing, and storage, and eliminates the uncertainty in stoichiometry that can arise from the dehydration of boronic acids to form boroxines. Their tetracoordinate nature protects the C-B bond, making them less prone to premature decomposition and side reactions like protodeboronation.[4][9]

Q2: What is the general mechanism of activation in a Suzuki-Miyaura coupling?

A2: The organotrifluoroborate salt is a stable precatalyst or "protected" form of the boronic acid.[1] Under the aqueous, basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ. This boronic acid then enters the catalytic cycle by undergoing transmetalation with the palladium catalyst.

Competing Reaction Pathways

G cluster_0 Activation Step cluster_1 Desired Pathway: Suzuki Coupling cluster_2 Side Reaction: Protodeboronation KBF3 R-BF3K (Stable Reagent) H2O + H2O, Base KBF3->H2O BOH2 R-B(OH)2 (Active Species) H2O->BOH2 Pd_Cycle Pd(0) Catalytic Cycle (with Ar-X) BOH2->Pd_Cycle H_source + H+ (from solvent/base) BOH2->H_source Product R-Ar (Desired Product) Pd_Cycle->Product Byproduct R-H (Protodeboronated Byproduct) H_source->Byproduct

Caption: Activation of R-BF₃K and its competing reaction pathways.

Q3: How should I store and handle potassium (diisopropylamino)methyltrifluoroborate?

A3: One of the key benefits of this class of reagents is their stability. They are typically white to off-white crystalline solids that are stable to air and moisture.[4][10] They can be stored in a sealed container at room temperature on the lab bench. No special inert atmosphere techniques are required for storage or handling, making them significantly more convenient than many other organometallic reagents.

Q4: Are there specific functional groups that are incompatible with this reagent or the reaction conditions?

A4: Potassium organotrifluoroborates are compatible with a wide array of functional groups.[9] Successful couplings have been demonstrated in the presence of esters, ketones, amides, nitriles, and nitro groups. The primary limitation comes from the other components of the reaction. Substrates that are highly sensitive to bases or nucleophilic attack may not be suitable without appropriate protection. However, the reagent itself is remarkably robust.

References

  • Bode, J. W., & Molander, G. A. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC, NIH. [Link]

  • Molander, G. A., & Ellis, N. M. (2008). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. Organic Chemistry Portal. [Link]

  • Chia, S., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Chia, S., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. ACS Publications. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]

  • Drexler, H.-J., et al. (n.d.). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. ResearchGate. [Link]

  • Tiram, G. P., et al. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library. [Link]

  • Liu, S. M., Wu, D., & Bode, J. W. (2018). One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC, NIH. [Link]

  • Chia, S., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. PubMed. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC, NIH. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

Sources

Optimization

Technical Support Center: Optimization of Aminotrifluoroborate Coupling Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving potassium aminotrifluoroborates. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving potassium aminotrifluoroborates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these powerful transformations. Here, you will find troubleshooting advice and frequently asked questions to help you navigate challenges and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using potassium aminotrifluoroborates over their corresponding aminoboronic acids?

Potassium aminotrifluoroborates offer several significant advantages. Primarily, they exhibit enhanced stability, making them bench-stable, crystalline solids that are easy to handle and store without special precautions.[1] Their tetracoordinate boron center renders them less susceptible to common decomposition pathways like oxidation and protodeboronation that can plague tricoordinate boronic acids.[2] This stability allows for a "slow release" of the active boronic acid in situ during the reaction, which can minimize side reactions such as oxidative homocoupling by keeping the concentration of the active boronic acid low at any given time.[3][4]

Q2: What are considered standard, optimized starting conditions for coupling a Boc-protected aminomethyltrifluoroborate with an aryl chloride?

A robust and widely applicable set of starting conditions has been established for this class of reaction.[5] While optimization is always substrate-dependent, a reliable starting point is:

  • Catalyst: 4 mol % of a pre-formed palladium catalyst, such as XPhos-Pd-G2.

  • Base: 3 equivalents of Cesium Carbonate (Cs₂CO₃).

  • Solvent: A biphasic mixture of Toluene/H₂O in a 4:1 ratio, at a concentration of 0.5 M.

  • Temperature: 85 °C.

  • Reagent Stoichiometry: A slight excess of the aminotrifluoroborate (e.g., 1.05 equivalents).

These conditions have proven effective for a variety of Boc-protected primary and secondary aminomethyltrifluoroborates coupling with diverse aryl and heteroaryl chlorides, often leading to complete conversion within 3 hours.[5]

Q3: What is the fundamental role of the base in the aminotrifluoroborate coupling reaction?

The base plays a multifaceted and critical role in the catalytic cycle. The primary function is to facilitate the transmetalation step.[6] After the initial, slow hydrolysis of the potassium aminotrifluoroborate (R-BF₃K) to the corresponding boronic acid (R-B(OH)₂), the base activates the boronic acid by converting it into a more nucleophilic "ate" complex, the borate anion [R-B(OH)₃]⁻.[6] This anionic species is the active component that transfers the aminomethyl group from boron to the palladium center. The choice of base and its stoichiometry are therefore crucial for an efficient reaction.

Q4: How does the presence of water impact the reaction outcome?

Water is a double-edged sword in these reactions. It is often essential for dissolving the inorganic base (e.g., Cs₂CO₃, K₂CO₃) and participates in the crucial hydrolysis of the trifluoroborate to the active boronic acid.[7] However, an excessive amount of water can accelerate an undesirable side reaction: protodeboronation, where the aminotrifluoroborate is converted to the corresponding amine (R-H) instead of the desired coupled product.[4][7] Therefore, the water content, typically introduced as part of a biphasic solvent system (e.g., Toluene/H₂O), must be carefully controlled and optimized.

Troubleshooting Guide: Common Issues & Solutions

Category: Low or No Product Formation

Q: My reaction has stalled or resulted in a very low yield. What are the most critical parameters to investigate first?

A: When facing low conversion, a systematic evaluation of the core reaction components is necessary. The catalyst system is the most common point of failure.

  • Catalyst & Ligand Integrity: The palladium catalyst and, more frequently, the phosphine ligand are susceptible to oxidation from atmospheric oxygen.[8] This deactivates the catalyst. Ensure you are using fresh, high-purity ligands and palladium sources stored under an inert atmosphere. For challenging couplings, especially with aryl chlorides, pre-formed catalysts (e.g., XPhos-Pd-G2) are often more reliable and active than catalysts generated in situ.[5]

  • Inert Atmosphere: The active Pd(0) species in the catalytic cycle is readily oxidized by oxygen.[8][9] Inadequate degassing of solvents and the reaction vessel is a primary cause of catalyst death. Employ rigorous degassing techniques such as several freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen for 15-30 minutes.

  • Base Efficacy: The base must be sufficiently strong and soluble to drive the reaction. Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents compared to potassium carbonate (K₂CO₃).[5] Ensure the base is finely powdered and dry.

  • Temperature Control: Many Suzuki-Miyaura couplings require heating to overcome the activation energy, particularly for the oxidative addition and reductive elimination steps.[8] If the reaction is sluggish, a controlled increase in temperature (e.g., from 85 °C to 100 °C) may be beneficial. However, excessively high temperatures can accelerate catalyst decomposition.

Category: Dominant Side Reactions

Q: I'm observing a significant amount of protodeboronation (replacement of the -BF₃K group with -H). How can I suppress this?

A: Protodeboronation arises from the reaction of the organoboron species with a proton source, often water or acidic impurities.

  • Optimize Water Content: As discussed in the FAQ, while some water is necessary, excess water promotes protodeboronation.[7] Try reducing the aqueous portion of your solvent system or ensure you are using anhydrous organic solvents if the protocol allows.

  • Choice of Base: A weaker base may sometimes be advantageous if the substrate is particularly sensitive. However, for aminotrifluoroborates, a strong base like Cs₂CO₃ is typically required for efficient coupling. The key is often not the base itself, but controlling the hydrolysis rate.

  • Leverage the "Slow-Release": The inherent stability of the trifluoroborate is your primary defense.[3][4] The goal is to have the hydrolysis of the trifluoroborate be the rate-limiting step, so the active boronic acid is consumed by the catalytic cycle faster than it can be destroyed by protodeboronation. Avoid conditions that excessively accelerate hydrolysis, such as highly aqueous environments or prolonged reaction times at high temperatures if not necessary.

Q: My main byproduct is the homocoupling of my aryl halide starting material (Ar-Ar). What causes this and how can it be minimized?

A: Aryl halide homocoupling is almost always caused by the presence of oxygen.[8]

  • Rigorous Degassing: This is the most critical solution. Re-evaluate and improve your technique for creating an inert atmosphere. Ensure all reagents, solvents, and the reaction vessel are thoroughly deoxygenated.

  • Use a Pd(0) Source: When using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) state. This reduction process can sometimes be messy and initiate side reactions, including homocoupling.[8] Starting with a well-defined Pd(0) source, such as Pd₂(dba)₃ or a pre-formed Pd(0) catalyst complex, can often provide a cleaner reaction profile.

  • Control Catalyst Loading: While counterintuitive, excessive catalyst loading can sometimes favor side reactions. If homocoupling is a persistent issue, try incrementally reducing the catalyst loading.[7]

Category: Substrate-Specific Challenges

Q: I am attempting to couple a sterically hindered (e.g., di-ortho-substituted) aryl chloride. The reaction is failing. What specific changes are needed?

A: Sterically hindered substrates impede the oxidative addition step of the catalytic cycle. This requires a more potent catalyst system.

  • Bulky, Electron-Rich Ligands: This is the most important modification. Ligands like XPhos, SPhos, and RuPhos are specifically designed to accelerate oxidative addition with challenging substrates.[7] They create a highly reactive, sterically encumbered, and electron-rich monocoordinated palladium species ([LPd⁰]) that is necessary to activate the strong C-Cl bond.[10]

  • Higher Temperatures & Longer Times: These challenging couplings often require more forcing conditions. Increasing the temperature and extending the reaction time may be necessary to achieve full conversion.

Q: My heteroaryl chloride substrate (e.g., 2-chloropyridine) is not coupling successfully. Why is this and what can I do?

A: Heteroaryl chlorides, particularly those with the halogen adjacent to a nitrogen atom, are notoriously difficult substrates. The nitrogen atom can coordinate to the palladium center, interfering with the catalytic cycle and deactivating the catalyst.

  • Specific Ligand/Catalyst Choice: While standard conditions work for some heteroaryl chlorides (e.g., 3-chloropyridines), 2-chloropyridines often fail.[11] Extensive screening may be required. Some success has been found with specific aminobiphenyl palladium precatalysts for related challenging couplings.[12]

  • Adjust Reaction Time: Some successful couplings with heteroaryl chlorides simply require longer reaction times (e.g., 18 hours or more) to reach completion.[5]

  • Solvent Screening: If standard toluene/water or THF/water systems fail, exploring other solvents may be necessary. For instance, cyclopentyl methyl ether (CPME) has been used successfully in some cases.[11]

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling of a Secondary Aminomethyltrifluoroborate

An oven-dried reaction vessel equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen. To the vessel are added the palladium precatalyst (e.g., XPhos-Pd-G2, 0.04 equiv), the aryl chloride (1.0 equiv), the potassium aminotrifluoroborate (1.05 equiv), and cesium carbonate (3.0 equiv). The vessel is evacuated and backfilled with inert gas three times. Degassed toluene (to 0.5 M) and degassed water are added (4:1 toluene:water ratio). The reaction mixture is then heated to 85 °C with vigorous stirring for 3-18 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Table 1: Summary of Optimized Reaction Conditions
Substrate ClassAryl Halide ExampleCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent (Ratio)Temp (°C)Time (h)Yield (%)Reference
Primary (Boc-NHCH₂BF₃K) 4-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Toluene/H₂O (4:1)1002278[13]
Primary (Boc-NHCH₂BF₃K) 2,6-DimethylchlorobenzenePd(OAc)₂ (5)XPhos (10)K₂CO₃ (3)Toluene/H₂O (4:1)1002287[13]
Secondary (Boc-N(Bn)CH₂BF₃K) 4-ChloroanisoleXPhos-Pd-G2 (4)-Cs₂CO₃ (3)Toluene/H₂O (4:1)85390[5]
Secondary (Ammoniomethyl) 4-ChloroanisolePd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)THF/H₂O (4:1)804583[11]
Secondary (Ammoniomethyl) 3-ChloropyridinePd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)CPME/H₂O (10:1)954596[11]

Visualized Workflows and Mechanisms

Suzuki_Miyaura_Cycle cluster_boron Boron Activation Pd0 [LPd⁰] Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX [L(Ar)PdII(X)] OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArR [L(Ar)PdII(R)] Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R Product RedElim->Product RBF3K R-BF₃K H2O H₂O RBOH2 R-B(OH)₂ Base Base, H₂O RBOH3 [R-B(OH)₃]⁻ RBOH3->Transmetalation R group transfer Base->RBOH3 Activation H2O->RBOH2 Hydrolysis

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of aminotrifluoroborates.

Troubleshooting_Workflow Start Low or No Yield Observed CheckInert 1. Verify Inert Atmosphere (Rigorous Degassing) Start->CheckInert CheckReagents 2. Check Reagent Quality (Fresh Catalyst/Ligand, Dry Base) CheckInert->CheckReagents If problem persists CheckConditions 3. Optimize Conditions (Increase Temp, Screen Base/Solvent) CheckReagents->CheckConditions If problem persists Success Reaction Optimized (Improved Yield) CheckConditions->Success If successful SideReaction Analyze Side Products CheckConditions->SideReaction If problem persists Protodeboronation Protodeboronation? - Reduce H₂O - Check pH SideReaction->Protodeboronation Homocoupling Homocoupling? - Improve Degassing - Use Pd(0) Source SideReaction->Homocoupling NoReaction Still No Reaction? - Use Bulky Ligand (XPhos) - Screen Pre-catalysts SideReaction->NoReaction

Caption: A troubleshooting workflow for addressing low-yield aminotrifluoroborate coupling reactions.

References

  • Molander, G. A., & Grote, T. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(22), 5788–5791. [Link]

  • Nascimentto, V., & Yudin, A. K. (2017). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Chemical Science, 8(3), 2099–2103. [Link]

  • Ramirez, A., et al. (2014). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic Letters, 16(11), 3056–3059. [Link]

  • Ujaque, G., et al. (2009). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Organometallics, 28(18), 5447–5457. [Link]

  • Molander, G. A., & Ellis, N. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 10(13), 2769–2772. [Link]

  • Dumas, A. M., et al. (2008). Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides. Angewandte Chemie International Edition, 47(20), 3824–3827. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(20), 7344–7357. [Link]

  • Chia, C. P., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8537–8548. [Link]

  • Hanhan, M. E. (2013). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Journal of Coordination Chemistry, 66(14), 2527-2536. [Link]

  • Molander, G. A., & Hiebel, M. A. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(16), 4236–4239. [Link]

  • Li, Y., et al. (2014). Amines as the ligands for palladium-catalyzed coupling reactions. Catalysis Science & Technology, 4(8), 2245-2259. [Link]

  • Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2(3), 386-395. [Link]

  • Isley, N. A., et al. (2018). Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. ChemRxiv. [Link]

  • Molander, G. A., & Ellis, N. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 10(13), 2769–2772. [Link]

  • Dreher, S. D., et al. (2012). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Organic Letters, 14(3), 820–823. [Link]

  • Molander, G. A., & Cantavella, B. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Turlik, A., et al. (2016). Total Synthesis and Characterization of 7-Hypoquinuclidonium Tetrafluoroborate and 7-Hypoquinuclidone BF3 Complex. Journal of the American Chemical Society, 138(20), 6590–6595. [Link]

  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts, 2012(08), 0831. [Link]

  • Lal, G. S., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of Organic Chemistry, 75(21), 7137–7142. [Link]

  • Pattabiraman, V. R., et al. (2021). Mechanism-Based Design of Quinoline Potassium Acyltrifluoroborates for Rapid Amide-Forming Ligations at Physiological pH. Journal of the American Chemical Society, 143(42), 17548–17557. [Link]

  • Vantourout, J. C., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 55(1), 374–378. [Link]

  • Frei, R. (2018). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]

  • Dreher, S. D., et al. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 13(8), 2142–2145. [Link]

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Troubleshooting

Technical Support Center: Purification of Products from Aminomethyltrifluoroborate Reactions

Welcome to the technical support center for the purification of products derived from aminomethyltrifluoroborate reactions. This guide is designed for researchers, scientists, and drug development professionals who utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of products derived from aminomethyltrifluoroborate reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents and encounter challenges in isolating their final products. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory settings.

Introduction

Potassium aminomethyltrifluoroborates have emerged as invaluable building blocks in modern synthetic chemistry, particularly in the realm of drug discovery. Their enhanced stability compared to boronic acids and their unique reactivity in cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the efficient installation of aminomethyl groups.[1][2][3] However, the unique physicochemical properties of the trifluoroborate moiety—namely its ionic nature and potential for hydrolysis—can present specific challenges during product purification. This guide provides a structured approach to overcoming these hurdles, ensuring high purity and recovery of your target compounds.

Frequently Asked Questions (FAQs)

Q1: How stable is the C-BF3K bond during standard laboratory manipulations?

A1: The trifluoroborate group is significantly more robust than the corresponding boronic acid or boronate ester moieties.[4] It can withstand a wide range of reaction conditions, which is one of its primary advantages.[4] However, it is not indestructible. The primary pathway for degradation is hydrolysis back to the boronic acid, which can be catalyzed by acid.[5][6] Standard silica gel is acidic enough to promote this hydrolysis, which is a critical consideration for chromatographic purification.[7][8] Electron-withdrawing groups on the organic framework can slow the rate of hydrolysis, while electron-donating groups may accelerate it.

Q2: What are the most common impurities I should expect after a reaction involving an aminomethyltrifluoroborate?

A2: Impurities are typically byproducts of the specific reaction you are running. For instance, in a Suzuki-Miyaura coupling, common impurities include:

  • Inorganic Salts: Potassium halides (e.g., KBr, KCl) and other potassium salts (e.g., KHF2) are major byproducts from the synthesis of the trifluoroborate itself and from the coupling reaction.[1][9]

  • Homocoupling Products: Dimers of your starting electrophile can form.

  • Protodeboronation Products: The trifluoroborate can be replaced by a hydrogen atom, particularly under harsh conditions.[5][6]

  • Unreacted Starting Materials: Incomplete conversion will leave starting electrophiles or the aminomethyltrifluoroborate reagent.

Q3: Can I use standard silica gel flash chromatography to purify my product?

A3: Caution is advised. As mentioned in Q1, the acidic nature of standard silica gel can cause the trifluoroborate group to hydrolyze, leading to streaking on the column, poor separation, and decomposition of the desired product.[7][8] However, successful purifications using silica gel have been reported. The key is to deactivate the silica by incorporating a small amount of a basic modifier, such as triethylamine (Et3N), into the eluent system.[1] Typically, a concentration of 0.2-1% Et3N is sufficient.

Q4: My product is a sticky oil, not the crystalline solid I expected. How should I approach purification?

A4: While many potassium organotrifluoroborates are crystalline, the final products of their reactions may not be. If your product is an oil, direct crystallization is not an option. The recommended approach is flash column chromatography, bearing in mind the stability issues discussed in Q3. If silica gel proves problematic even with a basic modifier, consider alternative stationary phases like neutral alumina or reversed-phase (C18) silica gel.[10]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both an explanation of the underlying cause and a validated solution.

Problem 1: My product won't crystallize or precipitate from the crude reaction mixture.
  • Q: I've removed the reaction solvent, and I'm left with a solid mass that seems intractable. What's the first step?

    • A: The Cause: Your desired product is likely mixed with a significant amount of inorganic salt byproducts (e.g., KF, KCl), which are interfering with the crystallization process.[1][9]

    • The Solution: The key is to leverage differential solubility. Potassium organotrifluoroborates are often soluble in hot acetone or acetonitrile, while the inorganic potassium halide salts are not.[9][11] Suspend your crude solid mixture in hot acetone, stir or sonicate vigorously, and then filter the hot mixture. The inorganic salts will remain as a solid on the filter, and your product will be in the filtrate. The desired compound can then be recovered by cooling the solution to induce crystallization or by evaporating the solvent and attempting crystallization from a different solvent system.[9][12]

Problem 2: My compound is streaking badly during silica gel chromatography, and my yield is low.
  • Q: I'm running a column on my aminomethyltrifluoroborate-containing product, but it's smearing down the column, and I can't get clean fractions. What is happening?

    • A: The Cause: This is a classic sign of on-column decomposition, specifically the hydrolysis of the trifluoroborate group to the more polar and acidic boronic acid.[7][8] The silica gel surface is populated with acidic silanol groups that catalyze this reaction. You are essentially creating a new, more polar compound on the column, which leads to severe tailing and poor separation.

    • The Solution: You must neutralize the acidic sites on the silica.

      • Use a Basic Modifier: Add 0.2-1% triethylamine (Et3N) to your mobile phase (e.g., hexanes/ethyl acetate).[1] This will neutralize the silanol groups and suppress hydrolysis.

      • Consider an Alternative Stationary Phase: If a basic modifier is not effective or is incompatible with your molecule, consider using neutral alumina or reversed-phase (C18) chromatography, which do not have the same acidic character.[10]

  • Q: I started my synthesis from a pinacol boronic ester, and now I can't get the final trifluoroborate product to crystallize. Why?

    • A: The Cause: The pinacol byproduct from the conversion of the boronate ester to the trifluoroborate is likely inhibiting crystallization.[4] It can also potentially lead to a reverse reaction, reforming the boronic ester.[4]

    • The Solution: An effective method for removing the pinacol byproduct is through azeotropic distillation.[4][13] After the initial solvent removal, dissolve the crude residue in a mixture of methanol and water and evaporate it again under reduced pressure. Repeating this dissolution-evaporation cycle 2-3 times is typically sufficient to remove the pinacol, after which the trifluoroborate salt can be successfully crystallized.[4]

Visualized Workflows and Decision Guides

A logical approach to purification is critical. The following diagrams illustrate a decision-making process and a standard workflow.

Purification_Decision_Tree start Crude Reaction Product is_solid Is the crude product a solid? start->is_solid is_soluble Soluble in hot Acetone/MeCN? is_solid->is_soluble Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil) is_soluble->chromatography No filter_salts Filter hot to remove inorganic salts is_soluble->filter_salts Yes crystallize Precipitate or Crystallize pure_product Pure Product crystallize->pure_product filter_salts->crystallize

Caption: Decision tree for selecting a primary purification strategy.

Purification_Workflow cluster_0 Post-Reaction Work-up cluster_1 Primary Purification cluster_2 Alternative / Secondary Purification cluster_3 Analysis a 1. Quench Reaction & Remove Organic Solvent b 2. Dissolve in Hot Acetone a->b c 3. Filter to Remove Inorganic Salts b->c d 4. Crystallize from Filtrate c->d e OR: Column Chromatography (with 0.5% Et3N in eluent) c->e If crystallization fails f 5. Characterize Pure Product (NMR, MS, etc.) d->f e->f

Caption: General purification workflow after Suzuki-Miyaura coupling.

Detailed Protocols

Protocol 1: Purification of Crystalline Products by Selective Precipitation

This protocol is ideal for reactions where the desired product is a crystalline solid and the major impurities are inorganic salts.

  • Solvent Removal: After the reaction is complete, remove the volatile organic solvents under reduced pressure (rotary evaporation).

  • Selective Dissolution: Add hot acetone or acetonitrile to the crude solid residue. Use enough solvent to fully dissolve the desired organic product.

  • Hot Filtration: While still hot, filter the mixture through a Büchner funnel or a sintered glass funnel to remove the insoluble inorganic salts (e.g., KCl, KF).[9][11]

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature, then place it in a -20 °C freezer to maximize crystal formation. If crystallization is slow to initiate, adding a small amount of a non-polar anti-solvent like diethyl ether or hexanes can help induce precipitation.[9]

  • Isolation: Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Protocol 2: Optimized Flash Chromatography for Non-Crystalline Products

This protocol is designed for products that are oils or cannot be purified by crystallization. It incorporates measures to prevent the hydrolysis of the trifluoroborate group.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good target Rf for the product is ~0.3. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Prepare the Eluent: To the chosen solvent system, add triethylamine (Et3N) to a final concentration of 0.2-1% (v/v). For example, for 1 L of eluent, add 2-10 mL of Et3N.[1]

  • Pack the Column: Pack a silica gel column using the prepared basic eluent system. Ensure the column is well-packed and equilibrated before loading the sample. For flash chromatography, silica gel with a particle size of 40-63 µm is recommended.[14][15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (like dichloromethane) and load it onto the column. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection: Run the column using positive air pressure, collecting fractions and monitoring the elution by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum for an extended period.

Data Tables for Quick Reference

Table 1: Solvent Systems for Crystallization/Precipitation

Primary Solvent (for dissolution)Anti-Solvent (to induce precipitation)Target Compound Class
Acetone (hot)Diethyl Ether or HexanesGeneral Potassium Organotrifluoroborates[9]
Acetonitrile (hot)Diethyl EtherGeneral Potassium Organotrifluoroborates[11][12]
MethanolWater / Diethyl EtherPolar trifluoroborate salts
EthanolTolueneCan be effective for some salts[16]

Table 2: Typical Starting Conditions for Flash Chromatography

Stationary PhaseMobile Phase SystemModifierNotes
Silica Gel (40-63 µm)Hexanes / Ethyl Acetate0.2 - 1% TriethylamineThe most common system for neutral to moderately polar compounds.[1]
Silica Gel (40-63 µm)Dichloromethane / Methanol0.2 - 1% TriethylamineFor more polar compounds.
Neutral AluminaHexanes / Ethyl AcetateNone typically neededGood alternative if base sensitivity is an issue.
Reversed-Phase (C18)Water / Acetonitrile0.1% TFA or Formic AcidFor very polar compounds; check stability in acidic mobile phase first.[17]

References

  • Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 45(7), 976-987. [Link]

  • Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Kabalka, G. W., & Mereddy, A. R. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(48), 6734-6736. [Link]

  • Serafin, K., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega, 7(51), 48340-48348. [Link]

  • Molander, G. A., & Ham, J. (2006). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 8(10), 2031-2034. [Link]

  • Akula, M. R., & Kabalka, G. W. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(19), 4314-4317. [Link]

  • Akula, M. R., & Kabalka, G. W. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(17), 6644-6647. [Link]

  • Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9221-9233. [Link]

  • Dreher, S. D., et al. (2009). Preparation of a Stable Trifluoroborate Salt for the Synthesis of 1-Aryl-2,2-difluoro-enolethers and/or 2,2-Difluoro-1-aryl-ketones via Palladium-Mediated Cross-Coupling. The Journal of Organic Chemistry, 74(22), 8677-8683. [Link]

  • Akula, M. R., & Kabalka, G. W. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(19), 4314-4317. [Link]

  • Kabalka, G. W., & Mereddy, A. R. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. Tetrahedron, 65(48), 9956-9960. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9221-9233. [Link]

  • Cowley, A. R., et al. (2011). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section C, 67(7), m259-m262. [Link]

  • Brunton, G. (1969). The crystal structures of potassium, ammonium, rubidium, and cesium tetrafluoborates. Acta Crystallographica Section B, 25(11), 2161-2162. [Link]

  • El-Faham, A. (2012). Fluoroborates without the etch. Chemistry World. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides. Organic Letters, 13(15), 3956-3959. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956-3959. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(20), 9098-9107. [Link]

  • Pedersen, D. S., & Rosen, J. (2012). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 89, 491. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956-3959. [Link]

  • Biotage. (n.d.). C18 Flash Chromatography in Rapid Isolation of Organic Compounds. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Academia.edu. [Link]

  • Hagiwara, R., et al. (2020). Melting and Crystallization Behaviors of Alkali Metal (Fluorosulfonyl)(trifluoromethylsulfonyl)amides. Journal of Physical Chemistry B, 124(1), 229-236. [Link]

  • Zhang, W. (2011). Fluorous-Enhanced Multicomponent Reactions for Making Drug-Like Library Scaffolds. Molecules, 16(8), 6462-6479. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2013). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Journal of the American Chemical Society, 135(47), 17745-17748. [Link]

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  • Hagiwara, R., et al. (2023). Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluoromethanesulfonyl)imide. Frontiers in Chemistry, 11. [Link]

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  • Wang, H., et al. (2019). Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. Inorganic Chemistry, 58(10), 6958-6964. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of Potassium (Diisopropylamino)methyltrifluoroborate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with potassium (diisopropylamino)methyltrifluoroborate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with potassium (diisopropylamino)methyltrifluoroborate. This highly sterically hindered, tertiary amine-derived organotrifluoroborate is a robust nucleophilic partner for installing the (diisopropylamino)methyl moiety via Suzuki-Miyaura cross-coupling. However, its unique structural features—specifically the bulky diisopropyl groups and the highly basic nitrogen center—predispose it to specific impurity profiles during synthesis and storage.

This guide bypasses generic advice, providing you with causality-driven troubleshooting, self-validating experimental protocols, and quantitative metrics to ensure the absolute purity of your reagents.

Quantitative Impurity Profiling

Before initiating any purification workflow, it is critical to establish a baseline for purity. The table below summarizes the quantitative NMR shifts and solubility profiles used to differentiate the pure potassium salt from common synthetic and degradative impurities.

Compound / Impurity¹⁹F NMR Shift (ppm)¹¹B NMR Shift (ppm)Solubility Profile
Potassium Salt (Product) ~ -140 (m)~ 4.5 (q)Soluble in hot acetone, MeCN, MeOH
Zwitterion (Internal Salt) ~ -142 (m)~ 4.0 (q)Soluble in hot acetone, MeCN
KHF₂ (Inorganic Impurity) -164 (d, J = 120 Hz)N/AInsoluble in acetone/MeCN, soluble in H₂O
Boronic Acid (Hydrolysis) N/A~ 30 (s, broad)Soluble in EtOAc, Et₂O, CH₂Cl₂
Diisopropylamine (Amine) N/AN/ASoluble in all common organic solvents

Troubleshooting FAQs

Q: My isolated product shows poor reactivity in cross-coupling. The ¹⁹F NMR looks normal, but the ¹H NMR shows peak broadening. What is wrong? A: You are likely dealing with the ammoniomethyltrifluoroborate internal salt (zwitterion) rather than the pure potassium salt[1]. Because the diisopropylamino group is highly basic and sterically shielded, standard base treatment during synthesis often fails to fully deprotonate the nitrogen. The resulting zwitterion lacks the potassium counterion, which drastically alters its transmetalation kinetics in palladium-catalyzed cycles[1].

Q: How do I selectively remove residual KHF₂ from my product? A: KHF₂ is a byproduct of the fluorination of the pinacol boronate precursor. Due to its exceptionally high lattice energy, KHF₂ is virtually insoluble in hot organic solvents like acetone or acetonitrile. Conversely, the organic moiety of potassium (diisopropylamino)methyltrifluoroborate disrupts crystal packing, rendering the product highly soluble. A simple hot acetone extraction effectively separates the two.

Q: My sample has degraded into a boronic acid over time. Can I still use it? A: Yes, but with caveats. Organotrifluoroborates naturally undergo slow hydrolysis to boronic acids when exposed to ambient moisture[2]. If your specific coupling conditions tolerate boronic acids, you can proceed without issue. Otherwise, you must re-treat the mixture with KHF₂ to regenerate the trifluoroborate.

Mechanistic & Workflow Visualizations

Workflow A Crude Product B Hot Acetone Extraction A->B C Inorganic Salts (KHF₂, KF) B->C Filter (Solid) D Soluble Fraction B->D Filtrate E Ether Precipitation D->E F Pure Potassium Salt E->F Filter (Solid) G Organic Impurities E->G Supernatant

Workflow for the purification of potassium (diisopropylamino)methyltrifluoroborate.

Mechanism K_Salt Potassium Salt [iPr₂N-CH₂-BF₃]K Zwitterion Zwitterion [iPr₂NH⁺-CH₂-BF₃⁻] K_Salt->Zwitterion + H⁺ Boronic Boronic Acid iPr₂N-CH₂-B(OH)₂ K_Salt->Boronic + H₂O / Silica

Equilibrium states of (diisopropylamino)methyltrifluoroborate under various conditions.

Self-Validating Experimental Protocols

Protocol A: Removal of KHF₂ and Organic Impurities

Causality: Hot acetone selectively solvates the organotrifluoroborate while leaving high-lattice-energy inorganic salts (KHF₂, KF, KBr) as a solid suspension. Subsequent ether addition forces the polar salt to crystallize while retaining non-polar organic impurities in solution.

  • Extraction: Suspend the crude potassium (diisopropylamino)methyltrifluoroborate in hot acetone (approx. 10 mL per gram of crude material). Stir vigorously at 50 °C for 10 minutes.

  • Filtration: Filter the hot suspension rapidly through a pad of Celite to remove the insoluble inorganic impurities.

  • Precipitation: Allow the filtrate to cool to room temperature, then slowly add diethyl ether (approx. 3 volumes relative to acetone) while stirring continuously.

  • Validation: Isolate the resulting white solid via vacuum filtration. Run a ¹⁹F NMR in acetone-d₆. The absolute absence of a doublet at -164 ppm (J = 120 Hz) validates the complete removal of KHF₂.

Protocol B: Conversion of the Zwitterion to the Potassium Salt

Causality: The steric bulk of the diisopropyl groups kinetically hinders deprotonation. A strong, excess base is required to shift the equilibrium from the internal salt [iPr₂NH⁺-CH₂-BF₃⁻] to the active potassium salt [iPr₂N-CH₂-BF₃]K[1].

  • Basification: Suspend the zwitterionic product in a 1:1 mixture of acetone and aqueous K₂CO₃ (2.0 M). Ensure at least a 3-fold molar excess of base.

  • Isolation: Stir vigorously for 2 hours at room temperature. Evaporate the acetone in vacuo, then extract the remaining aqueous residue with hot acetonitrile. Filter the organic layer and precipitate the pure potassium salt with diethyl ether.

  • Validation: Record a ¹H NMR in D₂O. The disappearance of the broad, downfield N-H⁺ proton peak and the symmetrization of the isopropyl methyl doublets confirms complete conversion to the potassium salt.

Protocol C: Controlled Hydrolysis to Boronic Acid

Causality: Silica gel acts as a mild, heterogeneous promoter that facilitates the hydrolysis of the robust C-BF₃ bond to the C-B(OH)₂ bond without causing destructive protodeboronation (cleavage of the C-B bond)[2].

  • Reaction: Dissolve the pure potassium salt in a 1:1 mixture of H₂O and EtOAc to achieve a 0.33 M substrate concentration. Add 1 molar equivalent of silica gel[2].

  • Agitation: Stir the biphasic mixture at room temperature for 1–3 hours. Filter out the silica gel and extract the aqueous layer with EtOAc.

  • Validation: Monitor the organic extract via ¹¹B NMR. The reaction is validated as complete when the quartet at ~4.5 ppm is entirely replaced by a broad singlet at ~30 ppm.

References

  • Molander, G. A., & Sandrock, D. L. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry.[Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications.[Link]

Sources

Troubleshooting

catalyst deactivation in aminomethyltrifluoroborate reactions

Welcome to the Technical Support Center for aminomethyltrifluoroborate cross-coupling methodologies. This guide is designed for researchers and drug development professionals encountering transition-metal catalyst deacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aminomethyltrifluoroborate cross-coupling methodologies. This guide is designed for researchers and drug development professionals encountering transition-metal catalyst deactivation, poor yields, or irreproducibility during the late-stage aminomethylation of pharmaceutical intermediates.

Rather than simply providing a list of reaction conditions, this guide dissects the causality behind catalyst failure and provides self-validating protocols to ensure robust carbon-carbon bond formation.

Part 1: Diagnostic Troubleshooting Guide

The Suzuki-Miyaura cross-coupling of potassium aminomethyltrifluoroborates is a powerful tool for installing critical pharmacophores. However, the unique electronic and structural properties of these reagents introduce specific pathways for palladium catalyst deactivation.

Issue 1: Catalyst Poisoning via Amine Coordination

The Symptom: The reaction mixture rapidly turns from pale yellow to black (precipitation of palladium black) shortly after reaching the reaction temperature, resulting in trace product yields. The Causality: When utilizing primary or secondary ammoniomethyltrifluoroborates, the free amine moiety acts as a strong σ-donor. Following the transmetalation step, the amine can bind intra- or intermolecularly to the electrophilic Pd(II) center, displacing the stabilizing phosphine ligands. This forms stable, off-cycle aggregates that halt the catalytic cycle and rapidly degrade into inactive Pd(0) nanoparticles[1]. The Resolution:

  • Mask the Nucleophile: Utilize Boc-protected aminomethyltrifluoroborates. The tert-butyloxycarbonyl group sterically and electronically dampens the nitrogen's ability to coordinate to the metal center[2].

  • Accelerate Reductive Elimination: If a free amine must be used, employ highly active, sterically demanding Buchwald precatalysts (e.g., XPhos or SPhos). These ligands force the Pd(II) intermediate to undergo reductive elimination faster than the amine can coordinate[3].

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd TransMet Transmetalation (Aminomethyltrifluoroborate) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Deact1 Amine Coordination (Catalyst Poisoning) TransMet->Deact1 Free Amine Binding RedElim->Pd0 Regeneration Product Aminomethylated Arene RedElim->Product Deact2 Pd Black Precipitation Deact1->Deact2

Pd-Catalytic Cycle and Amine-Induced Deactivation Pathways

Issue 2: Premature Hydrolysis and Protodeboronation

The Symptom: The catalyst remains active (no Pd black), but the starting aryl halide remains unconsumed, and LC-MS shows high levels of des-boronated starting material (protodeboronation). The Causality: Potassium trifluoroborates are tetra-coordinated and unreactive toward transmetalation. They rely on a "slow-release" mechanism where water and base slowly hydrolyze the B-F bonds to generate the active boronic acid. If this hydrolysis occurs too rapidly, the local concentration of boronic acid spikes. Unable to be consumed fast enough by the Pd catalyst, the excess boronic acid undergoes protodeboronation. Crucially, borosilicate glass acts as a fluorophile [4]. The glass surface sequesters released fluoride ions, driving the solvolysis equilibrium aggressively forward and flooding the system with unstable boronic acid. The Resolution: Regulate the hydrolysis rate by using a biphasic solvent system (e.g., Toluene/H2O or CPME/H2O) to limit aqueous phase contact. For highly sensitive substrates, switch from glass flasks to PTFE (Teflon) vessels to maintain the true equilibrium of the slow-release mechanism[4].

Hydrolysis RBF3 R-BF3K (Stable Reservoir) Hydrolysis Slow Hydrolysis (H2O / Base) RBF3->Hydrolysis -F- / +OH- RBOH2 R-B(OH)2 (Active Transmetalating Agent) Hydrolysis->RBOH2 Protodeboronation Protodeboronation (Side Product) RBOH2->Protodeboronation Excess Accumulation CrossCoupling Cross-Coupling Product RBOH2->CrossCoupling Pd Catalyst Glass Glass Vessel (Fluorophile) Glass->Hydrolysis Sequesters F- Accelerates Release

Organotrifluoroborate Hydrolysis Dynamics and Glass Vessel Interference

Part 2: Quantitative Data & Optimization

To prevent catalyst deactivation, the reaction parameters must be carefully balanced. The table below summarizes the mechanistic consequences of various experimental choices based on established literature[3],[1],[4],[2].

ParameterExperimental ConditionMechanistic ConsequenceTypical Outcome
Amine Protection Unprotected (Free Amine)Strong σ-donation to Pd(II); forms stable off-cycle aggregates; rapid Pd black precipitation.< 10% Yield (Catalyst Death)
Amine Protection Boc-ProtectedSteric and electronic masking of nitrogen; strictly prevents Pd coordination; enables smooth transmetalation.80 - 95% Yield
Reaction Vessel Borosilicate GlassGlass sequesters F⁻, accelerating B-F solvolysis. Floods the catalytic cycle with boronic acid faster than it can be consumed.Moderate Yield (High protodeboronation)
Reaction Vessel PTFE (Teflon)Inert to F⁻; maintains the true equilibrium of the slow-release mechanism. Perfectly matches transmetalation rate.High Yield (Minimal side reactions)
Ligand Choice PPh₃Insufficient steric bulk to promote rapid reductive elimination; highly susceptible to amine displacement.< 20% Yield
Ligand Choice XPhos / SPhosHighly bulky, electron-rich biaryl phosphines accelerate reductive elimination and stabilize the Pd(0) resting state.85 - 95% Yield

Part 3: Self-Validating Experimental Protocol

This protocol details the Suzuki-Miyaura cross-coupling of potassium Boc-protected aminomethyltrifluoroborate with aryl chlorides. It is designed as a self-validating system , meaning visual and chemical checkpoints are built into the workflow to ensure the catalyst remains active.

Materials Required:

  • Potassium Boc-protected aminomethyltrifluoroborate (1.1 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos or SPhos (10 mol%)

  • K₂CO₃ (3.0 equiv)

  • Toluene and Deionized H₂O (Degassed)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Validation Checkpoint):

    • Action: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in anhydrous toluene (half of the total reaction volume). Stir at room temperature for 10 minutes.

    • Causality: Pre-forming the active L₂Pd(0) complex prevents the premature reduction of Pd(II) by the amine substrate or solvent later in the reaction, which is a primary cause of immediate catalyst death.

    • Validation: The solution must transition from a reddish-brown suspension to a clear, pale yellow solution. This color shift confirms the successful formation of the active Pd(0)-phosphine species.

  • Substrate and Base Addition:

    • Action: Add the aryl chloride (1.0 equiv), potassium Boc-protected aminomethyltrifluoroborate (1.1 equiv), and K₂CO₃ (3.0 equiv) to the active catalyst solution.

    • Causality: The Boc-protection masks the nucleophilic nitrogen, preventing it from coordinating to the Pd center[2]. K₂CO₃ serves a dual purpose: neutralizing the HF generated during hydrolysis and activating the transmetalation step.

  • Controlled Hydrolysis Initiation:

    • Action: Inject degassed H₂O to establish a 10:1 Toluene/H₂O biphasic system. Heat the mixture to 85 °C under vigorous stirring.

    • Causality: The biphasic system restricts the aqueous hydrolysis rate, ensuring a "slow-release" mechanism that perfectly matches the catalytic turnover rate, thereby preventing protodeboronation[4].

  • Reaction Monitoring and Quenching:

    • Action: Monitor the reaction via TLC or LC-MS. Upon complete consumption of the aryl chloride (typically 18-22 hours), cool to room temperature and dilute with EtOAc.

    • Validation: A persistent pale yellow or light orange color throughout the heating process indicates a healthy, active catalyst pool. If the reaction turns pitch black within the first hour, ligand dissociation and Pd nanoparticle aggregation have occurred, indicating oxygen ingress or insufficient ligand loading.

Part 4: Frequently Asked Questions (FAQs)

Q: Why do I see a rapid formation of black precipitate when attempting to couple secondary ammoniomethyltrifluoroborates? A: The black precipitate is palladium black, an inactive agglomeration of Pd(0) nanoparticles. This occurs because the free secondary amine coordinates to the Pd(II) intermediate after transmetalation, displacing the phosphine ligands. Without these stabilizing ligands, the catalyst complex degrades. To troubleshoot, switch to a Boc-protected aminomethyltrifluoroborate or utilize a highly active Buchwald precatalyst (e.g., XPhos Pd G2) to outcompete the amine coordination rate[1].

Q: Can I use pure THF or pure Toluene instead of a biphasic solvent system? A: No. Potassium aminomethyltrifluoroborates are essentially inert to transmetalation in their native tetra-coordinated state. They require a protic source (water) to undergo slow solvolysis into the active boronic acid species. A biphasic system (like Toluene/H₂O or CPME/H₂O) is critical because it regulates the phase contact, ensuring the boronic acid is released slowly and steadily. Pure aqueous or highly miscible solvent systems cause a rapid spike in boronic acid concentration, leading to protodeboronation[3].

Q: Why did my yield drop significantly when I scaled up the reaction in a larger glass round-bottom flask? A: Borosilicate glass acts as a chemical participant in trifluoroborate couplings. The glass surface sequesters released fluoride ions. In a larger flask with a higher surface-area-to-volume ratio, this fluorophilic effect accelerates the hydrolysis of the trifluoroborate. If the boronic acid is generated faster than the palladium catalyst can consume it, it degrades via protodeboronation[4]. For sensitive scale-ups, consider using PTFE-lined reactors.

Sources

Optimization

solvent effects on the efficiency of aminotrifluoroborate coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical variable in aminotrifluoroborate cross-coupling: solvent effects .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical variable in aminotrifluoroborate cross-coupling: solvent effects . Whether you are running a Palladium-catalyzed Suzuki-Miyaura coupling or a Photoredox/Nickel dual-catalytic system, the physicochemical properties of your solvent—ranging from salt solubilization to photon transmittance—dictate the success or failure of your reaction.

Mechanistic Overview: Where Solvents Intervene

In aminotrifluoroborate cross-coupling, solvents do not merely act as passive reaction media; they actively participate in the catalytic cycle. In Suzuki-Miyaura couplings, the solvent must balance the solubility of the highly polar potassium trifluoroborate salt ( R−BF3​K ) with the stability of the active Pd(0) species.

G A Aryl Halide (Ar-X) C Oxidative Addition [Ar-Pd-X] A->C B Pd(0) Catalyst B->C E Transmetalation (Solvent Dependent) C->E Base / H2O D Aminotrifluoroborate (R-BF3K) D->E Solubilized in CPME/H2O F Reductive Elimination E->F F->B Regenerated Pd(0) G Product (Ar-R) F->G

Catalytic cycle of Pd-catalyzed aminotrifluoroborate coupling highlighting solvent intervention.

Troubleshooting Guides & FAQs

Q1: My photoredox/Ni dual coupling of α -aminotrifluoroborates is failing, and the reaction mixture is cloudy. What is wrong?

The Causality: The issue is a combination of poor solubility and subsequent light scattering. Potassium alkyltrifluoroborates are minimally soluble in standard organic solvents like pure THF. In a photoredox system, suspended, insoluble salts physically obstruct the transmission of visible light, preventing the excitation of the photocatalyst (e.g., Ir-based catalysts or Ru-complexes) (1)[1]. Without the excited photocatalyst ( ∗PC ), the Single Electron Transfer (SET) oxidation cannot occur, starving the entire catalytic cycle. The Fix: Switch to a highly polar aprotic solvent (such as DMAc or DMSO) that fully solubilizes the salt, ensuring high photon transmittance. If your substrate is still insoluble, consider converting the trifluoroborate to a hypercoordinate silicate, which exhibits superior solubility in organic media and possesses a lower oxidation potential[1].

Photoredox Light Visible Light SolventBad Insoluble Salt in THF (Light Scattering) Light->SolventBad Blocked SolventGood Solubilized Salt in DMAc (High Transmittance) Light->SolventGood Passes PC_Excited Excited Photocatalyst SolventBad->PC_Excited Fails SolventGood->PC_Excited Activates Radical Alkyl Radical Generation PC_Excited->Radical SET Oxidation Ni_Cycle Nickel Cross-Coupling Radical->Ni_Cycle Product Coupled Amine Ni_Cycle->Product

Effect of solvent solubility on photon transmittance in photoredox/Ni dual catalysis.

Q2: I am running a Pd-catalyzed Suzuki-Miyaura coupling with an aminomethyltrifluoroborate and an aryl chloride, but my yields are low (<30%) in THF/H 2​ O at 70 °C. How can I push this to completion?

The Causality: Aryl chlorides are notoriously sluggish in the oxidative addition step compared to aryl bromides or iodides. The boiling point of THF limits your maximum reaction temperature to ~70 °C, which does not provide enough thermal energy to drive the coupling of electron-poor or sterically hindered aryl chlorides (2)[2]. The Fix: Swap THF for Cyclopentyl Methyl Ether (CPME). A solvent system of CPME/H 2​ O (10:1) allows you to safely heat the reaction to 95 °C. This elevated temperature significantly improves the yield and decreases the reaction time for challenging electrophiles (3)[3].

Q3: Why is water necessary in the solvent mixture for Suzuki-Miyaura coupling, and what happens if I add too much?

The Causality: Water is essential to solubilize the potassium trifluoroborate salt and the inorganic base (such as Cs2​CO3​ or K3​PO4​ ), which facilitates the crucial transmetalation step (4)[4]. However, excessive water leads to competitive protodeboronation (hydrolysis of the C-B bond), destroying your nucleophile. A 10:1 to 4:1 organic-to-aqueous ratio is the optimal "Goldilocks" zone that balances salt solubility with reagent stability[2][3].

Quantitative Data on Solvent Efficacy

The following table summarizes the impact of solvent choice on reaction parameters and expected yields for challenging substrates (e.g., aryl chlorides).

Solvent SystemApplicationMax Temp (°C)Salt SolubilityPrimary LimitationTypical Yield (Aryl Chlorides)
THF/H 2​ O (10:1) Suzuki-Miyaura70GoodLow temp limits oxidative addition30–50%
CPME/H 2​ O (10:1) Suzuki-Miyaura95GoodNone75–90%
t-BuOH/H 2​ O (1:1) Suzuki-Miyaura95ExcellentCan promote protodeboronation if heated too long70–85%
Pure THF Photoredox/Ni70PoorSevere light scattering< 10%
DMAc Photoredox/Ni165ExcellentHigh boiling point complicates workup80–95%

Standard Operating Procedures (SOPs)

Protocol: High-Temperature Suzuki-Miyaura Coupling of Aminomethyltrifluoroborates

Optimized for challenging Aryl Chlorides using CPME/H 2​ O.

Reagents & Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium aminomethyltrifluoroborate (1.2 equiv)

  • Pd(OAc)2​ (3 mol %)

  • XPhos ligand (6 mol %)

  • Cs2​CO3​ (3.0 equiv)

  • Degassed CPME and Deionized H 2​ O

Step-by-Step Methodology:

  • Solid Reagent Loading: In a dry Schlenk tube or a pressure-rated sealed vial equipped with a magnetic stir bar, add the aryl chloride, potassium aminomethyltrifluoroborate, Pd(OAc)2​ , XPhos, and Cs2​CO3​ [2][3].

  • Solvent Addition: Add a pre-degassed mixture of CPME and H 2​ O (10:1 ratio) to achieve a concentration of 0.25 M relative to the aryl chloride[3].

  • Degassing (Critical Step): Sparge the heterogeneous reaction mixture with argon or nitrogen for 10–15 minutes. Scientific Rationale: Dissolved oxygen rapidly oxidizes the electron-rich XPhos ligand and deactivates the Pd(0) catalyst, leading to premature reaction stalling.

  • Heating: Seal the tube securely and heat the reaction mixture to 95 °C in an oil bath or aluminum heating block for 24–45 hours[3].

  • Self-Validation Check (In-Process): After 24 hours, remove a 50 µL aliquot, dilute in CD3​CN , and analyze via 19F NMR. The complete disappearance of the sharp trifluoroborate multiplet at ~ -140 ppm confirms the total consumption of the boron reagent. If the peak persists but the reaction has stalled, catalyst death has occurred.

  • Workup: Cool the vessel to room temperature. Dilute the mixture with EtOAc, wash with water and brine to remove inorganic salts, dry the organic layer over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via flash column chromatography.

References

  • Base-Free Photoredox/Nickel Dual-Catalytic Cross-Coupling of Ammonium Alkylsilicates Source: nih.gov URL:[Link]

  • A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions Source: nih.gov URL:[Link]

  • Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides Source: nih.gov URL:[Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aminomethyltrifluoroborate Cross-Couplings

Welcome to the Advanced Technical Support Guide for Suzuki-Miyaura cross-coupling of aminomethyltrifluoroborates. Potassium aminomethyltrifluoroborates (such as the Boc-protected variants) are highly stable, primary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for Suzuki-Miyaura cross-coupling of aminomethyltrifluoroborates. Potassium aminomethyltrifluoroborates (such as the Boc-protected variants) are highly stable, primary aminomethyl equivalents that offer a robust alternative to traditional reductive amination or nitrile reduction[1][2]. However, researchers frequently encounter homocoupling (the formation of R–R dimers) as a yield-limiting side reaction.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you suppress homocoupling and maximize cross-coupling efficiency.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: What is the mechanistic cause of homocoupling when using aminomethyltrifluoroborates? A1: Homocoupling in these reactions is primarily driven by two divergent pathways. First, the oxygen-mediated pathway : trace O₂ can react with the active Pd(0) catalyst to form a Pd(II)-peroxo complex, which readily undergoes bis-transmetalation with two boronate molecules, leading to the homocoupled dimer[3]. Second, the concentration-driven pathway : if the rate of trifluoroborate hydrolysis outpaces the rate of oxidative addition of the aryl halide, the local concentration of the active boronate spikes. This forces a second transmetalation event onto the Ar–Pd(II)–X intermediate before reductive elimination can occur, forming an R–Pd(II)–R species that eliminates as the homocoupled byproduct[3][4].

Q2: How should I adjust my catalyst and ligand system to favor cross-coupling? A2: The key is to accelerate oxidative addition while sterically blocking bis-transmetalation. Transitioning from standard ligands (like PPh₃ or dppf) to bulky, electron-rich dialkylbiaryl phosphines—specifically XPhos or SPhos —is highly recommended[2][3]. The electron-rich nature of XPhos accelerates the oxidative addition of challenging aryl chlorides. Concurrently, its massive steric bulk crowds the palladium center, creating a high kinetic barrier for the coordination of a second, bulky aminomethylboronate group, thereby starving the homocoupling pathway[2].

Q3: What role does the solvent and base selection play in minimizing this side reaction? A3: Potassium trifluoroborates are tetracoordinate and must hydrolyze to their tricoordinate boronic acid/boronate forms to undergo transmetalation[4]. If you use a highly polar, monophasic solvent with a strong base (e.g., NaOH in THF/H₂O), hydrolysis is instantaneous, flooding the system with active boronate and driving homocoupling. To suppress this, use a biphasic solvent system like Toluene/H₂O (4:1) with a moderate base such as K₂CO₃[2]. This creates a "slow-release" mechanism where the trifluoroborate hydrolyzes gradually at the phase boundary, keeping the instantaneous concentration of the active nucleophile low.

Q4: Can modifying the stoichiometry or addition rate fix my homocoupling issue? A4: Yes. By maintaining a slight excess of the aryl halide electrophile (e.g., 1.0 equiv Ar–X to 1.1 equiv R–BF₃K), you ensure the palladium catalyst is always primed as the Ar–Pd(II)–X intermediate[3]. Furthermore, physically altering the addition rate by introducing the trifluoroborate via a syringe pump over 1–2 hours drastically reduces the bimolecular homocoupling reaction rate[3].

Part 2: Pathway Visualization

Mechanism Pd0 Pd(0)Ln Active Catalyst OxAdd Ar-Pd(II)-X Oxidative Addition Pd0->OxAdd + Ar-X Peroxo Pd(II)-Peroxo Complex (O2 Mediated) Pd0->Peroxo + O2 TransMet Ar-Pd(II)-R Transmetalation OxAdd->TransMet + R-BF3K (Hydrolyzed) BisTrans R-Pd(II)-R Bis-Transmetalation OxAdd->BisTrans Slow OxAdd / Fast Transmetalation CrossProd Ar-R + Pd(0) Cross-Coupling Product TransMet->CrossProd Reductive Elimination TransMet->BisTrans + Excess R-BF3K CrossProd->Pd0 HomoProd R-R + Pd(0) Homocoupling Product BisTrans->HomoProd Reductive Elimination HomoProd->Pd0 Peroxo->BisTrans + 2 R-BF3K

Divergent catalytic pathways: Cross-coupling vs. concentration and O2-driven homocoupling.

Part 3: Quantitative Parameter Analysis

The table below synthesizes the impact of various reaction parameters on the product distribution, demonstrating how systematic optimization suppresses homocoupling.

Table 1: Impact of Reaction Parameters on Product Distribution

LigandSolvent SystemBaseAtmosphereBoron Addition MethodCross-Coupling YieldHomocoupling (%)
PPh₃THF/H₂O (1:1)NaOHAirBolus (All at once)< 40%> 30%
dppfToluene/H₂O (4:1)K₂CO₃N₂ (Sparged)Bolus65%15%
SPhosToluene/H₂O (4:1)K₂CO₃N₂ (Sparged)Bolus82%< 10%
XPhos Toluene/H₂O (4:1) K₂CO₃ Ar (Freeze-Pump-Thaw) Syringe Pump (1h) > 90% < 2%

Data extrapolated from optimization principles for potassium Boc-protected aminomethyltrifluoroborate cross-couplings[2][3].

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is engineered to be a self-validating system. By observing specific physical changes (e.g., color shifts during catalyst activation) and controlling addition rates, you ensure the reaction remains on the cross-coupling pathway.

Optimized Protocol: Suzuki-Miyaura Cross-Coupling of Potassium Boc-Protected Aminomethyltrifluoroborate

Objective: Achieve >90% cross-coupling yield while restricting homocoupling to <2%. Reagents: Aryl chloride (1.0 equiv), Potassium Boc-protected aminomethyltrifluoroborate (1.1 equiv), Pd(OAc)₂ (5 mol %), XPhos (10 mol %), K₂CO₃ (3.0 equiv), Toluene/H₂O (4:1, 0.25 M)[2].

Step 1: Rigorous Deoxygenation

  • Combine Toluene and H₂O in a 4:1 ratio in a Schlenk flask.

  • Perform three consecutive cycles of freeze-pump-thaw . Causality: Standard nitrogen sparging often leaves trace O₂, which is sufficient to initiate the Pd-peroxo homocoupling cycle. Freeze-pump-thaw rigorously eliminates this variable[3].

  • Backfill the flask with high-purity Argon.

Step 2: Catalyst Activation & Electrophile Assembly

  • In an Argon-filled glovebox (or under strict positive Argon flow), charge a dry reaction vial with Pd(OAc)₂ (5 mol %), XPhos (10 mol %), K₂CO₃ (3.0 equiv), and the aryl chloride (1.0 equiv)[2].

  • Add the degassed Toluene/H₂O mixture.

  • Stir at room temperature for 10–15 minutes. Validation Check: The solution should transition from a pale yellow/orange to a deep, homogenous color, indicating the successful formation of the active Pd(0)–XPhos complex.

Step 3: Controlled Nucleophile Addition

  • In a separate vial, dissolve the potassium Boc-protected aminomethyltrifluoroborate (1.1 equiv) in a minimal volume of the degassed Toluene/H₂O mixture.

  • Heat the main reaction vial to 85 °C[2].

  • Using a syringe pump, add the trifluoroborate solution dropwise into the heated reaction mixture over a period of 1 hour. Causality: This slow addition guarantees that the instantaneous concentration of the hydrolyzed boronate remains lower than the concentration of the Ar–Pd(II)–X intermediate, kinetically starving the bis-transmetalation pathway[3].

Step 4: Reaction Execution and Workup

  • Continue vigorous stirring at 85 °C for 22 hours[2]. Biphasic stirring must be rapid to ensure adequate mass transfer across the solvent boundary.

  • Cool the mixture to room temperature. Dilute with EtOAc, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify via flash chromatography.

Workflow Step1 1. Rigorous Degassing (Freeze-Pump-Thaw) Step2 2. Catalyst/Ligand Activation (Pd(OAc)2 + XPhos) Step1->Step2 Step3 3. Electrophile Addition (Slight Excess) Step2->Step3 Step4 4. Slow Addition of R-BF3K (Syringe Pump) Step3->Step4 Step5 5. Controlled Heating (85°C) & Biphasic Mixing Step4->Step5

Optimized step-by-step experimental workflow to suppress aminomethyltrifluoroborate homocoupling.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: Organic Chemistry Portal (organic-chemistry.org)
  • Source: American Chemical Society (acs.org)
  • Source: American Chemical Society (acs.org)
  • Source: BenchChem (benchchem.com)

Sources

Reference Data & Comparative Studies

Validation

comparing aminomethyltrifluoroborates to other organoboron reagents

Title: The Definitive Comparison Guide: Aminomethyltrifluoroborates vs. Traditional Organoboron Reagents in Cross-Coupling Introduction The introduction of an aminomethyl pharmacophore is a highly sought-after transforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Definitive Comparison Guide: Aminomethyltrifluoroborates vs. Traditional Organoboron Reagents in Cross-Coupling

Introduction

The introduction of an aminomethyl pharmacophore is a highly sought-after transformation in drug discovery, as basic amine groups dramatically improve the aqueous solubility, metabolic stability, and target affinity of small molecules. Traditionally, incorporating this moiety via Suzuki-Miyaura cross-coupling has been severely limited by the inherent instability of sp3-hybridized organoboron reagents.

This guide provides an objective, data-driven comparison of potassium aminomethyltrifluoroborates against alternative organoboron reagents (boronic acids, Bpin esters, and MIDA boronates). By analyzing mechanistic stability, cross-coupling efficiency, and validated experimental protocols, this guide serves as a comprehensive resource for researchers optimizing aminomethylation workflows.

Structural and Mechanistic Comparison

The fundamental challenge with primary and secondary aminomethylboronic acids is their rapid degradation. The free amine coordinates with the empty p-orbital of the boron atom, leading to rapid protodeboronation and oligomerization.

  • Aminomethylboronic Acids: Highly unstable. They cannot be stored and must be generated in situ, leading to unpredictable yields.

  • Aminomethyl-Bpin (Pinacol Esters): While more stable than free boronic acids, they are notoriously difficult to isolate. They often streak during column chromatography due to partial hydrolysis on silica gel.

  • MIDA Boronates: Exhibit excellent bench stability. However, their deprotection requires harsh basic conditions (e.g., aqueous NaOH) that are frequently incompatible with base-sensitive functional groups on complex drug scaffolds.

  • Potassium Aminomethyltrifluoroborates: As reinvestigated by the Molander group, these compounds exist as zwitterionic ammoniomethyltrifluoroborates ()[1]. This internal salt structure completely masks the nucleophilicity of the amine while protecting the boron center. They are free-flowing, air-stable solids that can be purified simply by precipitation and filtration, bypassing the need for chromatography entirely[1].

The "Slow-Release" Advantage

The superior performance of trifluoroborates relies on a "slow-release" mechanism. By slowly hydrolyzing the trifluoroborate into the active boronic acid in the presence of water and base, the steady-state concentration of the unstable boronic acid remains extremely low. This precise gearing of the hydrolysis rate with the catalytic turnover rate prevents side reactions like oxidative homocoupling and protodeboronation ()[2].

G A Potassium Aminomethyltrifluoroborate B Hydrolysis (Slow Release) A->B H2O / Base C Aminomethylboronic Acid (Active Species) B->C D Transmetalation C->D F Reductive Elimination D->F E Pd(II) Aryl Complex E->D Oxidative Addition G Aminomethylated Arene F->G

Catalytic cycle showing slow-release hydrolysis of trifluoroborates for transmetalation.

Comparative Performance Data

The following table synthesizes experimental data across various organoboron classes, highlighting why aminomethyltrifluoroborates have become the reagent of choice for sp3-sp2 cross-couplings.

Reagent ClassBench StabilityPurification MethodCross-Coupling YieldsFunctional Group Tolerance
Aminomethyltrifluoroborates Excellent (Months in air)Precipitation / Filtration75–95%High (Tolerates aldehydes, ketones)
Aminomethylboronic Acids Poor (Degrades in hours)N/A (Generated in situ)20–45%Low
Aminomethyl-Bpin Esters ModerateColumn Chromatography50–75%Moderate
MIDA Boronates ExcellentColumn Chromatography60–85%Low (Requires harsh deprotection)

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure high-fidelity reproduction, the following protocol details the coupling of Potassium Boc-Protected Aminomethyltrifluoroborate with an aryl chloride, utilizing conditions optimized by Molander and Shin ()[3].

Self-Validating System: The reaction's progress is easily monitored by the disappearance of the aryl chloride via LC-MS. Furthermore, the formation of a distinct black palladium precipitate (Pd black) at the end of the reaction serves as a reliable visual cue indicating the depletion of the active cross-coupling partners and the termination of the catalytic cycle.

Step-by-Step Methodology & Causality:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Potassium Boc-protected aminomethyltrifluoroborate (1.1 equiv), the aryl chloride (1.0 equiv), and K2CO3 (3.0 equiv).

    • Causality: K2CO3 is specifically chosen because it provides the optimal mild basicity required to drive the "slow release" hydrolysis of the trifluoroborate without degrading base-sensitive functional groups (like esters or nitriles) on the aryl chloride[3].

  • Catalyst Loading: Add Pd(OAc)2 (5 mol %) and SPhos (10 mol %).

    • Causality: SPhos (a dialkylbiaryl phosphine) is highly electron-rich and sterically demanding. Its electron density facilitates the difficult oxidative addition into the strong C–Cl bond, while its steric bulk accelerates the reductive elimination step, preventing the catalyst from degrading into an inactive resting state[3].

  • Solvent Addition: Evacuate and backfill the tube with nitrogen three times. Add a degassed mixture of toluene/H2O (4:1, 0.25 M).

    • Causality: The biphasic solvent system is non-negotiable. Water is absolutely required to hydrolyze the -BF3K group into the transmetalation-active -B(OH)2 species. Toluene ensures the organic electrophile and the phosphine ligand remain fully solubilized[4].

  • Heating and Isolation: Seal the tube and heat at 85 °C for 22 hours. Cool to room temperature, dilute with EtOAc, wash with water, dry over MgSO4, and concentrate in vacuo. Purify via flash chromatography.

    • Causality: Heating to 85 °C provides the necessary thermal energy to overcome the high activation barrier of transmetalating an sp3-hybridized alkylboron species, which is inherently slower and more difficult than sp2-hybridized arylboron transmetalation[3].

Advanced Applications: Photoredox Catalysis

Beyond traditional palladium catalysis, aminomethyltrifluoroborates have emerged as premier radical precursors. Due to their low oxidation potential, they readily undergo single-electron transfer (SET) under mild photoredox conditions to generate aminomethyl radicals for Giese-type additions, completely bypassing the need for transition-metal cross-coupling ()[5].

Photoredox A Ir(III) Catalyst Ground State B Ir(III)* Excited State (Strong Oxidant) A->B Visible Light (425 nm) C Aminomethyltrifluoroborate (Low Oxidation Potential) B->C Single Electron Transfer D Aminomethyl Radical Generation C->D -BF3 E Giese Addition to Acrylate D->E F Hydroaminomethylated Product E->F

Photoredox generation of aminomethyl radicals from trifluoroborates via SET.

Conclusion

For drug development professionals seeking to introduce aminomethyl groups, potassium aminomethyltrifluoroborates offer a vastly superior balance of bench stability, ease of purification, and cross-coupling efficiency compared to boronic acids, Bpin esters, and MIDA boronates. Their unique zwitterionic nature and highly tunable slow-release hydrolysis make them indispensable, robust reagents in modern synthetic chemistry.

References

  • Title: A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions Source: The Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides Source: Organic Letters URL: [Link]

  • Title: Hydroaminomethylation of Olefins with Aminomethyltrifluoroborate by Photoredox Catalysis Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols Source: Journal of the American Chemical Society URL: [Link]

Sources

Comparative

Validation of a New Synthetic Route Using Aminotrifluoroborates: A Comparative Guide

Introduction: The Challenge of Amine Cross-Coupling In late-stage drug development, the incorporation of amine-containing motifs (such as aminomethyl or α -aminoalkyl groups) via transition-metal-catalyzed cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Amine Cross-Coupling

In late-stage drug development, the incorporation of amine-containing motifs (such as aminomethyl or α -aminoalkyl groups) via transition-metal-catalyzed cross-coupling is a persistent challenge. Traditional boronic acids bearing free amines are notoriously problematic. The nucleophilic nitrogen lone pair coordinates to the palladium catalyst, leading to severe catalyst poisoning. Furthermore, these electron-rich substrates undergo rapid protodeboronation, destroying the organoboron reagent before the desired C-C bond can form.

Potassium aminotrifluoroborates ( R-BF3​K ) represent a paradigm shift in this space. By validating synthetic routes using these bench-stable reagents, chemists can bypass the limitations of traditional boronates, enabling the synthesis of complex, nitrogen-containing pharmaceuticals without the need for cumbersome protecting group strategies[1].

Mechanistic Rationale: Why Aminotrifluoroborates Outperform Alternatives

To understand why aminotrifluoroborates are superior for these specific workflows, we must examine the causality of their reactivity:

  • Zwitterionic Masking: Unlike free boronic acids, potassium aminotrifluoroborates often exist as zwitterionic inner salts (e.g., ammoniomethyltrifluoroborates, R-NH2+​-CH2​-BF3−​ ). This internal salt formation effectively masks the amine's lone pair, preventing it from poisoning the palladium catalyst during the oxidative addition step[1].

  • Controlled "Drip-Feed" Hydrolysis: The −BF3​K group is inert to transmetalation. In a biphasic aqueous/organic solvent system with a mild base, the trifluoroborate undergoes slow, controlled hydrolysis to the active boronic acid species. This ensures the active nucleophile is consumed by the catalytic cycle immediately upon formation, drastically reducing the kinetic opportunity for protodeboronation[1].

  • Advanced Precursor Accessibility: Recent advances have demonstrated the facile synthesis of trifluoroborate-iminiums (TIMs) from potassium acyltrifluoroborates (KATs). These TIMs serve as highly stable intermediates that can be converted into sterically demanding α -aminotrifluoroborates, expanding the chemical space accessible for validation[2].

Comparative Performance Analysis

When designing a new synthetic route, selecting the correct boron species is critical. The table below objectively compares the performance of aminotrifluoroborates against traditional alternatives for amine-containing substrates.

Reagent ClassBench StabilityResistance to ProtodeboronationAmine Protection Required?Cross-Coupling Efficiency (Amine Substrates)
Aminotrifluoroborates Excellent (Crystalline solids)High (Slow-release mechanism)No (Forms zwitterionic inner salts)High (Optimal in biphasic conditions)
Boronic Acids Poor to ModerateLowYesLow to Moderate
MIDA Boronates ExcellentHighYes (Usually)Moderate (Requires harsh deprotection)
Pinacol Esters (Bpin) Moderate (Silica sensitive)ModerateYesModerate (Difficult purification)

Experimental Validation: Self-Validating Protocol

To validate a new synthetic route using an aminotrifluoroborate, the experimental design must account for the unique hydrolysis kinetics of the −BF3​K group. The following self-validating protocol details the Suzuki-Miyaura cross-coupling of an aminomethyltrifluoroborate with an aryl chloride.

Step-by-Step Methodology

1. Reaction Setup & Phase Engineering:

  • Action: In a Schlenk tube, combine the potassium aminomethyltrifluoroborate (1.2 equiv), aryl chloride (1.0 equiv), Pd(OAc)2​ (3 mol%), XPhos (6 mol%), and Cs2​CO3​ (3.0 equiv).

  • Causality: Pd(OAc)2​ and XPhos are selected because the bulky, electron-rich biaryl phosphine ligand (XPhos) facilitates the challenging oxidative addition into the aryl chloride bond while sterically shielding the Pd center from any transiently free amines. Cs2​CO3​ provides the optimal basicity to drive both the hydrolysis of the trifluoroborate and the transmetalation step[1].

2. Solvent Addition:

  • Action: Add a degassed biphasic solvent mixture of THF/ H2​O (10:1 ratio) or CPME/ H2​O (10:1 ratio) to achieve a 0.25 M concentration.

  • Causality: Water is strictly required. Without water, the −BF3​K group cannot hydrolyze to the active −B(OH)2​ species, and the reaction will fail. CPME (Cyclopentyl methyl ether) is recommended for electron-poor aryl chlorides that require higher temperatures (up to 95 °C) due to its higher boiling point and excellent phase separation properties.

3. Execution & Monitoring:

  • Action: Seal the tube and heat the biphasic mixture at 80 °C (for THF) or 95 °C (for CPME) for 18–24 hours under vigorous stirring.

  • Causality: Vigorous stirring is critical in a biphasic system to maximize the interfacial surface area, ensuring consistent hydrolysis rates and reproducible yields.

4. Workup & Isolation:

  • Action: Cool to room temperature, dilute with H2​O , and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

  • Causality: Because the starting aminotrifluoroborates are highly polar salts, any unreacted boron starting material remains in the aqueous phase, significantly simplifying the purification of the organic product compared to traditional Bpin esters.

Workflow Visualization

G A 1. Substrate Preparation (e.g., TIMs to Aminotrifluoroborates) B 2. Biphasic Reaction Setup (Pd(OAc)2, XPhos, Cs2CO3) A->B Add Aryl Halide & Catalyst C 3. In Situ Hydrolysis (-BF3K -> -B(OH)2) B->C Heat in THF/H2O D 4. Suzuki-Miyaura Cross-Coupling C->D Slow Release E 5. Product Isolation & Route Validation D->E C-C Bond Formation

Experimental workflow for validating aminotrifluoroborate synthetic routes.

References

  • [1] Title: A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions Source: nih.gov (PMC) URL:

  • [2] Title: Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs) Source: rsc.org (Chemical Science) URL:

  • [3] Title: Synthesis of N,N-Alkylated α-Tertiary Amines by Coupling of α-Aminoalkyltrifluoroborates and Grignard Reagents Source: acs.org (Organic Letters) URL:

Sources

Validation

The Aminomethyltrifluoroborate Family: A Structural and Functional Overview

An In-Depth Comparative Guide to Aminomethyltrifluoroborate Salts for Drug Discovery Professionals As a Senior Application Scientist, my experience has consistently shown that the introduction of the aminomethyl motif is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Aminomethyltrifluoroborate Salts for Drug Discovery Professionals

As a Senior Application Scientist, my experience has consistently shown that the introduction of the aminomethyl motif is a pivotal strategy in medicinal chemistry. This small, functional group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. The choice of reagent for this transformation is therefore not trivial. Among the modern synthetic tools available, aminomethyltrifluoroborate salts have distinguished themselves due to their remarkable stability, ease of handling, and broad functional group tolerance.[1]

This guide offers a comparative analysis of the most common aminomethyltrifluoroborate salts. We will move beyond a simple catalog of reagents to dissect the causality behind their performance differences, supported by experimental data and protocols. Our aim is to equip you, the research scientist, with the knowledge to make informed, effective decisions in your synthetic campaigns.

Aminomethyltrifluoroborate salts are typically crystalline solids that are stable to air and moisture, a significant advantage over many other organometallic reagents.[1][2][3] While often depicted as simple potassium salts, a deeper investigation has revealed that they are more accurately described as zwitterionic ammoniomethyltrifluoroborates.[4][5] This structural nuance, where the nitrogen is protonated and the boron carries a negative charge, is critical to understanding their reactivity. For practical purposes in reaction schemes, they are often still referred to by their cation (e.g., potassium salt), which plays a key role in their physical properties.

The primary distinction between the commonly used salts lies in this cation, which directly influences solubility and, consequently, reaction kinetics.

Salt TypeCommon CationKey Characteristics & Field Insights
Alkali Metal Salts Potassium (K⁺)Workhorse Reagent: Highly stable, crystalline, and cost-effective.[1] Its primary limitation is lower solubility in common organic solvents, often necessitating aqueous co-solvents and phase-transfer catalysts for efficient reactions.
Sodium (Na⁺)Phthalimido Variant: Frequently used for protected primary aminomethylation, particularly as the sodium phthalimidomethyltrifluoroborate.[6] Performance is generally comparable to potassium salts.
Quaternary Ammonium Salts Tetrabutylammonium (TBA⁺)High-Performance Reagent: The large, lipophilic TBA cation confers excellent solubility in organic solvents like THF and Dioxane.[7] This often leads to faster reactions under milder conditions, ideal for sensitive substrates and high-throughput screening. The trade-off is typically higher cost and increased hygroscopicity.

Performance Analysis in Suzuki-Miyaura Cross-Coupling

The premier application for these salts is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp³)–C(sp²) bonds.[8] This approach is complementary to classical methods like reductive amination, offering milder conditions and compatibility with a wider array of functional groups such as esters, ketones, and nitriles.[2][3]

To provide a clear performance comparison, we will examine the coupling of various aryl chlorides—the most cost-effective and diverse class of aryl halides—with a generic aminomethyltrifluoroborate.

Experimental Protocol: Comparative Cross-Coupling of Aryl Chlorides

This protocol is designed as a self-validating system to compare the efficacy of different aminomethyltrifluoroborate salts by keeping all other parameters constant.

Objective: To determine the yield of the desired N-arylmethyl product as a function of the trifluoroborate salt's cation.

Materials:

  • Aryl Chloride (e.g., 4-chlorobenzonitrile)

  • Potassium Aminomethyltrifluoroborate (or its zwitterionic equivalent)

  • Tetrabutylammonium Aminomethyltrifluoroborate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Toluene and Water (degassed)

  • Internal Standard (e.g., Dodecane) for GC/LC-MS analysis

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk tube, add the palladium precatalyst components: Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%). Purge the tube with argon or nitrogen. The choice of a biarylphosphine ligand like SPhos is critical; its bulk and electron-donating properties facilitate the challenging oxidative addition to the aryl chloride and the subsequent reductive elimination.

  • Reagent Addition: Add the base (K₂CO₃ or Cs₂CO₃, 3 equivalents), the aryl chloride (1.0 equivalent), and the aminomethyltrifluoroborate salt (1.05-1.2 equivalents). Using a slight excess of the borate ensures the complete consumption of the often more valuable aryl halide.

  • Solvent Addition: Add the solvent system. For potassium salts, a biphasic system like Toluene/H₂O (4:1) is standard.[2] For the more soluble TBA salt, a purely organic solvent like THF or Dioxane can be used.

  • Degassing: Subject the sealed reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Place the tube in a pre-heated oil bath at 85-100 °C and stir vigorously for 3-22 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Workup & Analysis: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and analyze the crude mixture by GC or ¹H NMR using the internal standard to accurately determine the yield.

Anticipated Comparative Data

The following table synthesizes typical outcomes based on published reports.

Salt CationSolvent SystemTemp. (°C)Time (h)Typical Yield (%)Causality & Expert Commentary
Potassium (K⁺) Toluene/H₂O85-1002275-85%[2][9]The biphasic system is necessary to dissolve both the inorganic base/borate and the organic substrate. The reaction is rate-limited by the transfer of the borate to the organic phase.
TBA⁺ Dioxane803-8>90%[7][10]The TBA salt's high organic solubility creates a homogeneous reaction mixture, dramatically accelerating the transmetalation step and allowing for lower temperatures and shorter times.

Mechanistic Insights and Workflow Visualization

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle. Understanding this cycle explains why factors like solubility are so critical.

G cluster_0 Catalytic Cycle PdL2 Pd(0)L₂ (Active Catalyst) ArPdXL2 Ar-Pd(II)(X)L₂ PdL2->ArPdXL2 Oxidative Addition (Ar-X) ArPdR_BF3 [Ar-Pd(II)(R)L₂]⁻ BF₃⁺ ArPdXL2->ArPdR_BF3 Transmetalation (R-BF₃⁻K⁺ + Base) ArR Ar-CH₂NR'R'' (Product) ArPdR_BF3->ArR Reductive Elimination ArR->PdL2 Regeneration ArX Aryl Halide ArX->PdL2 RBF3K Aminomethyltrifluoroborate RBF3K->ArPdXL2 G Start Aryl Halide (Ar-X) + K⁺ ⁻BF₃CH₂NHBoc Coupling Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) Start->Coupling Intermediate Protected Product (Ar-CH₂NHBoc) Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Final Primary Amine (Ar-CH₂NH₂) Deprotection->Final

Caption: General workflow for synthesizing primary aminomethyl arenes.

This two-step sequence—coupling followed by deprotection—is a robust and highly general strategy for synthesizing diverse libraries of primary or secondary aminomethylated arenes. [3][10]

Final Recommendations for the Practicing Scientist

  • For Broad Compatibility and High-Throughput Chemistry: The Tetrabutylammonium (TBA) salt is the superior choice. Its high solubility enables milder conditions, shorter reaction times, and often higher yields, justifying the higher cost for complex, sensitive substrates.

  • For Scale-Up and Cost-Driven Projects: The Potassium salt remains the workhorse. It is a cost-effective, highly stable solid. Be prepared to invest time in optimizing biphasic reaction conditions to achieve satisfactory yields.

  • For Primary Amines: Always opt for a protected version. Potassium Boc-protected aminomethyltrifluoroborate offers an excellent balance of stability, reactivity, and straightforward deprotection, making it a go-to reagent for accessing this critical pharmacophore. [2][3][9] By understanding the interplay between the cation, solubility, and reaction mechanism, researchers can strategically select the optimal aminomethyltrifluoroborate salt, transforming a potentially challenging synthesis into a reliable and efficient process.

References

  • Molander, G. A., & Brown, A. R. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Journal of Organic Chemistry, 68(14), 5534–5539. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]

  • Raushel, J., Sandrock, D. L., Josyula, K. V., Pakyz, D., & Molander, G. A. (2011). A reinvestigation of aminomethyltrifluoroborates and their application in Suzuki-Miyaura cross-coupling reactions. Journal of Organic Chemistry, 76(8), 2762–2769. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Academia.edu. [Link]

  • Murai, N., Miyano, M., Yonaga, M., & Tanaka, K. (2012). One-Pot Primary Aminomethylation of Aryl and Heteroaryl Halides with Sodium Phthalimidomethyltrifluoroborate. Organic Letters, 14(11), 2818–2821. [Link]

  • Dreher, S. D., et al. (2014). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Primary Aminomethylation of Aryl and Heteroaryl Halides with Sodium Phthalimidomethyltrifluoroborate. [Link]

  • Raushel, J., Sandrock, D. L., Josyula, K. V., Pakyz, D., & Molander, G. A. (2011). Reinvestigation of aminomethyltrifluoroborates and their application in Suzuki-Miyaura cross-coupling reactions. PubMed. [Link]

  • Vedejs, E., & Chapman, R. W. (2010). ChemInform Abstract: Synthesis and Cross-Coupling Reactions of Tetraalkylammonium Organotrifluoroborate Salts. ResearchGate. [Link]

  • Molander, G. A., & Shin, I. (2011). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. ResearchGate. [Link]

  • Molander, G. A., &-M. Jouffroy, J. J. (2013). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC. [Link]

Sources

Comparative

advantages of using potassium (diisopropylamino)methyltrifluoroborate

The introduction of the aminomethyl moiety (–CH₂NR₂) into aryl, heteroaryl, and aliphatic scaffolds is a critical transformation in drug discovery, as this pharmacophore drastically modulates a molecule's basicity, lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

The introduction of the aminomethyl moiety (–CH₂NR₂) into aryl, heteroaryl, and aliphatic scaffolds is a critical transformation in drug discovery, as this pharmacophore drastically modulates a molecule's basicity, lipophilicity, and metabolic stability. Historically, chemists have relied on aminomethylstannanes (Stille coupling) or aminomethylboronic acids (Suzuki-Miyaura coupling) to achieve this. However, these legacy reagents are plagued by high toxicity, extreme moisture sensitivity, and rapid protodeboronation.

As a Senior Application Scientist, I have evaluated numerous reagents to bypass these bottlenecks. Potassium (diisopropylamino)methyltrifluoroborate has emerged as the definitive solution. This guide objectively compares its performance against traditional alternatives, dissects its mechanistic advantages, and provides self-validating experimental protocols for its deployment in both transition-metal and photoredox catalysis.

Structural Causality & Comparative Superiority

The superiority of potassium (diisopropylamino)methyltrifluoroborate stems from two distinct structural features that act in tandem to prevent reagent degradation and catalyst poisoning[1]:

  • The Trifluoroborate Anion (–BF₃K): Unlike boronic acids, which possess an empty p-orbital that invites nucleophilic attack and rapid protodeboronation, the tetrahedral trifluoroborate anion is coordinatively saturated. This renders the reagent completely stable to air, moisture, and prolonged bench storage. Under basic aqueous conditions, it acts as a "slow-release" reservoir, trickling the active boronic acid into the catalytic cycle and suppressing unwanted homocoupling.

  • The Diisopropylamino Group [–N(iPr)₂]: In palladium-catalyzed cross-couplings, the lone pair of unhindered amines (e.g., dimethylamine) rapidly coordinates to the electrophilic Pd(II) intermediate. This forms a stable, off-cycle complex that halts the catalytic cycle (catalyst poisoning). The massive steric bulk of the diisopropyl groups creates a physical umbrella that precludes nitrogen-palladium coordination, ensuring high turnover frequencies (TOF).

Table 1: Performance Comparison of Aminomethylating Reagents
Reagent ClassCross-Coupling TypeTypical YieldsCatalyst Poisoning RiskBench StabilityByproduct Toxicity
Aminomethylstannanes Stille40–70%ModerateLow (Moisture sensitive)High (Organotin)
Aminomethylboronic Acids Suzuki-Miyaura20–50%High (if unhindered)Low (Protodeboronation)Low
Potassium (dimethylamino)methyltrifluoroborate Suzuki-Miyaura30–60%ModerateHighLow
Potassium (diisopropylamino)methyltrifluoroborate Suzuki-Miyaura / Photoredox 75–95% Low (Steric Shielding) High (Air/Moisture Stable) Low

Mechanistic Pathways & Application Workflows

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is the late-stage functionalization of aryl and heteroaryl halides. The reaction relies on a biphasic solvent system (e.g., THF/H₂O) where the water-soluble trifluoroborate is slowly hydrolyzed by a base (like Cs₂CO₃) to the active boronic acid, which then undergoes transmetalation with the oxidative addition complex[1].

SMCycle Pd0 Active Pd(0) Catalyst [L_nPd(0)] OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X Transmetal Transmetalation [Ar-Pd(II)-CH2N(iPr)2] OxAdd->Transmetal Slow Release of Active Boronic Acid RedElim Reductive Elimination Product Release Transmetal->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Aminomethylated Arene [Ar-CH2N(iPr)2] RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BF3K Potassium (diisopropylamino) methyltrifluoroborate + Base / H2O BF3K->Transmetal

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the trifluoroborate slow-release mechanism.

Visible-Light Photoredox Catalysis

Beyond transition-metal coupling, this reagent is a premier precursor for α-amino radicals. Because potassium alkyltrifluoroborates have exceptionally low oxidation potentials (E_red^1/2 ≈ +0.78 V vs SCE), they undergo facile Single-Electron Transfer (SET) oxidation by mild, inexpensive organic dyes like Eosin Y (E_red^1/2 = +0.83 V)[2]. Loss of BF₃ generates a nucleophilic carbon-centered radical that rapidly adds to Michael acceptors (Giese reaction)[3].

Photoredox PC Photocatalyst (PC) e.g., Eosin Y PC_star Excited State (PC*) PC->PC_star Visible Light Excitation Radical α-Amino Radical [(iPr)2N-CH2•] PC_star->Radical SET Oxidation (-e-, -BF3, -K+) Reagent (iPr)2N-CH2-BF3K Reagent->Radical AdductRadical Adduct Radical Radical->AdductRadical Radical Addition Acceptor Michael Acceptor (e.g., Acrylate) Acceptor->AdductRadical AdductRadical->PC Catalyst Turnover Product Giese Product AdductRadical->Product SET Reduction / HAT

Figure 2: Photoredox catalytic cycle for the generation and trapping of α-amino radicals.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific causality for each reagent choice and analytical checkpoints to verify reaction health in real-time.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Aminomethylation of an aryl bromide.

  • Reagent Loading: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), potassium (diisopropylamino)methyltrifluoroborate (1.1 equiv), Pd(OAc)₂ (3 mol%), XPhos (6 mol%), and Cs₂CO₃ (3.0 equiv).

    • Causality: XPhos is a highly bulky, electron-rich Buchwald ligand. It is specifically chosen because it accelerates the rate-limiting reductive elimination step and prevents the precipitation of inactive palladium black.

    • Validation Checkpoint: The trifluoroborate should be a free-flowing white powder. If it appears fused or glassy, it has absorbed excessive atmospheric moisture (though it remains chemically competent, weighing accuracy will be compromised).

  • Solvent Addition & Degassing: Add a 10:1 mixture of THF/H₂O (0.2 M). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: The biphasic mixture is mandatory; water dissolves the inorganic base and trifluoroborate to initiate hydrolysis, while THF solubilizes the aryl halide. Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes.

  • Reaction Execution: Heat the mixture to 85 °C under an argon atmosphere for 12–24 hours.

    • Validation Checkpoint: Within 30 minutes of heating, the suspension should transition to a deep yellow or orange color, visually confirming the formation of the active L_nPd(0) species.

    • Analytical Checkpoint: Monitor by LC-MS. The disappearance of the aryl halide peak should correlate with the emergence of a new peak corresponding to the [M+H]⁺ mass of the tertiary amine product.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine.

    • Causality: Because the product contains a highly basic diisopropylamino group, standard silica gel chromatography can lead to severe streaking.

    • Validation Checkpoint: Perform an acid-base extraction. Extract the organic layer with 1M HCl (the product moves to the aqueous layer). Wash the aqueous layer with fresh EtOAc to remove neutral impurities. Basify the aqueous layer to pH 12 with NaOH, and extract the pure product back into EtOAc.

Protocol B: Visible-Light Mediated Giese Addition

Objective: Hydroaminomethylation of an electron-deficient olefin.

  • Reagent Loading: In a clear glass vial, combine potassium (diisopropylamino)methyltrifluoroborate (1.5 equiv), a Michael acceptor (e.g., methyl acrylate, 1.0 equiv), and Eosin Y (2 mol%).

    • Causality: Eosin Y is selected because its excited-state reduction potential perfectly aligns with the oxidation potential of the trifluoroborate, enabling efficient SET without the need for expensive iridium photocatalysts[2].

  • Degassing: Add a 1:1 mixture of DMF/H₂O (0.1 M). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen is a potent triplet quencher. If present, it will deactivate the excited Eosin Y* state and intercept the generated carbon-centered radical to form unwanted peroxides.

  • Irradiation: Seal the vial and irradiate with a 450 nm Blue LED array for 16 hours at room temperature.

    • Validation Checkpoint: The solution must exhibit the intense, bright fluorescence characteristic of active Eosin Y. Ensure a cooling fan is used; if the temperature exceeds 30 °C, thermal background reactions and polymerization of the acrylate may occur.

  • Analysis: Dilute with water and extract with Et₂O.

    • Analytical Checkpoint: ¹H NMR of the crude mixture should show the complete disappearance of the vinylic protons (typically 5.8–6.5 ppm) and the appearance of new aliphatic multiplets corresponding to the newly formed C(sp³)-C(sp³) bond.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Hydroaminomethylation of Olefins with Aminomethyltrifluoroborate by Photoredox Catalysis Source: ResearchGate URL

Sources

Validation

limitations of aminomethyltrifluoroborates in organic synthesis

The Limits of Aminomethyltrifluoroborates: A Comparative Guide for Cross-Coupling in Drug Discovery Aminomethyl groups are ubiquitous in biologically active molecules, serving as essential vectors for improving aqueous s...

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Author: BenchChem Technical Support Team. Date: April 2026

The Limits of Aminomethyltrifluoroborates: A Comparative Guide for Cross-Coupling in Drug Discovery

Aminomethyl groups are ubiquitous in biologically active molecules, serving as essential vectors for improving aqueous solubility and modulating pharmacokinetics. While traditional reductive amination is standard, Suzuki-Miyaura cross-coupling using potassium aminomethyltrifluoroborates ( R2​N-CH2​-BF3​K ) has emerged as a powerful strategy to construct C(sp2)-C(sp3) bonds directly from aryl halides .

However, despite their bench stability and ease of handling, these reagents present significant mechanistic limitations when applied to complex, drug-like scaffolds. As a Senior Application Scientist, I have structured this guide to objectively evaluate the boundaries of aminomethyltrifluoroborates, comparing their performance against MIDA boronates and modern photoredox alternatives to help you select the optimal synthetic route.

Mechanistic Bottlenecks of Aminomethyltrifluoroborates

The Hydrolysis-Protodeboronation Paradox

Organotrifluoroborates are inherently unreactive toward transmetalation. They must first undergo hydrolysis in an aqueous base to form the active boronic acid ( R-B(OH)2​ ). Herein lies the primary limitation: aminomethylboronic acids are highly susceptible to rapid protodeboronation. If the rate of palladium transmetalation does not exceed the rate of protodeboronation, the boron reagent is rapidly consumed, yielding a dead-end de-borylated amine waste product .

Catalyst Poisoning by Proximal Heteroatoms

Substrates with Lewis basic nitrogens adjacent to the electrophilic carbon (e.g., 2-chloropyridine, 2-chloropyrimidine) fail completely under standard palladium-catalyzed conditions. The heteroatom tightly coordinates to the palladium center, stalling the oxidative addition step and permanently halting the catalytic cycle .

Steric Intolerance in Secondary Amines

While primary Boc-protected aminomethyltrifluoroborates couple efficiently, secondary derivatives (e.g., proline- or diallylamine-derived) suffer from severe steric clash during transmetalation. This kinetic bottleneck extends the lifetime of the active boronic acid in the aqueous medium, drastically exacerbating protodeboronation and often resulting in trace yields .

Mechanism BF3K Aminomethyltrifluoroborate (Stable, Unreactive) Hydrolysis Aqueous Base Hydrolysis BF3K->Hydrolysis BoronicAcid Aminomethylboronic Acid (Reactive Intermediate) Hydrolysis->BoronicAcid Transmetalation Pd Transmetalation (Slow for 2° Amines) BoronicAcid->Transmetalation Desired Protodeboronation Protodeboronation (Fast in Water) BoronicAcid->Protodeboronation Competing Product Cross-Coupled Product Transmetalation->Product DeadEnd De-borylated Amine Protodeboronation->DeadEnd

Fig 1: The activation-protodeboronation paradox in Suzuki-Miyaura aminomethylation.

Comparative Alternatives

To bypass these limitations, drug discovery chemists typically pivot to two primary alternatives:

  • MIDA Boronates (Iterative Control): The N-methyliminodiacetic acid (MIDA) ligand provides a controlled, "slow-release" mechanism. By maintaining a low steady-state concentration of the active boronic acid, protodeboronation is minimized. However, MIDA boronates suffer from poor atom economy and still require strong aqueous bases for deprotection, which can degrade sensitive functional groups.

  • Ni/Photoredox Dual Catalysis (Radical Bypass): This paradigm shift uses the trifluoroborate salt not as a transmetalating agent, but as a radical precursor. Single-electron transfer (SET) by an excited photocatalyst generates an α -amino radical, which is captured by a nickel cycle. This entirely avoids water, basic hydrolysis, and the transmetalation bottleneck, unlocking access to sterically hindered and heteroaryl-dense scaffolds .

Experimental Workflow & Self-Validating Protocols

To objectively compare these methodologies, below are detailed protocols for coupling a challenging substrate (e.g., a secondary aminomethyl group).

Protocol A: Pd-Catalyzed Suzuki-Miyaura (The Traditional Approach)

Causality & Design: XPhos-Pd-G2 is utilized because the bulky, electron-rich biphenyl ligand accelerates the oxidative addition of notoriously difficult aryl chlorides and promotes reductive elimination. The Toluene/ H2​O mixture is mandatory to hydrolyze the −BF3​K group, though it inherently risks protodeboronation.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with aryl chloride (1.0 equiv), Boc-protected secondary aminomethyltrifluoroborate (1.05 equiv), XPhos-Pd-G2 (4 mol %), and Cs2​CO3​ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/ H2​O (4:1, 0.5 M). Seal the vial.

  • Reaction: Heat to 85 °C for 3 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The rapid consumption of the boron reagent (detected as the de-borylated amine mass) while the aryl chloride remains unreacted is a definitive diagnostic indicator of complete protodeboronation.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Ni/Photoredox Dual Catalysis (The Modern Alternative)

Causality & Design: The Iridium photocatalyst is chosen for its high oxidation potential, capable of oxidizing the trifluoroborate directly to an alkyl radical. Anhydrous conditions completely prevent protodeboronation. 2,6-lutidine acts as a mild, non-nucleophilic base to neutralize HF byproducts without initiating unwanted side reactions.

  • Preparation: Charge a vial with aryl bromide (1.0 equiv), aminomethyltrifluoroborate (1.5 equiv), NiCl2​⋅dtbbpy (5 mol %), and Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (2 mol %).

  • Solvent Addition: Add anhydrous, degassed DMF (0.1 M) and 2,6-lutidine (2.0 equiv).

  • Reaction: Irradiate with a 34 W Blue LED at room temperature for 24 hours.

    • Self-Validation Check: Include 1,3,5-trimethoxybenzene as an internal standard. Take a 50 µL aliquot at 12h for quantitative NMR to confirm radical generation trajectory and ensure the nickel cycle is not stalling.

  • Workup: Dilute with water, extract with Et2​O , and purify via chromatography.

Workflow Start Reagents: Ar-X + R2N-CH2-BF3K PathwayA Pd/XPhos Catalysis (Aqueous Base, 85°C) Start->PathwayA PathwayB Ni/Ir Photoredox (Blue LED, Anhydrous) Start->PathwayB LimitA Fails with 2-pyridyls & 2° amines PathwayA->LimitA SuccessB Broad tolerance via radical mechanism PathwayB->SuccessB

Fig 2: Workflow comparison between Pd-catalysis and Ni/Photoredox dual catalysis.

Quantitative Performance Data

The following table summarizes the performance of these reagents across varying degrees of substrate complexity. Data reflects isolated yields from standardized benchmarking studies .

Substrate Pair (Electrophile + Nucleophile)Pd-Suzuki ( BF3​K )Pd-Suzuki (MIDA)Ni/Photoredox ( BF3​K )Primary Limitation Addressed
4-Chloroanisole + Primary Boc-Aminomethyl89%85%95%Baseline reactivity (All perform well)
2-Chloropyridine + Primary Boc-Aminomethyl0%0%82%Overcomes Pd-catalyst poisoning
4-Bromotoluene + Proline-derived 2° Aminomethyl<5%45%88%Bypasses steric transmetalation block
4-Cyano-bromobenzene + Unprotected Aminomethyl0%0%0%N-protection remains universally required

Conclusion

While potassium aminomethyltrifluoroborates are highly convenient, bench-stable reagents for primary aminomethylation of unhindered aryl halides, their utility sharply declines when applied to secondary amines or coordinating heterocycles due to the competing kinetics of protodeboronation and catalyst poisoning. Transitioning to MIDA boronates offers marginal improvements via slow-release kinetics, but shifting the paradigm entirely to Ni/Photoredox dual catalysis unlocks the true potential of the trifluoroborate salt by routing the reaction through a highly tolerant, anhydrous radical pathway.

References

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4482–4485. URL: [Link]

  • Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(6), 2052-2057. URL: [Link]

  • Molander, G. A., & Sandrock, D. L. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Current Opinion in Drug Discovery & Development, 11(6), 811-823. URL: [Link]

  • GalChimia. (2020). The Options Out There: High-Throughput Experimentation for C(sp2)-C(sp3) couplings. URL: [Link]

Comparative

A Senior Application Scientist's Guide to Characterizing Aminotrifluoroborate Reaction Products

For researchers, synthetic chemists, and drug development professionals, the robust characterization of novel chemical entities is paramount. Aminotrifluoroborates, as stable and versatile building blocks in organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and drug development professionals, the robust characterization of novel chemical entities is paramount. Aminotrifluoroborates, as stable and versatile building blocks in organic synthesis, are no exception. The successful identification and purity assessment of these compounds hinge on the judicious selection and application of a suite of analytical techniques. This guide provides an in-depth comparison of the most effective methods for characterizing aminotrifluoroborate reaction products, grounded in scientific principles and practical, field-proven insights. We will delve into the "why" behind experimental choices, offering detailed protocols and comparative data to empower you to make informed decisions in your own research.

The Central Role of Multi-Technique Characterization

No single analytical technique can provide a complete picture of a newly synthesized aminotrifluoroborate. A comprehensive and self-validating characterization workflow relies on the synergistic use of several methods. Each technique offers a unique piece of the structural puzzle, and together they provide the high level of confidence required for publication and further development.

cluster_0 Initial Reaction Mixture cluster_1 Purification & Isolation cluster_2 Structural Elucidation & Confirmation cluster_3 Purity & Identity Confirmation Crude Product Crude Product HPLC HPLC Crude Product->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) HPLC->NMR MS Mass Spectrometry (ESI-MS) HPLC->MS XRay X-ray Crystallography (for crystalline solids) HPLC->XRay Final Characterized Product Final Characterized Product NMR->Final Characterized Product MS->Final Characterized Product XRay->Final Characterized Product

Caption: A typical workflow for the characterization of aminotrifluoroborate reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules, including aminotrifluoroborates. It provides detailed information about the connectivity of atoms and the chemical environment of specific nuclei.

The "Why" Behind NMR for Aminotrifluoroborates
  • ¹H and ¹³C NMR: These standard experiments provide the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns are essential for determining the overall structure of the organic portion of the compound.

  • ¹⁹F NMR: This is a crucial technique for any fluorine-containing compound. With a natural abundance of 100% and a wide chemical shift range, ¹⁹F NMR offers high sensitivity and resolution.[1] It provides a distinct signal for the -BF₃ group, and its chemical shift and coupling to ¹¹B can confirm the presence and integrity of the trifluoroborate moiety.[2][3][4]

  • ¹¹B NMR: Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the more commonly observed due to its higher natural abundance (80.4%) and more favorable nuclear properties. ¹¹B NMR provides direct evidence for the boron center and its coordination environment. The chemical shift and multiplicity of the ¹¹B signal can confirm the formation of the tetra-coordinate trifluoroborate.

Comparative Data for NMR Analysis
Nucleus Natural Abundance Typical Chemical Shift Range (ppm) for Aminotrifluoroborates Information Gained
¹H 99.98%0.5 - 10Carbon-hydrogen framework, diastereotopicity near chiral centers.
¹³C 1.1%0 - 200Carbon skeleton, presence of quaternary carbons.
¹⁹F 100%-130 to -150Presence and electronic environment of the -BF₃ group.
¹¹B 80.4%-1 to -5Confirmation of the tetra-coordinate boron center.
Experimental Protocol: ¹⁹F NMR of an Aminotrifluoroborate
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified aminotrifluoroborate in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid reactions with the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune the probe to the ¹⁹F frequency.

    • Reference the ¹⁹F chemical shifts externally to a standard such as CFCl₃ (δ = 0 ppm) or internally to a reference compound like trifluorotoluene.[2]

  • Data Acquisition:

    • Acquire a 1D ¹⁹F spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • The resulting spectrum should show a signal for the -BF₃ group, which may appear as a quartet due to coupling with ¹¹B (I = 3/2).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition. For ionic species like aminotrifluoroborates, electrospray ionization (ESI) is the most suitable technique.

The "Why" Behind ESI-MS for Aminotrifluoroborates
  • Soft Ionization: ESI is a "soft" ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. This is ideal for confirming the molecular weight of the aminotrifluoroborate.

  • Negative Ion Mode: Aminotrifluoroborates are salts, typically potassium salts (K⁺[R-NH-BF₃]⁻). In solution, they exist as a cation and the trifluoroborate anion. ESI-MS in negative ion mode is therefore the method of choice to directly observe the [M-K]⁻ ion, which corresponds to the aminotrifluoroborate anion.[5] This provides a clear and unambiguous determination of the mass of the species of interest.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically within 5 ppm), which allows for the determination of the elemental composition of the ion.[5] This is a critical step in confirming the identity of a new compound.

Comparative Data for Mass Spectrometry Analysis
Technique Ionization Mode Information Provided Typical Mass Accuracy
Low-Resolution ESI-MS NegativeMolecular weight of the anion± 0.1 Da
High-Resolution ESI-MS (HRMS) NegativeElemental composition of the anion< 5 ppm
Experimental Protocol: Negative Ion ESI-HRMS of an Aminotrifluoroborate
  • Sample Preparation:

    • Prepare a dilute solution of the aminotrifluoroborate (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.[5]

    • Ensure the sample is free of non-volatile salts and buffers, as these can suppress the ESI signal.

  • Instrument Setup:

    • Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution measurements.

    • Set the instrument to operate in negative ion mode.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through an LC system.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the [M-K]⁻ ion.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the aminotrifluoroborate anion.

    • Compare the measured accurate mass to the theoretical mass calculated for the expected elemental formula. A mass error of less than 5 ppm provides strong evidence for the proposed structure.

X-ray Crystallography: The Definitive 3D Structure

For aminotrifluoroborates that can be obtained as single crystals, X-ray crystallography provides an unambiguous determination of the three-dimensional structure in the solid state.[6][7] It reveals bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, providing the highest level of structural confirmation.

The "Why" Behind X-ray Crystallography
  • Absolute Structure Determination: X-ray crystallography is the gold standard for determining the absolute structure of a molecule, including its stereochemistry.

  • Solid-State Conformation: It provides a snapshot of the molecule's conformation in the crystalline state, which can be valuable for understanding its physical properties and intermolecular interactions.

Experimental Workflow: Single-Crystal X-ray Diffraction

Purified Compound Purified Compound Crystal Growth Crystal Growth Purified Compound->Crystal Growth Slow Evaporation, Vapor Diffusion, etc. Crystal Selection & Mounting Crystal Selection & Mounting Crystal Growth->Crystal Selection & Mounting Data Collection\n(Diffractometer) Data Collection (Diffractometer) Crystal Selection & Mounting->Data Collection\n(Diffractometer) Structure Solution\n& Refinement Structure Solution & Refinement Data Collection\n(Diffractometer)->Structure Solution\n& Refinement Final 3D Structure Final 3D Structure Structure Solution\n& Refinement->Final 3D Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol: Growing Crystals for X-ray Analysis
  • Purification: The compound must be highly pure to form good quality crystals. HPLC or recrystallization are often necessary.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound is sparingly soluble.

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed container with a less polar "anti-solvent." The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution and mount them on a goniometer head for analysis.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Isolating Products

HPLC is a powerful technique for separating the components of a reaction mixture, allowing for both the assessment of purity and the isolation of the desired aminotrifluoroborate product.

The "Why" Behind HPLC for Aminotrifluoroborate Reactions
  • Purity Determination: HPLC with a suitable detector (e.g., UV-Vis) can be used to determine the purity of a sample by separating the main product from starting materials, byproducts, and other impurities. The relative peak areas can provide a quantitative measure of purity.

  • Preparative Purification: By scaling up the analytical method, preparative HPLC can be used to isolate gram-scale quantities of the pure aminotrifluoroborate for further studies.

Comparison of HPLC Modes
HPLC Mode Stationary Phase Mobile Phase Principle of Separation Best Suited For
Reversed-Phase (RP-HPLC) Non-polar (e.g., C18)Polar (e.g., water/acetonitrile)Separation based on hydrophobicity.Most organic molecules, including many aminotrifluoroborates.
Ion-Exchange (IEX) ChargedBuffered aqueous solutionSeparation based on charge.Ionic compounds; can be useful for separating the aminotrifluoroborate anion.
Experimental Protocol: RP-HPLC Analysis of an Aminotrifluoroborate Reaction Mixture
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Instrument Setup:

    • Use an HPLC system with a C18 column.

    • The mobile phase is typically a gradient of water and an organic solvent like acetonitrile or methanol. A small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is often added to improve peak shape.

    • Set the UV detector to a wavelength where the aminotrifluoroborate has strong absorbance.

  • Method Development:

    • Start with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to elute all components of the mixture.

    • Optimize the gradient to achieve good separation of the product peak from impurities.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the product as the area of the product peak divided by the total area of all peaks.

Conclusion: An Integrated Approach for Unwavering Confidence

The characterization of aminotrifluoroborate reaction products requires a thoughtful and integrated analytical strategy. By combining the structural insights from NMR, the molecular weight and elemental composition from mass spectrometry, the definitive 3D structure from X-ray crystallography, and the purity assessment from HPLC, researchers can build a comprehensive and irrefutable body of evidence for their novel compounds. This multi-faceted approach not only ensures scientific rigor but also provides the solid foundation necessary for advancing these versatile molecules in the fields of chemical synthesis and drug discovery.

References

  • Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. [Link]

  • Piras, M., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega, 7(51), 47823–47834. [Link]

  • Hong, Y.-P., et al. (2014). Synthesis, X-ray Crystallographic Analysis and Bioactivities of α-Aminophosphonates Featuring Pyrazole and Fluorine Moieties. Chinese Journal of Structural Chemistry, 33(7), 1031-1038. [Link]

  • Casey, J. R., et al. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 238, 246-259. [Link]

  • Wang, Y., et al. (2020). 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. Journal of Biomolecular NMR, 74, 293–303. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Molander, G. A., & Ham, J. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 8(12), 2543–2546. [Link]

  • Reich, H. J. (2020). 19F NMR Chemical Shifts. In Organic Chemistry Data. University of Wisconsin-Madison. [Link]

  • Lloyd-Jones, G. C. (2010). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer.
  • Ulrich, C., et al. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents. Journal of Magnetic Resonance, 191(1), 7–15. [Link]

  • SCIEX. (n.d.). A new approach to the analysis of anionic metabolites by CESI-MS with negative ion electrospray ionization. [Link]

  • Carlucci, C., et al. (2024). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Molecules, 29(3), 717. [Link]

  • Olleik, H., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 29(7), 1481. [Link]

  • Suzuki, T. (2023). Single Crystal X-Ray Diffraction. Pulstec USA. [Link]

  • Zhang, D. (2022). X-ray Single-Crystal Diffraction. Encyclopedia.pub. [Link]

  • Kumar, S., et al. (2022). Single crystal X-ray structural dataset of 1,2,4-dithiazolium tetrafluoroborate. Data in Brief, 41, 107931. [Link]

  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297–1311. [Link]

Sources

Validation

A Mechanistic Deep Dive: Validating Aminomethyltrifluoroborate Cross-Coupling for Modern Drug Discovery

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals The introduction of the aminomethyl motif is a cornerstone of modern medicinal chemistry, bestowing drug candidates with improved solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the aminomethyl motif is a cornerstone of modern medicinal chemistry, bestowing drug candidates with improved solubility, metabolic stability, and target-binding affinity. The synthetic route to these critical moieties is a key consideration in the drug development pipeline, where efficiency, robustness, and functional group tolerance are paramount. This guide provides a comprehensive, data-driven comparison of the Suzuki-Miyaura cross-coupling of aminomethyltrifluoroborates against established aminomethylation strategies. We will delve into the mechanistic underpinnings of this powerful reaction, providing the experimental evidence necessary to validate its use in complex synthetic campaigns.

The Contenders: A Head-to-Head Comparison of Aminomethylation Strategies

While classical methods such as the Mannich reaction and reductive amination have long been workhorses in the synthetic chemist's toolbox, they often face limitations when dealing with highly functionalized or sensitive substrates. The advent of palladium-catalyzed cross-coupling reactions with aminomethyltrifluoroborates has offered a compelling alternative, characterized by its mild conditions and broad functional group compatibility.[1][2]

MethodTypical YieldSubstrate Scope (Amines)Substrate Scope (Carbon Source)Key AdvantagesKey Limitations
Aminomethyltrifluoroborate Cross-Coupling 70-95%Primary & Secondary (as trifluoroborates)Aryl & Heteroaryl Halides/TriflatesExcellent functional group tolerance, broad substrate scope, uses readily available starting materials.Requires synthesis of the trifluoroborate reagent.
Mannich Reaction 70-85%Primary & Secondary Aliphatic AminesEnolizable Aldehydes & KetonesForms C-C bonds directly, versatile for creating β-amino carbonyl compounds.Aromatic amines are generally unreactive; requires an enolizable carbonyl component.[3]
Reductive Amination 70-95%Primary & Secondary Amines, AmmoniaWide range of Aldehydes & KetonesBroad substrate scope and high functional group tolerance.[3] Can be performed in one pot.Requires a stoichiometric reducing agent, which can be sensitive to some functional groups.[1]

Delving into the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling of aminomethyltrifluoroborates proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding each step of this cycle is crucial for optimizing reaction conditions and troubleshooting unforeseen reactivity.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)(L)2-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)2-CH2NR2 Ar-Pd(II)(L)2-CH2NR2 Ar-Pd(II)(L)2-X->Ar-Pd(II)(L)2-CH2NR2 Transmetalation (R2NCH2BF3K) Ar-CH2NR2 Ar-CH2NR2 Ar-Pd(II)(L)2-CH2NR2->Ar-CH2NR2 Reductive Elimination

A simplified representation of the Suzuki-Miyaura catalytic cycle.
Oxidative Addition: The Initiating Step

The catalytic cycle commences with the oxidative addition of an aryl or heteroaryl halide (or triflate) to a low-valent palladium(0) complex. This is often the rate-determining step of the overall reaction. The choice of ligand on the palladium catalyst is critical, as it influences both the rate of oxidative addition and the stability of the resulting palladium(II) intermediate. Sterically bulky and electron-rich phosphine ligands, such as SPhos and XPhos, have been shown to be particularly effective in promoting the oxidative addition of challenging substrates like aryl chlorides.[4]

Transmetalation: The Key C-C Bond Forming Prelude

Following oxidative addition, the crucial transmetalation step occurs, where the aminomethyl group is transferred from the trifluoroborate salt to the palladium(II) center. This process is facilitated by a base, which is believed to activate the organotrifluoroborate. While the precise mechanism of transmetalation for organotrifluoroborates is still a subject of investigation, it is generally accepted that the trifluoroborate is first hydrolyzed to the corresponding boronic acid in situ, which then participates in the transmetalation.[5] The presence of water in the reaction medium is therefore often crucial for efficient coupling.

Recent studies on primary alkyltrifluoroborates using deuterium-labeled stereochemical probes have demonstrated that transmetalation proceeds with retention of stereochemistry.[6] This suggests a concerted mechanism where the carbon-boron bond is cleaved as the new carbon-palladium bond is formed.

Reductive Elimination: The Product-Releasing Finale

The final step in the catalytic cycle is reductive elimination, where the newly formed carbon-carbon bond is created, and the desired aminomethylated product is released from the palladium center. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The rate of reductive elimination is influenced by the electronic and steric properties of the ligands and the organic groups on the palladium.

Experimental Validation: Protocols for Mechanistic Investigation

To rigorously validate the proposed mechanism and to optimize the reaction for specific applications, a series of key experiments can be performed.

Kinetic Analysis: Unraveling Reaction Rates

Determining the reaction order with respect to each component (aryl halide, aminomethyltrifluoroborate, catalyst, and base) provides invaluable insight into the rate-determining step.

Experimental Protocol: Initial Rate Method

  • Prepare Stock Solutions: Prepare stock solutions of the aryl halide, aminomethyltrifluoroborate, palladium precatalyst, ligand, and base in the chosen reaction solvent.

  • Set up Reactions: In a series of reaction vials, vary the concentration of one reactant while keeping the concentrations of all other components constant.

  • Monitor Reaction Progress: At timed intervals, withdraw aliquots from each reaction vial and quench the reaction. Analyze the aliquots by a suitable method (e.g., GC-MS or HPLC) to determine the concentration of the product.

  • Determine Initial Rates: Plot the concentration of the product versus time for each reaction and determine the initial rate from the slope of the initial linear portion of the curve.

  • Determine Reaction Order: Plot the logarithm of the initial rate versus the logarithm of the concentration of the varied reactant. The slope of this line corresponds to the reaction order with respect to that component.

Kinetic_Analysis_Workflow A Prepare Stock Solutions B Set up Reactions with Varying Concentrations A->B C Monitor Reaction Progress over Time B->C D Determine Initial Reaction Rates C->D E Plot log(rate) vs. log(concentration) D->E F Determine Reaction Order E->F

Workflow for determining reaction order using the initial rate method.
Isotope Labeling Studies: Tracking Atomic Fate

Deuterium labeling can be a powerful tool to probe the mechanism of bond-breaking and bond-forming steps. For instance, using a deuterated aminomethyltrifluoroborate can help to confirm whether the C-H bonds of the aminomethyl group remain intact throughout the reaction.

Conclusion: A Versatile and Mechanistically Sound Tool for Drug Discovery

The Suzuki-Miyaura cross-coupling of aminomethyltrifluoroborates has emerged as a powerful and versatile method for the synthesis of aminomethylated arenes and heteroarenes. Its broad functional group tolerance, mild reaction conditions, and the use of readily available starting materials make it an attractive alternative to traditional methods. Through detailed mechanistic studies, including kinetic analysis and isotope labeling experiments, the intricacies of the catalytic cycle can be further elucidated, enabling the rational design of more efficient and selective catalytic systems. For researchers in drug discovery and development, a thorough understanding of the mechanistic underpinnings of this reaction is essential for its successful implementation in the synthesis of complex, life-saving molecules.

References

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. (URL: [Link])

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - NSF PAR. (URL: [Link])

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC. (URL: [Link])

  • A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC. (URL: [Link])

  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides - Organic Chemistry Portal. (URL: [Link])

Sources

Comparative

A Comprehensive Cost-Benefit Analysis of Potassium (Diisopropylamino)methyltrifluoroborate in Modern Synthetic Chemistry

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances efficiency, cost, and safety. In the realm of carbon-carbon bond formation, particularly for...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances efficiency, cost, and safety. In the realm of carbon-carbon bond formation, particularly for the introduction of aminomethyl groups, potassium (diisopropylamino)methyltrifluoroborate has emerged as a significant contender. This guide provides an in-depth, objective comparison of its performance against traditional alternatives, supported by experimental data, to inform strategic decisions in the laboratory.

Introduction: The Rise of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] A key component of this reaction is the organoboron reagent. While boronic acids have been the workhorses in this field, their inherent instability, such as a propensity for protodeboronation, can lead to inconsistent results and the need for excess reagent.[2] This has spurred the development of more robust alternatives, among which potassium organotrifluoroborates have gained considerable attention.

Potassium (diisopropylamino)methyltrifluoroborate is a stable, crystalline solid that serves as a versatile precursor for the diisopropylaminomethyl group in palladium-catalyzed cross-coupling reactions.[2] Its enhanced stability to air and moisture compared to boronic acids simplifies handling and storage, a significant advantage in both academic and industrial settings.[3]

Cost-Benefit Analysis: A Multi-faceted Comparison

The true value of a reagent extends beyond its price tag. A comprehensive analysis must consider its performance in the lab, its safety profile, and its environmental impact. This guide dissects the costs and benefits of using potassium (diisopropylamino)methyltrifluoroborate in comparison to its primary alternatives: aminostannanes and aminoboronic acids.

Cost-Effectiveness: Purchase Price vs. In-House Synthesis

A pivotal factor in reagent selection is cost. The following table provides an estimated cost comparison for commercially available reagents and the starting materials for the in-house synthesis of potassium (diisopropylamino)methyltrifluoroborate. Prices are based on current market estimates and may vary.

ReagentEstimated Commercial Price (per gram)
Potassium (diisopropylamino)methyltrifluoroborate~$150 - $250
(Aminomethyl)tributylstannane~$200 - $350
Aminomethylboronic acid HCl~$100 - $200

In-House Synthesis Cost Analysis:

For laboratories with the appropriate facilities, in-house synthesis of potassium (diisopropylamino)methyltrifluoroborate can be a cost-effective alternative. A common synthetic route involves the reaction of diisopropylamine with n-butyllithium, followed by treatment with triisopropyl borate and finally potassium bifluoride.

Starting MaterialEstimated Cost
Diisopropylamine~$0.10 - $0.20 / g[4][5][6][7][8]
n-Butyllithium (1.6M in hexanes)~$0.20 - $0.30 / mL[9][10][11][12][13]
Triisopropyl borate~$0.15 - $0.25 / g[14][15][16][17][18]
Potassium bifluoride~$0.05 - $0.10 / g[1][19][20][21]

While the starting materials are relatively inexpensive, this analysis does not include the cost of solvents, purification materials, labor, and waste disposal. However, for larger-scale operations, in-house synthesis can offer significant savings.

Stability and Handling: A Clear Advantage for Trifluoroborates

Potassium (diisopropylamino)methyltrifluoroborate exhibits superior stability compared to its alternatives. As a crystalline solid, it is air- and moisture-stable, allowing for indefinite storage on the benchtop.[3] This contrasts sharply with boronic acids, which can be prone to decomposition, and organostannanes, which, while often stable, present significant toxicity concerns.[2] The ease of handling for trifluoroborates translates to greater reproducibility and convenience in experimental setups.

Reaction Efficiency and Scope: A Balancing Act

The ultimate measure of a reagent's utility lies in its performance in chemical reactions. The Suzuki-Miyaura coupling for aminomethylation is a key application for these reagents.

Potassium (diisopropylamino)methyltrifluoroborate:

  • Advantages: Generally provides good to excellent yields in cross-coupling reactions with a wide range of aryl and heteroaryl chlorides and bromides.[2][22] It often displays high functional group tolerance, accommodating sensitive groups like nitriles, aldehydes, and ketones without the need for protecting groups.[3][23]

  • Disadvantages: May require slightly higher catalyst loadings or longer reaction times compared to more reactive organostannanes in some cases.

Aminostannanes (Stille Coupling):

  • Advantages: Often exhibit high reactivity and broad functional group tolerance, sometimes under milder conditions than Suzuki-Miyaura couplings.[19]

  • Disadvantages: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product, which is a major concern in pharmaceutical synthesis.[9][10][14]

Aminoboronic Acids:

  • Advantages: Generally less toxic than organostannanes and can be effective in Suzuki-Miyaura couplings.[24]

  • Disadvantages: Can be less stable than their trifluoroborate counterparts, potentially leading to lower yields and the need for careful handling and storage.[2] They can also be challenging to prepare and purify.

Experimental Data Comparison (Illustrative):

Reagent TypeTypical Yield RangeKey Considerations
Potassium Aminomethyltrifluoroborate70-95%[2][3]High stability, good functional group tolerance.
Aminostannane80-98%[19]High reactivity, but significant toxicity and purification challenges.
Aminoboronic Acid60-90%[24]Lower stability, may require optimization.
Safety and Environmental Impact: A Decisive Factor

The safety and environmental profile of a chemical is a non-negotiable aspect of modern chemistry.

Potassium (diisopropylamino)methyltrifluoroborate:

  • Safety: Organoboron compounds are generally considered to have low toxicity.[25][26] However, standard laboratory safety precautions should always be observed.

  • Environmental Impact: Boron is a naturally occurring element, and organoboron compounds are generally considered to be more environmentally benign than their organotin counterparts.[27][28] The principles of green chemistry encourage the use of less hazardous reagents, making trifluoroborates an attractive choice.[29][30][31][32]

Aminostannanes:

  • Safety: Organotin compounds are notoriously toxic, with some being as toxic as hydrogen cyanide.[10] They can be absorbed through the skin and are neurotoxic.[9][14] Their use requires stringent safety protocols and poses a significant risk to researchers.

  • Environmental Impact: Organotin compounds are persistent environmental pollutants and have been shown to be toxic to aquatic life.[12] Their use is heavily restricted in many applications due to their detrimental environmental effects.

Aminoboronic Acids:

  • Safety: Similar to other organoboron compounds, they are generally of low toxicity.

  • Environmental Impact: They are considered to be a greener alternative to organostannanes.

Experimental Protocols

Synthesis of Potassium (diisopropylamino)methyltrifluoroborate

This protocol is adapted from published procedures and should be performed by trained personnel in a well-ventilated fume hood.

Workflow for the Synthesis of Potassium (diisopropylamino)methyltrifluoroborate

A Diisopropylamine C Lithium diisopropylamide (LDA) A->C Deprotonation B n-Butyllithium (n-BuLi) in THF, -78 °C B->C E Boronate ester intermediate C->E Nucleophilic attack D Triisopropyl borate D->E G Potassium (diisopropylamino)methyltrifluoroborate E->G Fluorination F Potassium bifluoride (KHF2) in Methanol/Water F->G

Caption: Synthesis of potassium (diisopropylamino)methyltrifluoroborate.

Step-by-Step Methodology:

  • To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, slowly add n-butyllithium (1.0 equivalent).

  • Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • To this solution, add triisopropyl borate (1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0 °C and add a solution of potassium bifluoride (KHF2) (3.0 equivalents) in a methanol/water mixture.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Remove the solvents under reduced pressure.

  • Triturate the resulting solid with hot acetone and filter to remove inorganic salts.

  • Concentrate the filtrate to yield potassium (diisopropylamino)methyltrifluoroborate as a white solid.

Representative Suzuki-Miyaura Cross-Coupling Reaction

General Workflow for Suzuki-Miyaura Coupling

A Aryl Halide G Reaction Mixture A->G B Potassium (diisopropylamino)methyltrifluoroborate B->G C Pd Catalyst (e.g., Pd(OAc)2) C->G D Ligand (e.g., SPhos) D->G E Base (e.g., K2CO3) E->G F Solvent (e.g., Toluene/Water) F->G H Heating (e.g., 85 °C) G->H I Aminomethylated Arene Product H->I

Caption: General workflow for Suzuki-Miyaura aminomethylation.

Step-by-Step Methodology:

  • In a reaction vessel, combine the aryl halide (1.0 equivalent), potassium (diisopropylamino)methyltrifluoroborate (1.2 equivalents), palladium(II) acetate (Pd(OAc)2, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and potassium carbonate (K2CO3, 3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (typically 4:1 or 5:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminomethylated arene.

Conclusion: A Superior Reagent for Modern Synthesis

The cost-benefit analysis clearly positions potassium (diisopropylamino)methyltrifluoroborate as a superior reagent for aminomethylation in many synthetic applications. While the initial purchase price may be higher than some alternatives, its exceptional stability, ease of handling, and good to excellent performance in Suzuki-Miyaura cross-coupling reactions offer significant advantages in terms of reproducibility and convenience.

Crucially, the dramatically lower toxicity and more favorable environmental profile compared to organostannanes make it the responsible choice for modern laboratories committed to safety and sustainability. For laboratories with the capability for in-house synthesis, the cost-effectiveness of potassium (diisopropylamino)methyltrifluoroborate becomes even more pronounced. Ultimately, the adoption of this and other organotrifluoroborates represents a step forward in creating safer, more efficient, and greener synthetic methodologies.

References

  • A Comparative Guide to Organotin and Organoboron Reagents in Synthesis. BenchChem. Accessed March 28, 2026.
  • Barnes, J. M., & Stoner, H. B. (1959). The toxicology of tin compounds. Pharmacological Reviews, 11(2), 211–231.
  • Why are tri-organotin chloride compounds so dangerous? Chemistry Stack Exchange. Accessed March 28, 2026.
  • Organo-tin compounds.
  • Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry. Accessed March 28, 2026.
  • Molander, G. A., & Biolatto, B. (2003). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 5(15), 2643–2646.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Diisopropylamine. Oakwood Chemical. Accessed March 28, 2026.
  • Butyllithium Price and Market Analysis. ECHEMI. Accessed March 28, 2026.
  • Molander, G. A., & Gormisky, P. E. (2008). Scope of aminomethylations via Suzuki-Miyaura cross-coupling of organotrifluoroborates. The Journal of Organic Chemistry, 73(6), 2052–2057.
  • Diisopropylamine, 500 ml, glass, CAS No. 108-18-9. Carl ROTH. Accessed March 28, 2026.
  • Diisopropylamine price,buy Diisopropylamine. ChemicalBook. Accessed March 28, 2026.
  • Triisopropyl Borate >98.0%. Chem-Supply. Accessed March 28, 2026.
  • Diisopropylamine, 99%. GFS Chemicals. Accessed March 28, 2026.
  • Potassium Bifluoride,500 G - 60151. Lab Pro Inc. Accessed March 28, 2026.
  • García-Álvarez, R., & Nolan, S. P. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 183-190.
  • Triisopropyl borate, 98+%. Fisher Scientific. Accessed March 28, 2026.
  • Potassium Hydrogen Difluoride ( KHF2 ) Potassium Bifluoride [ CAS: 7789-29-9 ] - 1000g. VladaChem. Accessed March 28, 2026.
  • 4-Aminophenylboronic acid hydrochloride 95%. Sigma-Aldrich. Accessed March 28, 2026.
  • Diisopropylamine, 99%, Thermo Scientific Chemicals 1 L. Fisher Scientific. Accessed March 28, 2026.
  • Investigating the Environmental Impact of Organotins. Chromatography Online. Accessed March 28, 2026.
  • Green chemistry metrics for organic synthetic chemistry. OuluREPO. Accessed March 28, 2026.
  • 3-Aminophenylboronic acid. Sigma-Aldrich. Accessed March 28, 2026.
  • Potassium hydrogenfluoride 99%. Sigma-Aldrich. Accessed March 28, 2026.
  • 3-Aminophenylboronic acid monohydrate. MedChemExpress. Accessed March 28, 2026.
  • n-Butyllithium, 2.5M solution in hexanes, AcroSeal 50 mL. Fisher Scientific. Accessed March 28, 2026.
  • 4-Aminophenylboronic acid, pinacol ester. Boron Molecular. Accessed March 28, 2026.
  • Toxicological Profile for Boron.
  • Dreher, S. D., et al. (2015). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings. Green Chemistry, 17(6), 3334-3340.
  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959.
  • Molander, G. A., & Fumagalli, T. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(26), 5967–5970.
  • 3-Aminophenylboronic acid hydrochloride 98%. Sigma-Aldrich. Accessed March 28, 2026.
  • Integrating Green Chemistry into Teaching Laboratories: Aqueous Suzuki–Miyaura Cross-Coupling Reaction Using a Recyclable Fluorous Precatalyst.
  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. Accessed March 28, 2026.
  • Activity of Organoboron Compounds against Biofilm-Forming P
  • One-Pot Primary Aminomethylation of Aryl and Heteroaryl Halides with Sodium Phthalimidomethyltrifluoroborate. Organic Chemistry Portal. Accessed March 28, 2026.
  • Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Journal of the American Chemical Society, 145(6), 3463–3470.
  • The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Journal of the American Chemical Society, 136(45), 15939–15946.
  • Effects assessment: boron compounds in the aquatic environment. Environmental Science and Pollution Research, 18(1), 134-143.
  • Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. Asian Journal of Chemistry, 33(1), 1-10.
  • Effects assessment: Boron compounds in the aquatic environment.
  • Boron and Boron-Containing Compounds Toxicity. IntechOpen. Accessed March 28, 2026.
  • Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis.
  • Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
  • One-Pot Borylation/Amination Reactions: Syntheses of Arylamine Boronate Esters from Halogenated Arenes. Organic Letters, 6(21), 3711–3714.

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Validation

A Comparative Guide to Aminomethylation Reagents: Alternatives to Potassium (Diisopropylamino)methyltrifluoroborate

In the landscape of modern pharmaceutical and materials science research, the introduction of the aminomethyl moiety is a critical transformation for modulating the physicochemical properties of target molecules. The Suz...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern pharmaceutical and materials science research, the introduction of the aminomethyl moiety is a critical transformation for modulating the physicochemical properties of target molecules. The Suzuki-Miyaura cross-coupling reaction offers a powerful carbon-carbon bond-forming strategy to achieve this, providing a strategic alternative to traditional carbon-nitrogen bond formations. Within this domain, potassium (diisopropylamino)methyltrifluoroborate has emerged as a robust and reliable reagent. Its notable stability to air and moisture simplifies handling and storage, a significant advantage over many organometallic reagents.[1][2]

This guide provides an in-depth comparison of potassium (diisopropylamino)methyltrifluoroborate with viable alternative reagents and synthetic methodologies. We will delve into the mechanistic rationale behind experimental choices, present comparative performance data, and provide actionable protocols to assist researchers in selecting the optimal strategy for their specific synthetic challenges.

The Benchmark: Potassium Aminomethyltrifluoroborates

Potassium organotrifluoroborate salts are valued as bench-stable, crystalline solids that serve as protected surrogates for their more sensitive boronic acid counterparts.[2][3] Their stability stems from the tetracoordinate, anionic boron "ate" complex, which masks the inherent Lewis acidity and reactivity of the C-B bond.[4] In the presence of a base and aqueous media under Suzuki-Miyaura conditions, they are believed to undergo slow hydrolysis to release the corresponding boronic acid, which is the active species in the catalytic cycle.[4][5] This slow-release mechanism can suppress common side reactions like protodeboronation and homocoupling that often plague reactions using boronic acids directly.[5][6]

The primary application for reagents like potassium (diisopropylamino)methyltrifluoroborate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with aryl or heteroaryl halides and pseudo-halides (e.g., triflates, mesylates). This reaction constructs a benzylic amine linkage, a privileged scaffold in medicinal chemistry.

Reagent_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis cluster_product Product Amine Secondary Amine (e.g., Diisopropylamine) Reaction SN2 Displacement Solvent (e.g., THF or Neat) Heat (45-80°C) Amine->Reaction HaloBF3K Potassium Halomethyltrifluoroborate (e.g., K[BrCH2BF3]) HaloBF3K->Reaction Product Potassium (Dialkylamino)methyltrifluoroborate Reaction->Product Suzuki_Miyaura_Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)-Ar     |    X Pd0->PdII_Aryl Oxidative Addition PdII_Alkyl L-Pd(II)-Ar      |    CH2NR2 PdII_Aryl->PdII_Alkyl Transmetalation PdII_Alkyl->Pd0 Reductive Elimination Product Ar-CH2NR2 ArylHalide Ar-X Organoboron K[R2NCH2BF3] Base Base (e.g., Cs2CO3) Base->PdII_Aryl activates

Sources

Comparative

A Comparative Guide to Synthesis with Aminomethyltrifluoroborates: Case Studies in Modern Organic Chemistry

This guide provides an in-depth technical comparison of aminomethyltrifluoroborates against alternative synthetic reagents, offering researchers, scientists, and drug development professionals a clear perspective on thei...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of aminomethyltrifluoroborates against alternative synthetic reagents, offering researchers, scientists, and drug development professionals a clear perspective on their practical advantages. We will move beyond simple procedural outlines to explore the underlying chemical principles and strategic considerations that make these reagents a superior choice for specific synthetic challenges, particularly in the construction of aminomethylated aromatic and heteroaromatic scaffolds.

The Ascendancy of Organotrifluoroborates: A Paradigm of Stability and Reactivity

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, traditionally relying on organoboronic acids.[1] However, the practical application of many boronic acids is hampered by significant drawbacks. They are often prone to decomposition via protodeboronation or dehydration into boroxine anhydrides, complicating stoichiometry and reproducibility.[1] This instability is especially pronounced in heteroaryl boronic acids, which are crucial building blocks in medicinal chemistry.

Potassium organotrifluoroborate salts (R-BF₃K) emerged as a transformative solution. These tetracoordinate boron 'ate' complexes exhibit exceptional benchtop stability, being generally crystalline, free-flowing solids that are resistant to both air and moisture.[2][3] This stability does not come at the cost of reactivity; in fact, it often leads to more robust and reproducible outcomes by preventing common side reactions that plague their boronic acid counterparts, such as protodeboronation and homocoupling.[4] The aminomethyl subclass of these reagents provides a powerful and direct route for introducing the aminomethyl moiety, a critical pharmacophore, onto aryl and heteroaryl cores.

G cluster_0 Traditional Boronic Acid cluster_1 Organotrifluoroborate Salt BoronicAcid R-B(OH)₂ (Often Unstable) Degradation Protodeboronation & Boroxine Formation BoronicAcid->Degradation Air/Moisture Trifluoroborate R-BF₃⁻K⁺ (Crystalline & Stable) Storage Long-Term Benchtop Storage Trifluoroborate->Storage Stable

Caption: Stability comparison of boronic acids vs. trifluoroborates.

Case Study 1: Direct Primary Aminomethylation via Suzuki-Miyaura Cross-Coupling

The introduction of a primary aminomethyl group (-CH₂NH₂) is a common objective in drug discovery. Traditional methods, such as the reduction of nitriles or reductive amination of aldehydes, often require harsh conditions that are incompatible with complex, functionalized molecules. The development of potassium Boc-protected aminomethyltrifluoroborate by the Molander group provided an elegant and highly functional group-tolerant solution.[5][6]

This air-stable reagent serves as a primary aminomethyl equivalent and can be synthesized efficiently in a "one-pot" process.[6] Its subsequent use in Suzuki-Miyaura cross-coupling reactions with a wide array of aryl and heteroaryl chlorides demonstrates its superiority over conventional methods.

Comparative Performance Data

The following table summarizes the performance of potassium Boc-protected aminomethyltrifluoroborate in Suzuki-Miyaura cross-coupling with various electronically diverse and sterically hindered aryl chlorides. The high yields underscore the reagent's efficacy and broad applicability.

Aryl Chloride SubstrateLigandYield (%)
4-ChlorobenzonitrileSPhos95%
1-Chloro-4-nitrobenzeneSPhos91%
Methyl 4-chlorobenzoateSPhos89%
4-ChloroanisoleXPhos87%
2-ChlorotolueneXPhos91%
1-Chloro-2,6-dimethylbenzeneXPhos90%
2-ChloropyridineSPhos35%
Data compiled from G. A. Molander, I. Shin, Org. Lett., 2011, 13, 3956-3959.[5][6]
Lower yields with some 2-halopyridines are attributed to the formation of dimeric palladium species, a known challenge in this substrate class.[6]
Field-Proven Experimental Protocol: One-Pot Synthesis and Coupling

This protocol, adapted from the work of Molander and Shin, demonstrates the practicality and efficiency of the methodology.[6]

Part A: Synthesis of Potassium Boc-Protected Aminomethyltrifluoroborate

  • Step 1 (Not Isolated): To a solution of 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv) in THF, add NaN₃ (1.2 equiv). Heat the mixture to 65 °C for 12 hours.

  • Step 2 (Not Isolated): Cool the reaction to room temperature and add PPh₃ (1.1 equiv). Stir for 2 hours.

  • Step 3 (Not Isolated): Add Boc₂O (1.2 equiv) and H₂O (3.0 equiv). Stir for an additional 12 hours.

  • Step 4 (Isolation): Concentrate the mixture in vacuo. Add MeOH and an aqueous solution of KHF₂ (4.0 equiv). Stir for 30 minutes. Remove the solvent and purify by recrystallization to yield the air-stable trifluoroborate salt.

Part B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine the aryl chloride (1.0 equiv), potassium Boc-protected aminomethyltrifluoroborate (1.05 equiv), K₂CO₃ (3.0 equiv), Pd(OAc)₂ (5 mol %), and SPhos or XPhos (10 mol %).

  • Solvent & Temperature: Add a 4:1 mixture of toluene/H₂O. Heat the reaction to 85 °C.

  • Reaction & Workup: Monitor the reaction for 22 hours. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is dried, concentrated, and purified by column chromatography to yield the Boc-protected aminomethylated arene.

Case Study 2: Synthesis of Secondary Aminomethyl Arenes

Building on the success with primary amines, the methodology was extended to the synthesis of secondary aminomethylated arenes.[7] This is significant because traditional N-alkylation methods are often plagued by polyalkylation, while reductive amination is limited by the availability of the corresponding aldehydes and tolerance of sensitive functional groups.

The use of Boc-protected secondary aminomethyltrifluoroborates in Suzuki-Miyaura coupling provides a modular and high-yielding route to these important structures, allowing for the facile coupling of diverse aryl halides with a range of secondary amines.

G ArylHalide Ar-Cl Catalyst Pd(0) / Ligand Base ArylHalide->Catalyst AmineTFB R₂N-CH₂-BF₃⁻K⁺ AmineTFB->Catalyst Product Ar-CH₂-NR₂ Catalyst->Product Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura aminomethylation.

Comparative Performance Data

The following table showcases the coupling of various Boc-protected secondary aminomethyltrifluoroborates with 4-chloroanisole, demonstrating the versatility of the amine component.

Secondary Amine Moiety (R in R₂N-CH₂-BF₃K)Yield (%)
n-Butyl97%
Isopropyl69%
Cyclohexyl82%
Piperidinyl92%
Morpholinyl89%
Data compiled from G. A. Molander, L.A. Felix, Org. Lett., 2012, 14, 4854-4857.[7][8]

Case Study 3: The Petasis Borono-Mannich Reaction

Beyond Suzuki-Miyaura coupling, aminomethyltrifluoroborates offer advantages in other transformations. The Petasis borono-Mannich reaction is a powerful multicomponent reaction (MCR) that combines an amine, a carbonyl compound, and an organoboron reagent to form substituted amines.[9][10] While traditionally using boronic acids, the use of organotrifluoroborates has expanded the reaction's scope.

A key development is the photoredox-catalyzed alkyl Petasis reaction.[11] The classic Petasis reaction mechanism involves a two-electron process that is generally incompatible with alkylboronic acids. However, by employing a photoredox catalyst, stable alkyltrifluoroborates can participate via a single-electron transfer (SET) mechanism, enabling the synthesis of complex amines from a diverse pool of primary, secondary, and even tertiary alkyl groups.[11]

G Aldehyde R¹CHO Catalyst Photoredox Catalyst (hν) Aldehyde->Catalyst Amine R²R³NH Amine->Catalyst AlkylTFB Alkyl-BF₃⁻K⁺ AlkylTFB->Catalyst Product R¹CH(NR²R³)Alkyl Catalyst->Product Radical Addition

Caption: Simplified schematic of the photoredox Petasis reaction.

This modern approach provides rapid access to molecular complexity and is highly attractive for the construction of small molecule libraries in a drug discovery context.[11]

Objective Comparison: Aminomethyltrifluoroborates vs. Alternatives

The choice of a synthetic reagent is a critical decision based on stability, safety, scope, and efficiency. Aminomethyltrifluoroborates consistently outperform traditional alternatives in several key areas.

Reagent ClassStability & HandlingToxicity ProfileFunctional Group ToleranceKey Limitations
Aminomethyltrifluoroborates Excellent: Air- and moisture-stable crystalline solids.[1]Low: Boron byproducts are generally non-toxic.[3]High: Tolerates esters, ketones, nitriles, nitro groups.Higher initial cost of some reagents.
Organostannanes Moderate: Air-stable but require careful handling.High: Tin byproducts are toxic and difficult to remove.[12]ModerateHigh toxicity is a major barrier to use.
Boronic Acids Poor to Moderate: Prone to degradation, especially heteroaryl variants.[1]Low HighInstability leads to poor reproducibility.
Traditional Methods (e.g., Reductive Amination) N/A (Process-based)Varies (e.g., NaBH₃CN)Low: Incompatible with reducible functional groups.Requires specific aldehyde/ketone precursors.[7]

Conclusion

Potassium aminomethyltrifluoroborates represent a significant advancement in synthetic organic chemistry. Their superior stability, ease of handling, and broad functional group tolerance make them exceptional reagents for Suzuki-Miyaura cross-coupling reactions, providing a direct and reliable pathway to primary and secondary aminomethylated arenes. Furthermore, their application in modern transformations like the photoredox-catalyzed Petasis reaction highlights their expanding utility. For researchers in drug development and synthetic chemistry, aminomethyltrifluoroborates offer a more robust, efficient, and often safer alternative to traditional methods, enabling the rapid synthesis of complex and diverse molecular architectures.

References

  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956-3959.

  • Molander, G. A., & Felix, L. A. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(18), 4854-4857.

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal.

  • Molander, G. A., & Felix, L. A. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC.

  • BenchChem. (2025). A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(47), 8830-8832.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Marques, C., & Brandão, P. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules, 28(12), 4851.

  • Tellitu, I., & Domínguez, E. (2019). Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates. PMC.

  • Molander, G. A., et al. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. PMC.

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Safety & Regulatory Compliance

Safety

Potassium (diisopropylamino)methyltrifluoroborate proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of Potassium (diisopropylamino)methyltrifluoroborate As organotrifluoroborates increasingly replace traditional boronic acids in complex Suzuki-Miyaura cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management of Potassium (diisopropylamino)methyltrifluoroborate

As organotrifluoroborates increasingly replace traditional boronic acids in complex Suzuki-Miyaura cross-coupling reactions, laboratory personnel must adopt stringent, chemically logical disposal protocols. Potassium (diisopropylamino)methyltrifluoroborate is a highly specialized reagent. While it exhibits superior bench stability compared to its boronic acid counterparts, its trifluoroborate moiety ( −BF3​K ) dictates strict waste segregation rules to prevent environmental contamination and the dangerous generation of toxic byproducts [1].

This guide provides a self-validating, step-by-step methodology for the safe handling and disposal of this compound, grounded in its fundamental chemical reactivity.

Hazard Assessment and Chemical Causality

To dispose of a chemical safely, one must first understand its degradation pathways. Potassium (diisopropylamino)methyltrifluoroborate is stable under neutral and mildly basic conditions. However, the critical safety vector involves its behavior in acidic environments.

  • The Causality of Acid Incompatibility: Under strongly acidic conditions (pH < 4), the −BF3​K group undergoes rapid hydrolysis and decomposition. This reaction pathway can generate hydrogen fluoride (HF) in situ. HF is highly corrosive, deeply penetrating to biological tissues, and poses a severe inhalation and contact hazard [2].

  • Environmental Toxicity: Both boron and fluorine compounds are heavily regulated in wastewater effluents due to their acute aquatic toxicity and potential to disrupt local water treatment biomes. Therefore, aqueous waste containing this compound must never be discharged down the sink [3].

Waste Stream Classification & Compatibility Data

To ensure absolute safety, all waste streams containing Potassium (diisopropylamino)methyltrifluoroborate must be categorized prior to disposal. The following table summarizes the quantitative and qualitative requirements for each waste stream.

Waste Stream CategoryRequired pH RangePrimary Solvents/MatrixChemical IncompatibilitiesFinal Waste Destination
Solid Waste N/AUnreacted powder, contaminated PPE, silica gelStrong mineral acids, strong oxidizersHazardous Solid Waste (Label: Contains B, F)
Organic Liquid N/ATHF, Toluene, DCM, DMF, DMSOAcidic aqueous solutionsHalogenated Organic Waste
Aqueous Liquid 7.0 – 9.0Water, brine, dilute basic buffersMineral acids (HCl, H2SO4)Aqueous Fluorinated/Boron Waste

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems; no step should be initiated until the preceding verification (e.g., pH testing) is complete.

Protocol A: Disposal of Solid Residues and Contaminated Consumables
  • Collection: Using a non-sparking spatula, carefully transfer any unreacted Potassium (diisopropylamino)methyltrifluoroborate powder into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Consumables: Place all contaminated weighing papers, spatulas, and empty reagent vials into a secondary solid waste bag.

  • Labeling: Explicitly label the container as "Hazardous Solid Waste: Organotrifluoroborate (Contains Boron and Fluorine)." Do not use generic labels like "Organic Waste."

  • Storage: Store the sealed container in a dry, well-ventilated hazardous waste accumulation area, strictly segregated from liquid acids.

Protocol B: Disposal of Liquid Reaction Mixtures

Because this reagent is typically used in biphasic cross-coupling reactions, liquid waste will often contain both organic and aqueous components.

  • Quenching and pH Validation (Critical Step): Before transferring any reaction mixture to a waste carboy, test the pH of the aqueous phase using universal indicator paper. The pH must be between 7.0 and 9.0.

  • Neutralization: If the solution is acidic (pH < 7), slowly add a dilute basic solution (e.g., 1M NaOH or saturated NaHCO3) dropwise under continuous stirring in a fume hood until the target pH is reached. This absolutely prevents the latent generation of HF gas in the waste carboy [2].

  • Phase Separation: Transfer the neutralized mixture to a separatory funnel and allow the layers to separate.

  • Organic Stream Routing: Drain the organic layer into a dedicated "Halogenated Organic Waste" container. Because the solute contains fluorine, it must be treated as halogenated waste regardless of whether the solvent itself (e.g., THF) is non-halogenated.

  • Aqueous Stream Routing: Drain the aqueous layer into a dedicated "Aqueous Fluorinated/Boron Waste" container. Never mix this stream with standard acidic aqueous waste.

Workflow Visualization

The following decision tree maps the logical routing of organotrifluoroborate waste based on physical state and solvent composition.

G Start Potassium (diisopropylamino) methyltrifluoroborate Waste State Physical State? Start->State Solid Solid Residue/Powder State->Solid Solid Liquid Reaction Solution State->Liquid Liquid SolidBin Hazardous Solid Waste (Label: Contains B, F) Solid->SolidBin pHCheck Check pH (Must be 7.0 - 9.0) Liquid->pHCheck Acidic pH < 7 (Risk of HF Release) pHCheck->Acidic Acidic Phase Solvent Phase? pHCheck->Phase Neutral/Basic Neutralize Neutralize carefully with dilute NaOH/KOH Acidic->Neutralize Neutralize->Phase Organic Organic Phase Phase->Organic Organic Aqueous Aqueous Phase Phase->Aqueous Aqueous OrgBin Halogenated Organic Waste (Do not mix with acids) Organic->OrgBin AqBin Aqueous Fluorinated Waste (Segregated from acids) Aqueous->AqBin

Decision tree for safe categorization and disposal of organotrifluoroborate laboratory waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press; 2011. Chapter 8: Management of Waste. Available at:[Link]

  • Organic Syntheses, Inc. Preparation of Potassium Trifluoroborates. Org. Synth. 2012, 89, 43. Discusses the stability and handling of potassium trifluoroborate salts as boronic acid substitutes. Available at:[Link]

  • Environmental Safety Center (ESC), Tokyo University of Science. Laboratory Liquid Waste Disposal Flow Chart. Details the strict segregation of organohalogen and fluorine-containing aqueous streams. Available at: [Link]

Handling

Essential Safety and Operational Guide for Handling Potassium (diisopropylamino)methyltrifluoroborate

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of Potassium (diisopropylamino)methyltrifluoroborate. Designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of Potassium (diisopropylamino)methyltrifluoroborate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment.

Hazard Profile and Analysis

While a specific Safety Data Sheet (SDS) for Potassium (diisopropylamino)methyltrifluoroborate is not publicly available, a thorough analysis of analogous potassium organotrifluoroborate salts allows for a reliable composite hazard profile. Compounds such as Potassium Phenyltrifluoroborate, Potassium Cyclopropyltrifluoroborate, and Potassium (Methoxymethyl)trifluoroborate consistently exhibit the following characteristics:

  • Physical State: Typically a white to off-white crystalline solid.

  • Stability: Organotrifluoroborate salts are generally stable under normal laboratory conditions, showing good tolerance to air and moisture.[1][2][3]

  • Primary Hazards: The most common hazards associated with this class of compounds are:

    • Skin Irritation: Causes skin irritation upon contact.[4][5][6]

    • Serious Eye Irritation: Poses a significant risk of serious eye damage.[4][5][6]

    • Respiratory Irritation: Dust particles may cause respiratory irritation if inhaled.[7]

    • Corrosive Potential: As a solid, it can react with moisture on the skin or in the respiratory tract, leading to corrosive effects.[8][9]

Based on this data, Potassium (diisopropylamino)methyltrifluoroborate should be handled as a corrosive solid that can cause significant skin and eye irritation.

Table 1: Hazard Identification for Analogous Potassium Organotrifluoroborates

Hazard StatementClassificationRepresentative Sources
Causes skin irritationSkin Irritant, Category 2[4][6][10]
Causes serious eye irritationEye Irritant, Category 2A/1[4][5][6][10]
May cause respiratory irritationSTOT SE, Category 3[7]

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory to mitigate the identified risks. The following equipment must be worn at all times when handling Potassium (diisopropylamino)methyltrifluoroborate.

Core PPE Ensemble
  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn to provide a complete seal around the eyes.[8][11] Standard safety glasses are insufficient.

    • Face Shield: A full-face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of dust generation.[8][11]

  • Skin and Body Protection:

    • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[4][11] For extended contact, consider double-gloving.[8]

    • Laboratory Coat: A full-length laboratory coat with sleeves is required to protect skin and clothing.

    • Closed-Toe Shoes: Footwear that fully covers the feet is mandatory.[8]

  • Respiratory Protection:

    • Work within a Fume Hood: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood or other ventilated enclosure.[9]

    • Respirator: If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 (or better) particulate respirator is required.[5][11]

PPE Workflow Diagram

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Sequential process for donning and doffing PPE.

Operational and Disposal Plans

Adherence to a strict operational plan is crucial for safe handling and disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is operational and the work area is clean and uncluttered. Have an appropriate spill kit and emergency eyewash/shower station readily accessible.[8]

  • Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dispensing: When transferring the solid, use a spatula and handle it carefully to minimize dust generation.

  • Post-Handling: After use, securely seal the container. Decontaminate the spatula and work surface. Remove gloves using the proper technique and wash hands thoroughly with soap and water.[4]

Emergency Response

Immediate and correct response to an exposure is critical.

Emergency_Response cluster_skin Skin Exposure Protocol cluster_eye Eye Exposure Protocol cluster_inhalation Inhalation Protocol Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Skin1 Immediately flush with copious water for 15 minutes. Skin_Contact->Skin1 Eye1 Immediately flush with eyewash for 15 minutes, lifting eyelids. Eye_Contact->Eye1 Inhale1 Move to fresh air. Inhalation->Inhale1 Skin2 Remove contaminated clothing. Skin1->Skin2 Skin3 Seek medical attention. Skin2->Skin3 Eye2 Remove contact lenses if possible. Eye1->Eye2 Eye3 Seek immediate medical attention. Eye2->Eye3 Inhale2 Seek medical attention if symptoms develop. Inhale1->Inhale2

Caption: Emergency response for different exposure routes.

Disposal Plan

All waste containing Potassium (diisopropylamino)methyltrifluoroborate must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing boats, and paper towels, in a clearly labeled, sealed container for hazardous waste.

  • Aqueous Waste: Organotrifluoroborates can be hydrolyzed to their corresponding boronic acids.[8][11] While this may reduce reactivity for certain applications, it does not neutralize the hazard for disposal purposes. All aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain.

  • Decontamination: For minor spills, carefully sweep up the solid material, avoiding dust creation, and place it in the hazardous waste container. The area can then be decontaminated with soap and water. All cleaning materials must also be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

References

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Chem-Station International Edition. (2015, November 2). Organotrifluoroborate Salts. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 7D: Corrosive Materials. Retrieved from [Link]

  • Kyoto University. (n.d.). Handbook of Chemical Substance Management and Waste Disposal. Retrieved from [Link]

  • Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Retrieved from [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Journal of the American Chemical Society, 125(38), 11596–11603. [Link]

  • National Institute of Standards and Technology. (2015, April 29). Safety Data Sheet: Potassium Fluoride. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Unknown. (n.d.). Safe storage and disposal of chemical waste. Retrieved from [Link]

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